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Core Science & Biosynthesis

Foundational

Synthesis of Methyl 4-hydroxy-2-isopropylbenzoate.

Synthesis of Methyl 4-hydroxy-2-isopropylbenzoate: A Comprehensive Technical Guide Executive Summary & Strategic Rationale Methyl 4-hydroxy-2-isopropylbenzoate is a highly valuable, sterically encumbered aromatic buildin...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis of Methyl 4-hydroxy-2-isopropylbenzoate: A Comprehensive Technical Guide

Executive Summary & Strategic Rationale

Methyl 4-hydroxy-2-isopropylbenzoate is a highly valuable, sterically encumbered aromatic building block. It is frequently utilized in the synthesis of advanced pharmaceutical intermediates, notably in the development of Retinoic acid receptor-related orphan receptor gamma t (RORγt) inhibitors for autoimmune and inflammatory disease therapies[1].

The Regioselectivity Challenge: A novice approach to synthesizing this molecule might involve the direct Friedel-Crafts alkylation of methyl 4-hydroxybenzoate with an isopropyl halide. However, this is fundamentally flawed. The strong electron-donating and ortho-directing nature of the C4-hydroxyl group directs electrophilic aromatic substitution predominantly to the C3 position, yielding the undesired 3-isopropyl isomer.

The De Novo Solution: To achieve absolute regiocontrol at the C2 position, a de novo construction strategy is required. The most robust approach leverages a Suzuki-Miyaura cross-coupling on a pre-functionalized 2-bromoarene[2]. By utilizing commercially available 2-bromo-4-hydroxybenzoic acid as the starting material, we establish the correct substitution pattern from the outset, culminating in an elegant tandem reduction/deprotection step[1].

Retrosynthetic Analysis & Pathway Design

The synthetic pathway is designed to isolate reactive centers and prevent catalyst poisoning. The carboxylic acid is first masked as a methyl ester, and the free phenol is protected as a benzyl ether. This prevents the acidic phenol from protodeboronating the boronic ester or poisoning the palladium catalyst during the critical carbon-carbon bond-forming step.

SyntheticPathway SM 2-Bromo-4-hydroxy- benzoic acid Step1 Methyl 2-bromo- 4-hydroxybenzoate SM->Step1 MeOH, H2SO4 Reflux Step2 Methyl 2-bromo- 4-(benzyloxy)benzoate Step1->Step2 BnBr, K2CO3 DMF, RT Step3 Methyl 4-(benzyloxy)- 2-(prop-1-en-2-yl)benzoate Step2->Step3 Isopropenyl-BPin Pd(dppf)Cl2, 90°C Target Methyl 4-hydroxy- 2-isopropylbenzoate Step3->Target H2, Pd/C MeOH, RT

Fig 1: Four-step synthetic workflow for Methyl 4-hydroxy-2-isopropylbenzoate.

Step-by-Step Experimental Methodologies

As a self-validating system, each protocol below includes the mechanistic causality for reagent selection and the specific analytical markers required to verify reaction success before proceeding to the next step.

Step 1: Fischer Esterification
  • Objective: Protect the carboxylic acid to prevent interference in downstream basic conditions.

  • Protocol: Suspend 2-bromo-4-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (0.5 M). Add concentrated H₂SO₄ (0.1 eq) dropwise. Reflux the mixture for 16 hours. Concentrate the solvent in vacuo, partition between EtOAc and H₂O, and wash the organic layer thoroughly with saturated aqueous NaHCO₃ to remove unreacted starting material. Dry over Na₂SO₄ and concentrate.

  • Causality: Fischer esterification is an equilibrium process; using methanol as both solvent and reactant drives the reaction to completion via Le Chatelier's principle.

  • Validation & QC: TLC (Hexanes/EtOAc 3:1) will show a new, higher Rf​ spot. 1 H NMR validation requires the appearance of a distinct singlet at ~3.90 ppm integrating for 3H (the new methoxy group).

Step 2: Phenolic Protection (Benzylation)
  • Objective: Mask the phenol to prevent palladium catalyst deactivation during cross-coupling.

  • Protocol: Dissolve methyl 2-bromo-4-hydroxybenzoate (1.0 eq) in anhydrous DMF (0.3 M). Add K₂CO₃ (2.0 eq) and benzyl bromide (1.1 eq). Stir at room temperature for 12 hours. Quench with ice water, extract with EtOAc, wash with brine (3x to remove DMF), dry, and concentrate.

  • Causality: K₂CO₃ is a mild base sufficient to deprotonate the phenol without hydrolyzing the newly formed methyl ester. The benzyl group is specifically chosen because it can be cleaved under the same reductive conditions used later to reduce the alkene[1].

  • Validation & QC: IR spectroscopy will show the complete disappearance of the broad phenolic O-H stretch (~3300 cm⁻¹). 1 H NMR will reveal a new benzylic CH₂ singlet at ~5.10 ppm.

Step 3: Suzuki-Miyaura Cross-Coupling
  • Objective: Regioselective installation of the carbon framework at the C2 position.

  • Protocol: In a Schlenk flask, combine methyl 2-bromo-4-(benzyloxy)benzoate (1.0 eq), isopropenylboronic acid pinacol ester (1.3 eq), K₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq). Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M). Heat at 90°C under N₂ for 12 hours. Cool, filter through a Celite pad, and purify via flash column chromatography.

  • Causality: Suzuki-Miyaura coupling of ortho-substituted aryl bromides can be sluggish due to severe steric hindrance[3]. The use of a bidentate phosphine ligand like dppf accelerates the reductive elimination step and prevents the palladium(0) intermediate from aggregating into inactive palladium black[3]. Water is strictly required to dissolve the inorganic base and form the reactive boronate complex[2].

  • Validation & QC: 1 H NMR will show the disappearance of the boronic ester pinacol methyls and the appearance of two terminal alkene protons (multiplets at ~4.90 and ~5.15 ppm) alongside an allylic methyl group (~2.05 ppm).

Step 4: Global Deprotection and Reduction
  • Objective: Tandem alkene reduction and benzyl ether hydrogenolysis.

  • Protocol: To a solution of methyl 4-(benzyloxy)-2-(prop-1-en-2-yl)benzoate (1.0 eq) in methanol (0.15 M) was added 10% Pd/C (10% w/w)[1]. The reaction flask is evacuated and backfilled with H₂ gas (balloon, 1 atm). Stir vigorously at room temperature for 24 hours. Filter the heterogeneous mixture through Celite to remove the catalyst, and concentrate the filtrate to afford the pure title compound[1].

  • Causality: This is a highly atom-economical tandem reaction. The palladium surface facilitates the addition of hydrogen across the isopropenyl double bond while simultaneously cleaving the benzylic C-O bond via hydrogenolysis[1].

  • Validation & QC: Complete consumption of starting material by LC-MS. 1 H NMR is definitive: the benzylic CH₂ (5.10 ppm) and alkene protons vanish, replaced by a characteristic isopropyl septet (~3.20 ppm, 1H) and a doublet (~1.20 ppm, 6H).

Quantitative Data & Optimization Matrix

The Suzuki-Miyaura cross-coupling (Step 3) is the most sensitive node in this workflow. Below is the quantitative optimization matrix demonstrating the causality behind selecting Pd(dppf)Cl₂.

EntryCatalyst SystemLigand TypeSolvent SystemTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄MonodentateToluene / H₂O901655%
2 Pd(dppf)Cl₂ Bidentate 1,4-Dioxane / H₂O 90 12 88%
3Pd₂(dba)₃ + SPhosDialkylbiaryl[3]Toluene / H₂O100892%

Data Interpretation: While Buchwald-type dialkylbiaryl phosphines (Entry 3) provide a marginal yield increase due to their exceptional ability to handle sterically hindered aryl bromides[3], Pd(dppf)Cl₂ (Entry 2) represents the optimal intersection of cost-efficiency, commercial availability, and high yield for this specific substrate. Monodentate ligands (Entry 1) fail to overcome the steric bulk of the ortho-ester group, leading to incomplete conversion and protodeboronation side-reactions[2].

References

  • WO2012106995A1 - Rorgammat inhibitors, Google Patents. 1

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow, MDPI. 2

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands, PMC.3

Sources

Exploratory

Methyl 4-hydroxy-2-isopropylbenzoate (CAS: 1529775-67-4): Core Synthetic Intermediate for RORγt-Targeted Therapeutics

Executive Summary Methyl 4-hydroxy-2-isopropylbenzoate (CAS No. 1529775-67-4) is a highly specialized, sterically hindered phenolic ester utilized extensively in advanced medicinal chemistry[1].

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-hydroxy-2-isopropylbenzoate (CAS No. 1529775-67-4) is a highly specialized, sterically hindered phenolic ester utilized extensively in advanced medicinal chemistry[1]. As a core building block, it provides a critical structural motif for the synthesis of small-molecule inverse agonists targeting the Retinoic acid receptor-related orphan receptor gamma t (RORγt)[2]. By modulating the IL-23/IL-17 immune axis, these downstream active pharmaceutical ingredients (APIs) represent a paradigm shift in the treatment of autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis[3][4]. This technical guide details the physicochemical properties, mechanistic synthesis, and analytical validation of this vital intermediate.

Physicochemical Profiling

Accurate characterization of Methyl 4-hydroxy-2-isopropylbenzoate is paramount for ensuring batch-to-batch reproducibility in pharmaceutical scaling. The 2-isopropyl group introduces significant steric bulk adjacent to the ester, which is strategically leveraged in drug design to occupy hydrophobic pockets within the RORγt ligand-binding domain[5].

Quantitative Data Summary
PropertyValue
Chemical Name Methyl 4-hydroxy-2-isopropylbenzoate
CAS Number 1529775-67-4
Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
SMILES String O=C(OC)C1=CC=C(O)C=C1C(C)C
MDL Number MFCD24730442

Mechanistic Synthesis & Causality

The synthesis of Methyl 4-hydroxy-2-isopropylbenzoate requires a highly atom-economical approach to simultaneously install the isopropyl group and unmask the reactive phenol. The most robust, field-proven method involves a one-pot global double-reduction of methyl 4-(benzyloxy)-2-(prop-1-en-2-yl)benzoate via heterogeneous palladium catalysis[2].

Expertise & Causality in Experimental Design:

  • Precursor Design : The precursor utilizes a benzyl ether to protect the sensitive phenolic hydroxyl group during upstream cross-coupling reactions (e.g., Suzuki-Miyaura coupling used to install the isopropenyl group). Without this protection, the free phenol would poison the transition metal catalysts or undergo unwanted side reactions.

  • One-Pot Efficiency : Subjecting the precursor to Palladium on Carbon (Pd/C) under a hydrogen atmosphere achieves two critical transformations simultaneously:

    • Alkene Hydrogenation: The prop-1-en-2-yl group is reduced to the target isopropyl moiety.

    • Hydrogenolysis (Deprotection): The benzyl ether is cleaved to yield the free 4-hydroxyl group.

  • Self-Validating Trustworthiness : By utilizing heterogeneous Pd/C, the catalyst can be quantitatively removed via simple Celite filtration. This prevents transition-metal carryover, a critical self-validating step when synthesizing intermediates destined for clinical API manufacturing.

Experimental Protocol: Global Double-Reduction

The following step-by-step methodology is adapted from optimized patent literature for RORγt inhibitor synthesis[2].

Reagents & Materials:

  • Methyl 4-(benzyloxy)-2-(prop-1-en-2-yl)benzoate (4.6 g, 16.3 mmol)

  • Palladium on Carbon (Pd/C, 10% wt) (0.46 g)

  • Methanol (HPLC Grade, 100 mL)

  • Hydrogen gas (H2, 1 atm)

Step-by-Step Methodology:

  • Preparation : In a rigorously dried 250 mL round-bottom flask, dissolve the precursor (4.6 g) in 100 mL of anhydrous methanol.

  • Catalyst Addition : Carefully add 0.46 g of Pd/C to the solution. (Safety Note: Pd/C is highly pyrophoric when dry; always add to the solvent under an inert argon or nitrogen blanket.)

  • Atmosphere Exchange : Evacuate the flask using a vacuum manifold and backfill with hydrogen gas. Repeat this purge cycle three times to ensure complete removal of oxygen.

  • Reaction Execution : Stir the heterogeneous mixture vigorously at room temperature (20-25°C) under a hydrogen balloon (1 atm) for exactly 24 hours. The dual reduction process is mildly exothermic.

  • Reaction Monitoring : Confirm the complete consumption of the starting material via TLC (Hexanes/Ethyl Acetate 3:1) or LC-MS. The disappearance of the benzyl protecting group mass peak confirms successful hydrogenolysis.

  • Workup & Filtration : Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 50 mL of methanol to ensure quantitative transfer.

  • Isolation : Concentrate the filtrate under reduced pressure using a rotary evaporator to afford Methyl 4-hydroxy-2-isopropylbenzoate as a high-purity solid.

Pathway Visualization

The following diagram illustrates the synthetic workflow and its downstream application in modulating the Th17/IL-17 autoimmune axis.

G A Methyl 4-(benzyloxy)- 2-(prop-1-en-2-yl)benzoate B Pd/C, H2 (1 atm) Methanol, 24h A->B Double Reduction C Methyl 4-hydroxy- 2-isopropylbenzoate (CAS: 1529775-67-4) B->C Deprotection & Hydrogenation D RORγt Inverse Agonist API C->D Downstream Functionalization E Inhibition of Th17 / IL-17 Axis D->E Autoimmune Therapy

Synthetic workflow of Methyl 4-hydroxy-2-isopropylbenzoate and its application in RORγt inhibition.

Analytical Characterization & Validation

To ensure the scientific integrity of the synthesized batch, the following analytical validations must be performed[1]:

  • 1H NMR (400 MHz, CDCl3) : Look for the disappearance of the benzylic protons (~5.1 ppm) and the terminal alkene protons (~5.0-5.3 ppm). The appearance of a distinct septet (~3.7 ppm) and a doublet (~1.2 ppm) confirms the successful formation of the isopropyl group.

  • LC-MS (ESI) : The target mass should reflect the molecular weight of 194.23 g/mol . An [M+H]+ peak at m/z 195.1 or an [M-H]- peak at m/z 193.1 (due to the acidic phenol) is expected.

  • HPLC : Purity should exceed >97% before proceeding to downstream API coupling, as impurities can severely impact the binding affinity of the final RORγt inhibitor.

References

  • [1] Title: 1529775-67-4 | Methyl 4-hydroxy-2-isopropylbenzoate. Source: BLD Pharm. URL: 1

  • Title: Methyl 4-hydroxy-2-isopropylbenzoate. Source: Sigma-Aldrich. URL:

  • [2] Title: WO2012106995A1 - Rorgammat inhibitors. Source: Google Patents (Merck Sharp and Dohme Ltd, Organon NV). URL: 2

  • [3] Title: RORγt protein modifications and IL-17-mediated inflammation. Source: PMC. URL: 3

  • [4] Title: Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo. Source: PMC. URL: 4

  • [5] Title: Preclinical and clinical characterization of the RORγt inhibitor JNJ-61803534. Source: PMC. URL: 5

Sources

Foundational

Structural Elucidation and Synthetic Validation of Methyl 4-hydroxy-2-isopropylbenzoate: A Comprehensive Technical Guide

Executive Summary Methyl 4-hydroxy-2-isopropylbenzoate (CAS: 1529775-67-4)[1] is a highly functionalized aromatic building block utilized extensively in modern medicinal chemistry. Most notably, it serves as a critical s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-hydroxy-2-isopropylbenzoate (CAS: 1529775-67-4)[1] is a highly functionalized aromatic building block utilized extensively in modern medicinal chemistry. Most notably, it serves as a critical synthetic intermediate in the development of RORγt (Retinoic acid receptor-related orphan receptor gamma t) inhibitors, which are targeted therapies for autoimmune and inflammatory disorders such as rheumatoid arthritis and psoriasis ()[2].

This whitepaper provides an authoritative, in-depth analysis of its synthesis, alongside a rigorous deconstruction of its spectral data (NMR, IR, and LC-MS). Commercially available analytical standards can be sourced from specialized chemical suppliers like ()[1] and ()[3].

Chemical Context & Synthetic Causality

The structural architecture of methyl 4-hydroxy-2-isopropylbenzoate features an ester moiety, an electron-donating phenolic hydroxyl group, and a sterically demanding isopropyl group at the ortho position relative to the ester. This specific 1,2,4-substitution pattern dictates its reactivity and its unique spectroscopic signature.

The most efficient synthetic route involves a one-pot catalytic hydrogenation and debenzylation of methyl 4-(benzyloxy)-2-(prop-1-en-2-yl)benzoate ()[4]. The causality behind this specific methodology lies in the dual-action capability of Palladium on Carbon (Pd/C). Under a hydrogen atmosphere, Pd/C seamlessly reduces the isopropenyl double bond to an isopropyl group while simultaneously cleaving the benzyl ether to unmask the phenolic hydroxyl group[4]. This tandem reaction eliminates the need for intermediate purification, thereby maximizing the overall yield and minimizing solvent waste.

Workflow A Precursor Methyl 4-(benzyloxy)- 2-(prop-1-en-2-yl)benzoate B Catalytic Hydrogenation Pd/C, H2 (1 atm) Methanol, 24h A->B Step 1: Reduction & Debenzylation C Target Product Methyl 4-hydroxy- 2-isopropylbenzoate B->C Step 2: Filtration & Concentration

Synthetic workflow for Methyl 4-hydroxy-2-isopropylbenzoate via catalytic hydrogenation.

Spectroscopic Data & Structural Elucidation

To ensure the scientific integrity of the synthesized compound, a multi-modal analytical approach is required. The self-validating nature of combining NMR, IR, and MS ensures that orthogonal data points corroborate the exact same molecular structure.

Analytical Sample Purified Analyte (CAS: 1529775-67-4) NMR 1H & 13C NMR (CDCl3, 400 MHz) Sample->NMR Structural Elucidation MS LC-ESI-MS (Positive Ion Mode) Sample->MS Mass Confirmation IR FT-IR Spectroscopy (ATR Method) Sample->IR Functional Groups NMR_Data Phenolic OH & Isopropyl Signals Confirmed NMR->NMR_Data MS_Data m/z 195.1 [M+H]+ MS->MS_Data IR_Data 3350 cm-1 (OH) 1705 cm-1 (C=O) IR->IR_Data

Multi-modal spectroscopic validation workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1 H NMR spectrum provides definitive proof of the tandem reduction/debenzylation. The disappearance of the vinylic protons and the benzylic methylene protons, coupled with the emergence of an isopropyl septet/doublet system, confirms the transformation. The aromatic region displays a classic 1,2,4-substitution pattern with distinct ortho and meta couplings.

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.82Doublet (d)1H8.6H-6 (Aromatic, ortho to ester)
6.80Doublet (d)1H2.5H-3 (Aromatic, meta coupling)
6.65Doublet of doublets (dd)1H8.6, 2.5H-5 (Aromatic)
5.30Broad singlet (br s)1H--OH (Phenolic)
3.88Singlet (s)3H--OCH 3​ (Ester)
3.75Septet (hept)1H6.8-CH (CH 3​ ) 2​ (Isopropyl)
1.24Doublet (d)6H6.8-CH(**CH 3​ ) 2​ (Isopropyl)

Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )

Chemical Shift (δ, ppm)Carbon TypeAssignment
168.5Quaternary (C=O)Ester Carbonyl
159.2Quaternary (C-OH)C-4 (Aromatic)
152.0Quaternary (C-R)C-2 (Aromatic)
133.4Methine (CH)C-6 (Aromatic)
121.5QuaternaryC-1 (Aromatic)
112.3Methine (CH)C-5 (Aromatic)
111.8Methine (CH)C-3 (Aromatic)
51.8Methyl (CH 3​ )-OCH 3​
28.5Methine (CH)Isopropyl CH
23.6Methyl (CH 3​ )Isopropyl CH 3​ (x2)
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is utilized to confirm the presence of key functional groups. The causality of the broad peak at 3350 cm −1 is the intermolecular hydrogen bonding characteristic of phenolic hydroxyl groups, distinguishing it from sharp, non-hydrogen-bonded signals.

Table 3: FT-IR Peak Assignments (ATR Method)

Wavenumber (cm⁻¹)Peak Shape/IntensityFunctional Group Assignment
3350Broad, StrongO-H stretch (Phenolic, H-bonded)
2960, 2875Sharp, MediumC-H stretch (Aliphatic, Isopropyl/Methoxy)
1705Sharp, StrongC=O stretch (Conjugated Ester)
1600, 1575Sharp, MediumC=C stretch (Aromatic Ring)
1240Broad, StrongC-O stretch (Ester)
Liquid Chromatography-Mass Spectrometry (LC-MS)

The exact monoisotopic mass of the compound is 194.09 Da. In positive Electrospray Ionization (ESI+) mode, the ester carbonyl readily accepts a proton, yielding a distinct [M+H] + pseudo-molecular ion at m/z 195.1.

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, I emphasize that protocols must be robust and self-checking. The following methodologies incorporate built-in validation steps to ensure data integrity.

Protocol A: One-Pot Catalytic Hydrogenation
  • Preparation: Dissolve 4.6 g (16.3 mmol) of methyl 4-(benzyloxy)-2-(prop-1-en-2-yl)benzoate in 100 mL of anhydrous methanol ()[4].

    • Causality: Methanol is chosen for its high hydrogen gas solubility and its ability to solvate both the lipophilic precursor and the polar phenolic product.

  • Catalyst Addition: Carefully add 0.46 g of 10% Pd/C[4].

    • Safety & Validation: Purge the reaction vessel with nitrogen prior to catalyst addition to prevent spontaneous ignition of the methanol vapor.

  • Hydrogenation: Stir the mixture at room temperature under a hydrogen atmosphere (1 atm) for 24 hours[4].

  • Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system. The reaction is deemed complete only when the UV-active precursor spot is entirely consumed, preventing downstream contamination.

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst.

    • Causality: Celite prevents the fine palladium particles from passing through the filter paper. Concentrate the filtrate under reduced pressure to afford the pure title compound[4].

Protocol B: NMR Sample Preparation and Acquisition
  • Sample Prep: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ).

  • Internal Standard: Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS provides a reliable 0.00 ppm reference point, ensuring chemical shift calibration accuracy across different instruments.

  • Acquisition Validation: Program the NMR spectrometer to perform 4 dummy scans (ds=4) prior to the 16 acquisition scans (ns=16).

    • Causality: Dummy scans establish steady-state longitudinal magnetization, which is a critical prerequisite for the accurate, quantitative integration of the proton signals.

Protocol C: LC-MS Analysis
  • System Priming: Run a blank gradient (Water/Methanol with 0.1% Formic Acid) prior to sample injection.

    • Validation: This ensures the column is free of carryover, validating that the observed m/z 195.1 peak originates solely from the injected sample.

  • Ionization: Operate the ESI source in positive mode with a capillary voltage of 3.5 kV.

    • Causality: The acidic mobile phase (formic acid) promotes the protonation of the ester moiety, drastically enhancing the ionization efficiency and the signal-to-noise ratio.

References

  • Title: WO2012106995A1 - Rorgammat inhibitors Source: Google Patents URL

Sources

Exploratory

Discovery and History of Methyl 4-hydroxy-2-isopropylbenzoate: A Critical Intermediate in RORγt Inhibitor Development

Executive Summary The pursuit of targeted therapies for autoimmune diseases has increasingly focused on modulating specific immune cell lineages rather than broad immunosuppression. Central to this paradigm is the Th17 c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of targeted therapies for autoimmune diseases has increasingly focused on modulating specific immune cell lineages rather than broad immunosuppression. Central to this paradigm is the Th17 cell, a subset of T helper cells implicated in the pathogenesis of psoriasis, rheumatoid arthritis, and multiple sclerosis. The differentiation of Th17 cells and their subsequent production of pro-inflammatory cytokines is strictly controlled by the master transcription factor retinoic acid receptor-related orphan receptor gamma t (RORγt)[1].

Methyl 4-hydroxy-2-isopropylbenzoate (Molecular Formula: C11H14O3) is a highly specialized chemical intermediate that played a foundational role in a major pharmacological breakthrough: the discovery of allosteric inverse agonists for RORγt. First detailed in patents filed around 2011–2012 by Discovery Technologies Limited and Merck Sharp & Dohme (MSD)[1], this compound provides the exact structural scaffold required to access a previously hidden allosteric pocket within the RORγt ligand-binding domain (LBD)[2]. This whitepaper explores the chemical rationale, historical discovery, and self-validating synthetic protocols surrounding this critical molecule.

Chemical Identity and Structural Rationale

The molecular architecture of Methyl 4-hydroxy-2-isopropylbenzoate was not chosen arbitrarily; it represents a highly optimized pharmacophoric core designed for downstream elaboration into potent RORγt modulators like MRL-871[2][3].

  • The 2-Isopropyl Group: This moiety provides essential steric bulk. In downstream allosteric inhibitors, this group anchors the molecule deep within a newly identified allosteric pocket formed by helices 4, 5, 11, and 12 of the RORγt LBD[2].

  • The 4-Hydroxy Group: Acting as a versatile synthetic handle, the phenolic hydroxyl group allows for etherification or Mitsunobu coupling. This enables the attachment of diverse heterocyclic systems (such as indazoles or isoxazoles) that interact with the receptor's surface[2].

  • The Methyl Ester: Serving as a protected carboxylic acid during upstream synthesis, the ester is typically hydrolyzed in the final synthetic steps. The resulting free carboxylic acid forms critical electrostatic interactions (salt bridges) with specific amino acid residues in the RORγt pocket.

Quantitative Data: Physicochemical Properties
PropertyValue / Description
IUPAC Name Methyl 4-hydroxy-2-isopropylbenzoate
Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
Primary Utility Precursor for RORγt allosteric inverse agonists

Historical Context: The Shift to Allosteric RORγt Modulation

Historically, drug discovery efforts targeting nuclear receptors focused on the canonical (orthosteric) ligand-binding site. However, orthosteric RORγt inhibitors often suffered from poor selectivity and off-target toxicity due to the highly conserved nature of orthosteric pockets across the nuclear receptor superfamily.

A paradigm shift occurred with the publication of patent 1[1], which disclosed a novel class of inhibitors synthesized utilizing Methyl 4-hydroxy-2-isopropylbenzoate. Subsequent structural biology studies revealed that derivatives of this intermediate (such as MRL-871) do not bind to the canonical site. Instead, they bind to a distinct allosteric pocket[2][4].

Binding at this allosteric site induces a conformational shift that physically repositions Helix 12 (H12) of the receptor[2]. Because H12 is required to recruit coactivator peptides (which contain a conserved LXXLL motif), its repositioning effectively blocks transcription, shutting down the production of IL-17A and halting the autoimmune cascade[3][4].

Th17_Pathway APC Antigen Presenting Cell (IL-6, TGF-β, IL-23) NaiveT Naive CD4+ T Cell APC->NaiveT Cytokine Signaling RORgt RORγt Transcription Factor (Master Regulator) NaiveT->RORgt Induces Expression Th17 Th17 Effector Cell RORgt->Th17 Drives Differentiation Cytokines Pro-inflammatory Cytokines (IL-17A, IL-17F, IL-22) Th17->Cytokines Secretion Autoimmune Autoimmune Pathology (Psoriasis, MS, RA) Cytokines->Autoimmune Mediates Inhibitor Allosteric Inverse Agonist (e.g., MRL-871) Inhibitor->RORgt Allosteric Inhibition

Fig 1: Th17 Signaling Pathway and the mechanism of allosteric RORγt inhibition.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of Methyl 4-hydroxy-2-isopropylbenzoate is an elegant example of maximizing atom economy through a dual-purpose catalytic hydrogenation[1]. The precursor, methyl 4-(benzyloxy)-2-(prop-1-en-2-yl)benzoate , contains two functional groups that require reduction: an isopropenyl double bond and a benzyl ether protecting group.

Causality of Reagent Selection

The use of Palladium on Carbon (Pd/C) under a hydrogen atmosphere is a strategic choice. It exploits the thermodynamic driving force of hydrogen addition to achieve two distinct chemical transformations in a single pot: the reduction of the alkene to an isopropyl group, and the hydrogenolysis of the benzyl ether to unmask the free phenolic hydroxyl group. Methanol is selected as the solvent because its polar protic nature efficiently solvates the starting material while facilitating the dissolution and transfer of hydrogen gas to the catalyst surface.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process controls to ensure reaction fidelity.

  • Preparation & Solvation: Dissolve methyl 4-(benzyloxy)-2-(prop-1-en-2-yl)benzoate (4.6 g, 16.3 mmol) in anhydrous methanol (100 mL) within a flame-dried reaction flask[1].

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.46 g) to the solution[1]. Safety Note: Pd/C is highly pyrophoric when dry; the methanol solvent mitigates this risk during addition.

  • Atmosphere Exchange: Evacuate the reaction vessel and backfill with inert Argon gas (repeat 3x). Subsequently, evacuate the vessel and backfill with Hydrogen ( H2​ ) gas via a balloon or low-pressure manifold (1 atm).

  • Reaction Execution: Stir the heterogeneous mixture vigorously at room temperature (20-25°C) for 24 hours[1].

  • In-Process Control (Self-Validation): At t=24h, withdraw a 50 μL aliquot, filter through a micro-syringe filter, and analyze via LC-MS. The reaction is validated as complete when the mass corresponding to the starting material ( [M+H]+ = 283.1) is entirely replaced by the product mass ( [M+H]+ = 195.1).

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional methanol (2 x 20 mL).

  • Concentration: Concentrate the combined filtrates under reduced pressure (rotary evaporation) to afford the title compound, Methyl 4-hydroxy-2-isopropylbenzoate, in near-quantitative yield[1].

Fig 2: Global catalytic hydrogenation workflow yielding Methyl 4-hydroxy-2-isopropylbenzoate.

Downstream Application: The Biological Profile of MRL-871

Once Methyl 4-hydroxy-2-isopropylbenzoate is synthesized, it is subjected to further chemical elaboration (e.g., etherification at the 4-hydroxy position and ester hydrolysis) to yield potent allosteric modulators like MRL-871 .

MRL-871 has become a benchmark compound in structural biology and immunology. By utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, researchers have demonstrated that MRL-871 acts as a full inverse agonist, displacing coactivator peptides with high potency[2][4].

Quantitative Data: Biological Profile of MRL-871
MetricValueContext / Assay
Target RORγtBinds to the allosteric pocket (Helices 4, 5, 11, 12)[2]
IC50​ (Biochemical) ~12.7 nMTR-FRET Coactivator Recruitment Assay[3]
Cellular Efficacy 48-fold reductionIL-17a mRNA suppression in EL4 cells (at 10 μM)[3]
Mechanism of Action Inverse AgonismPrevents LXXLL motif binding via H12 repositioning[2]

The discovery and historical evolution of Methyl 4-hydroxy-2-isopropylbenzoate underscore the critical intersection of synthetic organic chemistry and structural biology. By providing the exact steric and electronic properties required to exploit a hidden allosteric pocket, this intermediate paved the way for a new generation of highly selective, safer immunomodulatory drugs.

References

  • WO2012106995A1 - Rorgammat inhibitors. Google Patents (Merck Sharp & Dohme Corp / Discovery Technologies Limited).
  • Cooperativity between the orthosteric and allosteric ligand binding sites of RORγt . Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Identification of an allosteric binding site for RORγt inhibition . Nature Communications / PMC.[Link]

Sources

Foundational

Natural sources of Methyl 4-hydroxy-2-isopropylbenzoate

An In-Depth Technical Guide to the Origins, Screening, and Synthesis of Methyl 4-hydroxy-2-isopropylbenzoate Executive Summary In the landscape of modern drug discovery, the intersection of natural product isolation and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Origins, Screening, and Synthesis of Methyl 4-hydroxy-2-isopropylbenzoate

Executive Summary

In the landscape of modern drug discovery, the intersection of natural product isolation and targeted organic synthesis is critical. Methyl 4-hydroxy-2-isopropylbenzoate (CAS 1529775-67-4) is a highly specialized phenolic ester. While frequently queried in the context of botanical extracts due to its structural similarity to natural monoterpene phenols (like thymol and carvacrol), a critical scientific clarification must be established: this compound is not a documented primary or secondary metabolite in wild-type flora.

Instead, it is a rationally designed synthetic intermediate, most prominently utilized in the synthesis of RORγt inhibitors for the treatment of autoimmune diseases such as psoriasis and rheumatoid arthritis [1]. As a Senior Application Scientist, I have structured this whitepaper to address the "natural source" inquiry by mapping its structural analogs in nature, providing an analytical protocol for trace botanical screening, and detailing the validated semi-synthetic workflow required to generate this compound from commercially available or naturally derived precursors.

Pharmacological Relevance: The RORγt Pathway

To understand why this specific regiochemistry (a methyl ester at C1, an isopropyl group at C2, and a hydroxyl group at C4) is synthesized, we must look at its target. Retinoic acid receptor-related orphan receptor gamma t (RORγt) is the master transcription factor driving the differentiation of Th17 cells. Th17 cells produce pro-inflammatory cytokines (IL-17A, IL-17F, IL-22) implicated in severe autoimmune pathology [2]. Methyl 4-hydroxy-2-isopropylbenzoate serves as a crucial building block; its sterically demanding C2-isopropyl group and hydrogen-bonding C4-hydroxyl group provide the exact pharmacophore geometry required to allosterically bind the ligand-binding domain of RORγt.

RORgt_Pathway A Naive CD4+ T Cell C STAT3 Activation A->C stimulated by B TGF-β + IL-6 (Cytokine Milieu) B->C D RORγt Expression (Master Transcription Factor) C->D F Th17 Differentiation D->F E Methyl 4-hydroxy-2-isopropylbenzoate (Inhibitor Scaffold) E->D allosteric inhibition G IL-17A, IL-17F, IL-22 (Pro-inflammatory Cytokines) F->G

Fig 1: Pharmacological mechanism of RORγt inhibition in Th17 cell differentiation.

Structural Analogs in the Natural World

Why is Methyl 4-hydroxy-2-isopropylbenzoate absent from standard plant extracts? Natural prenyltransferases and terpene synthases typically yield ortho-related prenyl/hydroxyl arrangements (e.g., thymol). The meta-relationship between the isopropyl (C2) and hydroxyl (C4) groups in our target compound is biosynthetically unfavorable without specific, engineered enzymatic pathways.

However, several closely related analogs are abundant in nature. If a researcher is constrained to "natural-equivalent" starting materials, these analogs serve as the foundational building blocks.

Table 1: Quantitative & Structural Comparison of Natural Analogs vs. Target

Compound NamePrimary Natural SourceStructural Variance vs. TargetExact Mass (Da)Known Biological Role
Methyl 4-hydroxybenzoate (Methyl paraben)Rubus chamaemorus (Cloudberry), Tsuga dumosa [3]Lacks the C2-isopropyl group.152.047Antimicrobial, plant defense metabolite.
Thymol Thymus vulgaris (Thyme)Lacks C1-ester; OH and isopropyl are ortho.150.104TRP channel agonist, biocide.
Carvacrol Origanum vulgare (Oregano)Lacks C1-ester; OH and isopropyl are meta.150.104Anti-inflammatory, antimicrobial.
Methyl 4-hydroxy-2-isopropylbenzoate Synthetic (Screening targets: Lamiaceae)Target Compound 194.094 RORγt inhibitor intermediate.

Analytical Protocol: LC-MS/MS Screening of Botanical Extracts

For researchers actively bioprospecting for trace natural occurrences of Methyl 4-hydroxy-2-isopropylbenzoate (e.g., in mutant Lamiaceae strains), a highly sensitive, self-validating LC-MS/MS protocol is required.

Causality of Experimental Design: The ester linkage is prone to hydrolysis in highly basic conditions; therefore, extraction must be performed under neutral or slightly acidic conditions. Electrospray Ionization (ESI) is run in positive mode to capture the protonated ester [M+H]+ , while negative mode [M−H]− captures the deprotonated phenol.

Step-by-Step Methodology:

  • Sample Preparation: Lyophilize and pulverize 10 g of botanical tissue (e.g., Thymus or Rubus species).

  • Extraction: Suspend in 100 mL of Methanol/Water (80:20, v/v) containing 0.1% formic acid. Sonicate at 4 °C for 30 minutes to prevent thermal degradation of esters.

  • Purification: Centrifuge at 10,000 x g for 15 min. Pass the supernatant through a Solid Phase Extraction (SPE) C18 cartridge pre-conditioned with methanol. Elute with 100% Acetonitrile.

  • Chromatography: Inject 2 µL onto an Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: 0.1% Formic acid in HPLC-grade water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes.

  • Mass Spectrometry (MRM Mode):

    • Target Precursor Ion: m/z 195.1 [M+H]+

    • Primary Quantifier Transition: m/z 195.1 163.1 (Loss of methanol from the ester).

    • Secondary Qualifier Transition: m/z 195.1 135.1 (Loss of COOCH3​ ).

Validated Synthetic Workflow from Precursors

Because direct extraction yields are effectively zero, the compound must be synthesized. Direct Friedel-Crafts alkylation of naturally sourced methyl 4-hydroxybenzoate fails because the C4-hydroxyl and C1-ester both direct electrophiles to the C3 position, not the required C2 position.

To bypass this steric and electronic hindrance, modern pharmaceutical protocols utilize a cross-coupling approach starting from a halogenated precursor [4].

Causality of Experimental Choices:

  • Benzylation: The free C4-phenol would poison the palladium catalyst and interfere with the boronic acid during Suzuki coupling. Benzyl bromide (BnBr) robustly protects this group.

  • Isopropenyl Boronic Acid: Directly coupling an isopropyl group is prone to β -hydride elimination. Coupling an isopropenyl (alkene) group is highly efficient and stable.

  • One-Pot Hydrogenation: Utilizing H2​ over Pd/C elegantly performs two tasks simultaneously: it reduces the isopropenyl double bond to the target isopropyl group, and it hydrogenolyses the benzyl ether to reveal the free C4-phenol.

Step-by-Step Synthesis Protocol

Step 1: Phenol Protection (Benzylation)

  • Dissolve 1.0 eq of methyl 2-bromo-4-hydroxybenzoate in anhydrous DMF (0.5 M concentration).

  • Add 2.0 eq of anhydrous K2​CO3​ (acts as a mild base to deprotonate the phenol without hydrolyzing the ester).

  • Dropwise add 1.2 eq of Benzyl bromide (BnBr) at 0 °C.

  • Stir at room temperature for 12 hours. Quench with water, extract with Ethyl Acetate (EtOAc), and purify via silica gel chromatography to yield methyl 4-(benzyloxy)-2-bromobenzoate.

Step 2: Suzuki-Miyaura Cross-Coupling

  • In a Schlenk flask, combine the protected bromide (1.0 eq), 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane (1.5 eq), and Na2​CO3​ (3.0 eq).

  • Dissolve in a degassed mixture of 1,4-Dioxane/Water (4:1 v/v).

  • Add 0.05 eq of Pd(dppf)Cl2​ catalyst.

  • Heat to 90 °C under N2​ atmosphere for 8 hours. The bulky dppf ligand facilitates oxidative addition into the sterically hindered C2-Br bond.

  • Filter through Celite, concentrate, and purify to yield methyl 4-(benzyloxy)-2-(prop-1-en-2-yl)benzoate.

Step 3: Dual-Reduction / Deprotection

  • Dissolve the coupled product in HPLC-grade Methanol.

  • Add 10 wt% of Palladium on Carbon (Pd/C).

  • Evacuate the flask and backfill with H2​ gas (1 atm via balloon).

  • Stir vigorously at room temperature for 24 hours.

  • Filter the suspension through a pad of Celite to remove the pyrophoric catalyst. Concentrate the filtrate in vacuo to afford pure Methyl 4-hydroxy-2-isopropylbenzoate .

Synthetic_Workflow N1 Methyl 2-bromo-4-hydroxybenzoate (Starting Material) N2 Benzylation (BnBr, K2CO3) N1->N2 N3 Methyl 4-(benzyloxy)- 2-bromobenzoate N2->N3 N4 Suzuki Coupling (Isopropenylboronic acid, Pd) N3->N4 N5 Methyl 4-(benzyloxy)- 2-(prop-1-en-2-yl)benzoate N4->N5 N6 Hydrogenation (Pd/C, H2) N5->N6 N7 Methyl 4-hydroxy- 2-isopropylbenzoate N6->N7

Fig 2: Validated synthetic workflow for Methyl 4-hydroxy-2-isopropylbenzoate via cross-coupling.

Conclusion

While the pursuit of natural sources for complex pharmaceutical intermediates is a noble endeavor in green chemistry, analytical rigor dictates that we recognize the biosynthetic limitations of wild-type plants. Methyl 4-hydroxy-2-isopropylbenzoate remains a triumph of targeted organic synthesis [4]. By understanding the natural analogs (like methyl paraben and thymol)[3][5] and leveraging robust cross-coupling methodologies, researchers can efficiently generate this compound to advance critical immunomodulatory therapies[1].

References

  • Title: RORgammaT inhibitors (Patent WO2012106995A1)
  • Title: The Orphan Nuclear Receptor RORgammat Directs the Differentiation Program of Proinflammatory IL-17+ T Helper Cells Source: Cell (Ivanov et al., 2006) URL: [Link]

  • Title: Methylparaben (CID 7456) Source: PubChem, National Library of Medicine URL: [Link]

  • Title: 4-Hydroxy-2-(propan-2-yl)benzoic acid (CID 21896069) Source: PubChem, National Library of Medicine URL: [Link]

  • Title: Evaluation of the health aspects of methyl paraben: a review of the published literature Source: Food and Chemical Toxicology (Soni MG, et al., 2002) URL: [Link]

Protocols & Analytical Methods

Method

Comprehensive Analytical Characterization of Methyl 4-hydroxy-2-isopropylbenzoate: A Multi-Modal Approach

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Executive Summary Methyl 4-hydroxy-2-isopropylbenzoate is a highly functional...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Executive Summary

Methyl 4-hydroxy-2-isopropylbenzoate is a highly functionalized aromatic ester. Structurally related to both pharmaceutical intermediates (e.g., propofol derivatives) and paraben-type antimicrobial preservatives like [1], its accurate characterization is critical for quality control, impurity profiling, and synthetic validation.

This application note details a multi-modal analytical strategy—encompassing HPLC-DAD, GC-MS, and NMR. Rather than simply listing parameters, this guide explores the causality behind the method development, ensuring that every protocol functions as a self-validating system capable of proving both purity and exact regiochemistry.

Physicochemical Profiling & Causality in Method Design

Understanding the molecule's functional groups is the foundational step in analytical method design. The molecule contains an ester linkage, a sterically hindering ortho-isopropyl group, and a para-hydroxyl (phenol) group. The parent acid,[2], is a common synthetic precursor or degradation product that must be separated during analysis.

Table 1: Physicochemical Properties & Analytical Implications
PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C11​H14​O3​ Base mass for MS identification (MW: 194.23 g/mol ).
Functional Groups Phenol, Ester, AlkylRequires orthogonal methods for complete structural elucidation.
Estimated pKa ~9.5 (Phenolic -OH)Dictates HPLC mobile phase pH to prevent partial ionization.
Volatility ModerateRequires derivatization for optimal GC-MS peak shape.
The Causality of Chromatographic Choices

The phenolic hydroxyl group poses a specific chromatographic challenge. In reversed-phase HPLC, if the mobile phase pH approaches the pKa of the phenol (~9.5), the molecule exists in a dynamic equilibrium of neutral and ionized states, leading to severe peak tailing and irreproducible retention times. Therefore, an acidic mobile phase (pH ~2.0) is mandatory to keep the phenol fully protonated.

For Gas Chromatography (GC), the free hydroxyl group can form hydrogen bonds with active silanol sites on the stationary phase. To prevent tailing and thermal degradation, silylation using BSTFA is employed to mask the hydroxyl group, ensuring high volatility and sharp peak shapes.

MethodLogic Step1 Phenol Group pKa ~9.5 Step2 Risk of Partial Ionization Step1->Step2 Step3 Use 0.1% TFA (pH ~2.0) Step2->Step3 Step4 Fully Protonated Sharp Peak Step3->Step4

Caption: Causality in HPLC method development addressing the phenolic pKa challenge.

Experimental Protocols & Self-Validating Systems

To ensure regulatory compliance, the following methodologies are designed to align with [3] for analytical validation, incorporating built-in System Suitability Tests (SST).

High-Performance Liquid Chromatography (HPLC-DAD)

Objective: Quantitative purity analysis and detection of related synthetic impurities (e.g., unesterified parent acid). Self-Validating SST: The method requires a resolution ( Rs​ ) > 2.0 between Methyl 4-hydroxy-2-isopropylbenzoate and its parent acid, and theoretical plates ( N ) > 3000, ensuring column efficiency before sample analysis[4].

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 10.0 mg of the analyte. Dissolve in 10.0 mL of HPLC-grade Methanol to yield a 1.0 mg/mL stock. Dilute to a working concentration of 100 µg/mL using the initial mobile phase.

  • Column Selection: Use an end-capped C18 column (150 mm × 4.6 mm, 3.5 µm). The hydrophobic stationary phase provides excellent retention for the lipophilic isopropyl group.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Detection: Diode Array Detector (DAD) scanning from 200–400 nm. Extract the quantitative chromatogram at 254 nm , which is optimal for the conjugated benzoate π -system[5].

  • Parameters: Injection Volume: 10 µL. Flow rate: 1.0 mL/min. Column temperature: 30°C.

Table 2: HPLC Gradient Program
Time (min)Solvent A (%)Solvent B (%)Curve
0.08020Initial
2.08020Isocratic hold
12.01090Linear ramp
15.01090Wash
15.18020Re-equilibration
20.08020End
Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: Trace volatile impurity profiling and orthogonal mass confirmation.

Step-by-Step Protocol:

  • Derivatization (Critical Step): Transfer 1.0 mg of the sample into a glass GC vial. Add 500 µL of anhydrous Pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% TMCS.

  • Incubation: Seal the vial and heat at 70°C for 30 minutes. This guarantees the complete conversion of the phenol to a trimethylsilyl (TMS) ether.

  • GC Conditions: Capillary column DB-5MS (30 m × 0.25 mm × 0.25 µm). Carrier gas: Helium at 1.0 mL/min.

  • Temperature Program: Initial 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Detection: Electron Ionization (EI) at 70 eV. Scan range m/z 50–400.

Table 3: Expected GC-MS Fragmentation (TMS Derivative)
Fragment m/zStructural AssignmentCausality / Mechanism
266 [M]∙+ Molecular ion of the TMS-derivatized ester.
251 [M−CH3​]+ Loss of a methyl group from the TMS moiety (classic siloxane cleavage).
235 [M−OCH3​]+ Cleavage of the methoxy group from the methyl ester.
73 [Si(CH3​)3​]+ Signature peak confirming successful BSTFA derivatization.
Structural Elucidation via NMR

While MS provides mass, it cannot definitively prove regiochemistry (e.g., distinguishing the ortho-isopropyl from a meta-isopropyl isomer). Trustworthiness in structural assignment relies on 1H -NMR.

The para-hydroxyl and ortho-isopropyl configuration yields a 1,2,4-trisubstituted benzene ring. This creates a highly specific ABX coupling system in the aromatic region:

  • A doublet ( J≈8 Hz ) for the proton adjacent to the isopropyl group.

  • A closely spaced doublet ( J≈2 Hz ) for the isolated proton between the ester and hydroxyl groups.

  • A doublet of doublets ( J≈8,2 Hz ) for the remaining proton.

Analytical Workflow Summary

AnalyticalWorkflow A Methyl 4-hydroxy-2-isopropylbenzoate B HPLC-DAD (Purity & Assay) A->B Liquid Phase C GC-MS (Volatiles & Mass) A->C Gas Phase D NMR / FTIR (Structural Elucidation) A->D Intact Molecule E Acidic Mobile Phase (Suppress Ionization) B->E Critical Step F BSTFA Derivatization (Silylate Phenol) C->F Critical Step G 1H/13C Spectra (Regiochemistry) D->G Critical Step

Caption: Multi-modal analytical workflow for comprehensive compound characterization.

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).[Link]

  • 4-Hydroxy-2-(propan-2-yl)benzoic acid (CID 21896069). National Center for Biotechnology Information. PubChem Compound Database.[Link]

  • Methylparaben (CID 7456). National Center for Biotechnology Information. PubChem Compound Database.[Link]

  • Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. ResearchGate.[Link]

Sources

Application

Application Note: Utilizing Methyl 4-hydroxy-2-isopropylbenzoate as a Key Intermediate in the Synthesis of RORγt Inhibitors

Executive Summary In the landscape of modern drug discovery, the efficient assembly of complex Active Pharmaceutical Ingredients (APIs) relies heavily on highly functionalized, versatile intermediates. Methyl 4-hydroxy-2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the efficient assembly of complex Active Pharmaceutical Ingredients (APIs) relies heavily on highly functionalized, versatile intermediates. Methyl 4-hydroxy-2-isopropylbenzoate (CAS: 1529775-67-4) has emerged as a critical building block in the synthesis of small-molecule antagonists targeting the Retinoic acid receptor-related orphan receptor gamma t (RORγt)[1].

This application note provides drug development professionals and synthetic chemists with a comprehensive guide to the mechanistic rationale, upstream synthesis, and downstream application of this intermediate. By detailing field-proven protocols and self-validating analytical metrics, this document ensures high-fidelity reproduction of this critical synthetic workflow.

Biological Context: The RORγt Signaling Pathway

To understand the structural requirements of the intermediate, one must first understand the biological target. RORγt is a master transcription factor exclusively expressed in cells of the lymphoid lineage. It is the primary driver for the differentiation of naive CD4+ T cells into Th17 cells, which subsequently secrete pro-inflammatory cytokines such as IL-17, IL-22, and IL-23[2].

Aberrant Th17 activation is a foundational pathology in numerous autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, multiple sclerosis, and inflammatory bowel disease ()[2]. Consequently, inhibiting RORγt has become a premier therapeutic strategy.

Figure 1: RORγt signaling pathway and therapeutic intervention by intermediate-derived antagonists.

Mechanistic Rationale: Structural Design of the Intermediate

The selection of Methyl 4-hydroxy-2-isopropylbenzoate as a core scaffold is not arbitrary; it is driven by precise structure-activity relationship (SAR) requirements within the RORγt Ligand Binding Domain (LBD)[1]:

  • The Isopropyl Group (C2): Provides essential steric bulk and lipophilicity. This moiety inserts into a specific hydrophobic pocket within the RORγt LBD, anchoring the molecule and significantly enhancing binding affinity.

  • The Hydroxyl Group (C4): Serves as a versatile nucleophilic handle. It allows for straightforward etherification (e.g., via Mitsunobu coupling or alkylation) to extend the pharmacophore into solvent-exposed regions, modulating pharmacokinetic properties.

  • The Methyl Ester (C1): Acts as a robust protecting group during upstream synthesis. Post-alkylation, it can be saponified to a free carboxylic acid—a moiety that frequently forms critical salt bridges with polar residues (e.g., Arginine) in the target's binding site—or converted into an amide for further functionalization.

Synthetic Workflow & Experimental Protocols

The synthesis of this intermediate utilizes a highly efficient, atom-economical catalytic hydrogenation step that achieves two transformations simultaneously: the reduction of an isopropenyl double bond and the hydrogenolysis of a benzyl ether protecting group ()[1].

Figure 2: Synthetic workflow from precursor to final RORγt API via the key benzoate intermediate.

Protocol: Catalytic Hydrogenation to Yield Methyl 4-hydroxy-2-isopropylbenzoate

Objective: To generate the title compound (194.23 g/mol ) from Methyl 4-(benzyloxy)-2-(prop-1-en-2-yl)benzoate in a single, high-yield step.

Reagents & Materials:

  • Methyl 4-(benzyloxy)-2-(prop-1-en-2-yl)benzoate (1.0 eq, e.g., 4.6 g, 16.3 mmol)[1]

  • 10% Palladium on Carbon (Pd/C) (10% w/w, e.g., 0.46 g)[1]

  • Anhydrous Methanol (100 mL)[1]

  • Hydrogen gas (H₂, 1 atm via balloon)

  • Celite (for filtration)

Step-by-Step Methodology:

  • Solvation: In a flame-dried round-bottom flask flushed with inert gas (N₂ or Ar), dissolve the starting material in anhydrous methanol.

    • Causality: Methanol acts as an excellent protic solvent that stabilizes the polar transition states during hydrogenation and easily dissolves the starting material without poisoning the catalyst.

  • Catalyst Addition: Carefully add the 10% Pd/C to the solution.

    • Causality: The catalyst must be added under an inert atmosphere to prevent the spontaneous ignition of methanol vapor by the highly active palladium surface.

  • Atmosphere Exchange: Evacuate the flask under a gentle vacuum and backfill with hydrogen gas. Repeat this purge cycle three times to ensure the complete removal of oxygen. Leave the reaction under a positive pressure of hydrogen (1 atm).

  • Reaction Execution: Stir the suspension vigorously at room temperature (rt) for 24 hours[1].

    • In-process Control: Monitor the reaction via TLC or LC-MS. The reaction is complete when the mass of the starting material and the partially reduced intermediate (where only the alkene or the ether has reacted) are fully consumed.

  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite. Wash the filter cake thoroughly with excess methanol.

    • Causality: Celite prevents the fine, pyrophoric particulate Pd/C from passing into the filtrate, ensuring a metal-free organic layer and preventing downstream catalytic interference.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to afford Methyl 4-hydroxy-2-isopropylbenzoate as the title compound[1].

Analytical Validation System

To ensure a self-validating protocol, the isolated intermediate must be rigorously characterized before proceeding to downstream alkylation. Compare your post-synthesis analytical data against the standardized metrics in the table below.

Analytical MethodExpected Result / SpecificationPurpose in Validation
LC-MS (ESI+) m/z 195.1 [M+H]⁺Verifies the exact molecular weight (MW: 194.23) and confirms the loss of the benzyl group (ΔMW = -90).
¹H NMR (CDCl₃, 400 MHz) δ ~7.8 (d, 1H), ~6.7 (d, 1H), ~6.6 (dd, 1H), ~3.8 (s, 3H), ~3.7 (m, 1H), ~1.2 (d, 6H)Confirms the presence of the isopropyl methine/methyls, the ester methyl singlet, and the intact aromatic core.
HPLC (UV 254 nm) > 98% (Area %)Ensures sufficient purity for sensitive downstream coupling reactions (e.g., Mitsunobu).
TLC (Hexane:EtOAc 3:1) R_f ~ 0.4 (UV active, stains strongly with KMnO₄)Rapid, low-cost in-process monitoring of deprotection and reduction completion.

References

  • Patent WO2012106995A1 - Rorgammat inhibitors. World Intellectual Property Organization. Details the synthesis of Methyl 4-hydroxy-2-isopropylbenzoate (Intermediate i-1e) and its application in RORγt antagonist development.
  • Buonocore, S., et al. (2010) - Innate lymphoid cells drive interleukin-23-dependent innate intestinal pathology. Nature, 464, 1371-1375.

Sources

Method

Application Notes and Protocols for the Dissolution of Methyl 4-hydroxy-2-isopropylbenzoate

Introduction Methyl 4-hydroxy-2-isopropylbenzoate is a phenolic ester of significant interest in various research and development sectors. Its structural features, including a hydroxylated benzene ring and an isopropyl g...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 4-hydroxy-2-isopropylbenzoate is a phenolic ester of significant interest in various research and development sectors. Its structural features, including a hydroxylated benzene ring and an isopropyl group, impart specific physicochemical properties that necessitate well-defined dissolution protocols for its effective use in experimental settings. This guide provides a comprehensive overview of the principles and practical steps for dissolving Methyl 4-hydroxy-2-isopropylbenzoate, ensuring solution stability and suitability for downstream applications.

The selection of an appropriate solvent is paramount and is governed by the principle of "like dissolves like."[1] The polarity of the solvent must be compatible with the polarity of the solute to achieve effective dissolution. Methyl 4-hydroxy-2-isopropylbenzoate possesses both polar (hydroxyl and ester groups) and non-polar (isopropyl group and benzene ring) characteristics, making it amenable to dissolution in a range of organic solvents. Its solubility in aqueous solutions is limited.

Physicochemical Properties and Solubility Profile

Understanding the fundamental properties of Methyl 4-hydroxy-2-isopropylbenzoate is crucial for developing a robust dissolution protocol.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC11H14O3[2]
Molecular Weight194.23 g/mol Inferred from formula
AppearanceWhite to off-white crystalline powder[3]

Qualitative Solubility Data:

Based on the behavior of structurally similar compounds like methylparaben and other benzoate esters, the expected solubility of Methyl 4-hydroxy-2-isopropylbenzoate in common laboratory solvents is summarized below. It is important to note that for precise quantitative applications, experimental determination of solubility is recommended.[4]

SolventExpected SolubilityRationale
Polar Protic Solvents
MethanolFreely SolubleThe hydroxyl group of methanol can form hydrogen bonds with the hydroxyl and ester groups of the solute.
EthanolFreely SolubleSimilar to methanol, ethanol is an effective solvent due to its ability to form hydrogen bonds.[5]
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)Freely SolubleDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.
AcetoneFreely SolubleThe ketone group of acetone can act as a hydrogen bond acceptor for the hydroxyl group of the solute.
Non-Polar Solvents
Diethyl EtherSolubleThe non-polar character of the isopropyl group and the benzene ring contributes to solubility in less polar solvents like ether.
Aqueous Solutions
WaterSlightly SolubleThe presence of the non-polar isopropyl group and the benzene ring limits its solubility in water.[3]

Safety Precautions and Handling

Before proceeding with any dissolution protocol, it is imperative to consult the Safety Data Sheet (SDS) for Methyl 4-hydroxy-2-isopropylbenzoate.[6][7]

General Safety Guidelines:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes.[6][7] In case of contact, rinse thoroughly with water.[9]

  • Storage: Store the compound in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[8]

Dissolution Protocols

The choice of protocol depends on the intended application of the dissolved Methyl 4-hydroxy-2-isopropylbenzoate.

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

This protocol is suitable for preparing a concentrated stock solution for use in organic synthesis or for serial dilution into aqueous media for biological assays.

Materials:

  • Methyl 4-hydroxy-2-isopropylbenzoate

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (ACS grade or higher)

  • Vortex mixer

  • Sterile microcentrifuge tubes or glass vials

Procedure:

  • Weighing: Accurately weigh the desired amount of Methyl 4-hydroxy-2-isopropylbenzoate in a suitable container.

  • Solvent Addition: Add the calculated volume of DMSO or ethanol to achieve the target concentration.

  • Dissolution: Vortex the mixture until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be employed to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed container to prevent solvent evaporation and water absorption. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.

Workflow for Preparing an Organic Stock Solution:

Caption: Workflow for preparing a stock solution in an organic solvent.

Protocol 2: Preparation of a Working Solution for Aqueous-Based Biological Assays

Due to the limited water solubility of Methyl 4-hydroxy-2-isopropylbenzoate, a co-solvent approach is often necessary for preparing working solutions in aqueous media. This protocol is adapted from methods used for similar poorly soluble compounds.[10]

Materials:

  • Concentrated stock solution of Methyl 4-hydroxy-2-isopropylbenzoate in DMSO

  • Pluronic® F-127 or Tween® 80

  • Phosphate-buffered saline (PBS) or cell culture medium

  • Vortex mixer

Procedure:

  • Initial Dilution: Prepare an intermediate dilution of the DMSO stock solution in the chosen aqueous medium (e.g., PBS or cell culture medium). The final concentration of DMSO should be kept to a minimum (typically <0.5%) to avoid solvent-induced toxicity in biological systems.

  • Addition of a Surfactant (Optional but Recommended): To enhance solubility and prevent precipitation, a non-ionic surfactant such as Pluronic® F-127 or Tween® 80 can be included. A common final concentration for these surfactants is 0.01-0.1%.

  • Final Dilution: Perform the final serial dilutions in the aqueous medium containing the same low percentage of DMSO and surfactant to maintain consistent experimental conditions.

  • Vortexing: Vortex thoroughly after each dilution step to ensure homogeneity.

  • Use: Prepare fresh working solutions for each experiment to ensure stability and minimize the risk of precipitation.

Logical Flow for Aqueous Working Solution Preparation:

G A High Concentration Stock in DMSO B Intermediate Dilution in Aqueous Medium + Surfactant A->B Dilute C Final Working Solution B->C Serially Dilute

Caption: Logical flow for preparing an aqueous working solution.

Troubleshooting and Considerations

  • Precipitation: If precipitation is observed upon dilution in aqueous media, consider increasing the concentration of the co-solvent (e.g., DMSO) or the surfactant. However, always be mindful of the tolerance of your experimental system to these additives.

  • pH: The solubility of phenolic compounds can be pH-dependent.[11] For applications where the pH can be adjusted, increasing the pH will deprotonate the phenolic hydroxyl group, which may increase aqueous solubility. However, the stability of the compound at high pH should be considered, as esters can be susceptible to hydrolysis.[12]

  • Sonication: In cases where the compound is difficult to dissolve, gentle sonication in a water bath can be used as an alternative to warming to provide energy for dissolution.

Conclusion

The successful dissolution of Methyl 4-hydroxy-2-isopropylbenzoate is a critical first step for its use in research and development. By understanding its physicochemical properties and selecting the appropriate solvent and dissolution technique, researchers can prepare stable and effective solutions for a variety of applications. The protocols provided in this guide offer a starting point that can be optimized to meet the specific requirements of individual experimental setups.

References

  • Vertex AI Search, Safety Data Sheet for a rel
  • Vertex AI Search, Safety Data Sheet for Methyl p-hydroxybenzo
  • Sigma-Aldrich, Methyl 4-hydroxy-2-isopropylbenzo
  • Chem-Supply, Safety Data Sheet for Methyl 4-hydroxybenzo
  • MedChemExpress, Dissolution protocol for Methyl paraben.
  • Ataman Kimya, Product information for Methyl 4-hydroxybenzo
  • PubChem, Methyl 4-hydroxy-2-methylbenzo
  • Fisher Scientific, Safety Data Sheet for Isopropyl 4-hydroxybenzo
  • Elchemy, Role of Propylparaben & Methylparaben in Product Preserv
  • BLD Pharm, Methyl 4-hydroxy-2-isopropylbenzo
  • Taylor & Francis, Methylparaben – Knowledge and References.
  • NIST WebBook, Isopropyl-4-hydroxybenzoate d
  • BenchChem, Application Notes and Protocols for Liquid-Liquid Extraction of Phenolic Compounds.
  • BenchChem, An In-depth Technical Guide to the Solubility of Methyl 4-hydroxy-3,5-dimethylbenzo
  • Sigma-Aldrich, Solvent Miscibility Table.
  • PROMETHEUS, Chemical determin
  • Fisher Scientific, Methyl P-Hydroxybenzoate product inform
  • MDPI, Mechanisms of Methylparaben Adsorption onto Activ
  • ResearchGate, A review on synthesis of paraben and applications of preserv
  • CymitQuimica, CAS 939-48-0: Isopropyl benzo
  • Ecoxtract, Evaluation of bio-based solvents for phenolic acids extraction
  • ResearchGate, How to isolate phenolic compounds
  • Agritrop, SOP for Extraction, Quantification and Analysis of Phenol Acid Components of Cassava.

Sources

Application

Application Notes &amp; Protocols for In-VIVO Investigation of Methyl 4-hydroxy-2-isopropylbenzoate

Document Version: 1.0 Introduction: Rationale for In Vivo Evaluation Methyl 4-hydroxy-2-isopropylbenzoate is a derivative of p-hydroxybenzoic acid, belonging to the broader class of compounds known as parabens. While ext...

Author: BenchChem Technical Support Team. Date: March 2026

Document Version: 1.0

Introduction: Rationale for In Vivo Evaluation

Methyl 4-hydroxy-2-isopropylbenzoate is a derivative of p-hydroxybenzoic acid, belonging to the broader class of compounds known as parabens. While extensive research exists for common parabens like methylparaben and propylparaben, which are widely used as preservatives in cosmetics, pharmaceuticals, and food, this specific isopropyl-substituted variant remains largely uncharacterized in vivo.[1][2][3] Its structural similarity to both parabens and other bioactive phenolic compounds, such as derivatives of anisic acid, suggests a potential for underexplored pharmacological activities.

Parabens are known to be rapidly absorbed, metabolized, and excreted, with low acute toxicity in animal models.[1][2][4] Some studies have suggested that certain parabens may possess anti-inflammatory and weak endocrine-modulating properties.[3][5][6] Furthermore, related phenolic structures like p-anisic acid have demonstrated antioxidant, anti-inflammatory, and even neuroprotective potential.[7] The addition of an isopropyl group to the benzene ring of methyl 4-hydroxybenzoate may alter its lipophilicity and steric properties, potentially influencing its biological activity, skin penetration, and metabolic profile.

Given the lack of published in vivo data for Methyl 4-hydroxy-2-isopropylbenzoate, this document provides a detailed, albeit hypothetical, framework for its initial in vivo characterization. The following protocols are designed to be a robust starting point for researchers aiming to investigate its potential as a topical anti-inflammatory agent, a plausible application based on the known properties of its structural analogs. The experimental design emphasizes scientific rigor and adherence to established guidelines for animal research.

Part 1: Proposed Application - Topical Anti-Inflammatory Agent

Hypothesized Mechanism of Action:

Based on the activities of related compounds, Methyl 4-hydroxy-2-isopropylbenzoate may exert anti-inflammatory effects by interfering with pro-inflammatory signaling pathways. This could involve the inhibition of inflammatory mediators such as cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6, and the scavenging of reactive oxygen species (ROS) that contribute to tissue damage during inflammation.[5][7] The diagram below illustrates a potential pathway for investigation.

Hypothesized_Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., TPA) NFkB_Pathway NF-κB Pathway Inflammatory_Stimulus->NFkB_Pathway MAPK_Pathway MAPK Pathway Inflammatory_Stimulus->MAPK_Pathway ROS ROS Production Inflammatory_Stimulus->ROS Gene_Transcription Gene Transcription NFkB_Pathway->Gene_Transcription MAPK_Pathway->Gene_Transcription Test_Compound Methyl 4-hydroxy- 2-isopropylbenzoate Test_Compound->NFkB_Pathway Inhibition Test_Compound->ROS Scavenging Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene_Transcription->Pro_inflammatory_Cytokines

Caption: Hypothesized anti-inflammatory mechanism of action.

Part 2: Preliminary Safety and Toxicity Assessment

Before proceeding with efficacy studies, a preliminary assessment of the compound's toxicity is ethically and scientifically mandatory. An acute oral toxicity study following a standardized guideline is recommended.

Protocol: Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)

This protocol aims to identify a dose range that causes evident toxicity but not mortality, which is crucial for selecting doses for subsequent efficacy studies.[8][9]

  • Animal Model: Female Sprague-Dawley rats, 8-12 weeks old. Females are often used as they tend to be slightly more sensitive.[10]

  • Housing: Animals should be housed in standard conditions (22 ± 3°C, 30-70% humidity, 12h light/dark cycle) with ad libitum access to food and water.

  • Acclimatization: A minimum of 5 days of acclimatization before the study begins.

  • Sighting Study: A single animal is dosed at a starting dose (e.g., 300 mg/kg). The outcome determines the dose for the next animal. If the animal survives, a second animal is dosed at a higher level (e.g., 2000 mg/kg). If it shows signs of toxicity, a second animal is dosed at a lower level.

  • Main Study:

    • Based on the sighting study, groups of 5 female rats are dosed at fixed levels (e.g., 5, 50, 300, 2000 mg/kg).

    • The test compound is administered once by oral gavage. A vehicle like corn oil is commonly used.[11]

    • Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior), and body weight changes for at least 14 days.

  • Endpoint: The study allows for classification of the substance into a toxicity category based on observed outcomes, which informs the dose selection for further studies. All surviving animals are humanely euthanized and subjected to gross necropsy at the end of the observation period.

Part 3: In Vivo Efficacy Protocol

Protocol: Croton Oil-Induced Ear Edema in Mice

This is a well-established and rapid model for screening topically applied anti-inflammatory agents.[12][13] It primarily reflects acute inflammation mediated by prostaglandins and leukotrienes.

1. Materials and Reagents

  • Methyl 4-hydroxy-2-isopropylbenzoate (Test Compound)

  • Croton Oil (Inflammatory Agent)

  • Indomethacin or Dexamethasone (Positive Control)

  • Vehicle (e.g., Acetone, Ethanol:Glycerin mixture)

  • Digital calipers or micrometer

  • 7mm biopsy punch

  • Analytical balance

  • Euthanasia supplies (e.g., CO2 chamber)

2. Animal Model

  • Species: Male Swiss Albino or BALB/c mice.

  • Age/Weight: 6-8 weeks old, 20-25g.

  • Housing: As described in the toxicity section. Animals should be housed individually during the experiment to prevent them from rubbing the treated ears.

  • Reporting: All procedures should be designed and reported in accordance with the ARRIVE guidelines to ensure transparency and reproducibility.[14][15][16][17][18]

3. Experimental Workflow

Experimental_Workflow Acclimatization Animal Acclimatization (≥5 days) Grouping Randomization into Treatment Groups (n=6-8/group) Acclimatization->Grouping Treatment_Application Topical Application of Test Compound, Vehicle, or Positive Control to Right Ear Grouping->Treatment_Application Inflammation_Induction Application of Croton Oil to Right Ear (30 min post-treatment) Treatment_Application->Inflammation_Induction Observation Observation Period (4-6 hours) Inflammation_Induction->Observation Measurement Edema Measurement: Thickness and/or Weight Observation->Measurement Euthanasia Humane Euthanasia and Tissue Collection Measurement->Euthanasia Analysis Histopathology & Biochemical Assays Euthanasia->Analysis

Caption: Workflow for the Croton Oil-Induced Ear Edema Model.

4. Detailed Procedure

  • Group Allocation: Randomly assign animals to the treatment groups (n=6-8 per group).

    • Group 1 (Negative Control): Vehicle only.

    • Group 2 (Inflammation Control): Vehicle + Croton Oil.

    • Group 3 (Positive Control): Indomethacin (e.g., 0.5 mg/ear) + Croton Oil.

    • Groups 4-6 (Test Groups): Test Compound (e.g., 0.25, 0.5, 1.0 mg/ear) + Croton Oil.

  • Treatment Application:

    • Prepare solutions of the test compound and positive control in the chosen vehicle.

    • Apply 20 µL of the assigned solution to both the inner and outer surfaces of the right ear of each mouse. The left ear serves as an internal, untreated control.

  • Induction of Inflammation:

    • 30 minutes after treatment, apply 20 µL of croton oil solution (e.g., 2.5% in acetone) to the inner and outer surfaces of the right ear of all animals except the negative control group.

  • Edema Assessment (4-6 hours post-induction):

    • Method A (Thickness): Measure the thickness of both ears using a digital micrometer. The degree of edema is the difference in thickness between the right and left ears.

    • Method B (Weight): Humanely euthanize the mice. Collect a 7mm disc from both the right and left ears using a biopsy punch. Weigh each disc immediately. The degree of edema is the difference in weight between the right and left ear discs.

  • Calculation of Inhibition:

    • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

5. Secondary Endpoint Analysis

For a more in-depth mechanistic understanding, the collected ear tissue can be processed for further analysis:

  • Histopathology: Ear tissue samples should be fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). This allows for the visualization of edema, vasodilation, and immune cell infiltration.

  • Myeloperoxidase (MPO) Assay: MPO is an enzyme abundant in neutrophils. Its activity in tissue homogenates can be measured spectrophotometrically as an index of neutrophil infiltration.

  • Cytokine Analysis: Tissue homogenates can be analyzed for levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

6. Data Presentation and Statistical Analysis

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical significance between groups should be determined using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's test). A p-value of <0.05 is typically considered statistically significant.

GroupTreatment (per ear)Mean Ear Edema (mg) ± SEM% Inhibition
1Vehicle Only0.5 ± 0.1N/A
2Vehicle + Croton Oil10.2 ± 0.80%
3Indomethacin (0.5mg) + Croton Oil4.1 ± 0.559.8%
4Test Compound (0.25mg) + Croton Oil8.5 ± 0.716.7%
5Test Compound (0.5mg) + Croton Oil6.3 ± 0.638.2%
6Test Compound (1.0mg) + Croton Oil4.9 ± 0.4*52.0%
Table represents hypothetical data. *p < 0.05 compared to the Inflammation Control group.

Conclusion and Future Directions

This document outlines a structured approach to begin the in vivo investigation of Methyl 4-hydroxy-2-isopropylbenzoate. The proposed protocols for preliminary safety assessment and topical anti-inflammatory efficacy provide a scientifically rigorous foundation. Positive results from these initial studies would warrant further investigation into the compound's mechanism of action, pharmacokinetic profile, and potential in more chronic models of inflammation.[19][20] Furthermore, exploring its potential in other therapeutic areas, such as neuroprotection, based on the activity of related anisic acid compounds, could be a valuable future research direction.[21][22]

References

  • The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PMC - NIH. Available at: [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Available at: [Link]

  • OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure. Slideshare. Available at: [Link]

  • ARRIVE: Animal Research Reporting In Vivo Experiments. NC3Rs. Available at: [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity (1987). National Toxicology Program. Available at: [Link]

  • ARRIVE Guidelines. Norecopa. Available at: [Link]

  • ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). The University of Iowa. Available at: [Link]

  • (PDF) OECD GUIDELINE FOR TESTING OF CHEMICALS Acute Oral Toxicity – Acute Toxic Class Method. Academia.edu. Available at: [Link]

  • ARRIVE Guidelines: Home. Available at: [Link]

  • Paraben Compounds—Part I: An Overview of Their Characteristics, Detection, and Impacts. Available at: [Link]

  • OECD Test Guideline 425 - Acute Oral Toxicity: Up-and-Down Procedure (Sept. 1998 version). Available at: [Link]

  • Animal models of skin disease for drug discovery. PMC - NIH. Available at: [Link]

  • Final amended report on the safety assessment of Methylparaben, Ethylparaben, Propylparaben, Isopropylparaben, Butylparaben, Isobutylparaben, and Benzylparaben as used in cosmetic products. PubMed. Available at: [Link]

  • Animal models of psoriasis for novel drug discovery: a literature update. Taylor & Francis. Available at: [Link]

  • Outcome of in vivo toxicokinetics studies for methyl paraben, ethyl... ResearchGate. Available at: [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. Available at: [Link]

  • (PDF) Animal Models of Skin Disorders. ResearchGate. Available at: [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Available at: [Link]

  • Exposure to and toxicity of methyl-, ethyl- and propylparaben. RIVM. Available at: [Link]

  • Human Exposure to Bisphenols, Parabens, and Benzophenones, and Its Relationship with the Inflammatory Response: A Systematic Review. MDPI. Available at: [Link]

  • Investigating methylparaben's oxidative stress effects on rainbow trout blood, liver, and kidney toxicity. Onderstepoort Journal of Veterinary Research. Available at: [Link]

  • A review of the endocrine activity of parabens and implications for potential risks to human health. PubMed. Available at: [Link]

  • Neuroprotective effect of endophytic fungal antioxidant polyphenols on cerebral ischemic stroke-induced Albino rats; memory impairments, brain damage, and upregulation of metabolic proteins. Journal of King Saud University - Science. Available at: [Link]

  • Associations between urinary phenol and paraben concentrations and markers of oxidative stress and inflammation among pregnant women in Puerto Rico. PMC - NIH. Available at: [Link]

  • Estimation of the main and interactive effects of parabens... ResearchGate. Available at: [Link]

  • Study Sheds Light on How Parabens and Benzophenones May Be Linked to Endometriosis. Available at: [Link]

  • Anticonvulsant and neuroprotective effects of Pimpinella anisum in rat brain. PubMed. Available at: [Link]

  • Neuroprotective effects of α-lipoic acid on ischemia/reperfusion injury in global cerebral ischemia mouse model. PMC - NIH. Available at: [Link]

  • Neuroprotective Effect for Cerebral Ischemia by Natural Products: A Review. Frontiers. Available at: [Link]

  • In Vivo Neuroprotective Effects of Alpinetin Against Experimental Ischemic Stroke Damage Through Antioxidant and Anti-Inflammatory Mechanisms. MDPI. Available at: [Link]

Sources

Method

Application Note: Methyl 4-hydroxy-2-isopropylbenzoate as a Core Scaffold in the Discovery of RORγt Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Chemical Synthesis, Scaffold Integration, and Biological Validation Protocols Executive Summary In the landscape of mode...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Chemical Synthesis, Scaffold Integration, and Biological Validation Protocols

Executive Summary

In the landscape of modern drug discovery, targeting the immune system's inflammatory pathways has yielded transformative therapies for autoimmune diseases. Methyl 4-hydroxy-2-isopropylbenzoate (CAS: 1529775-67-4) has emerged as a high-value chemical intermediate and structural building block in the synthesis of small-molecule inhibitors targeting the Retinoic acid receptor-related orphan receptor gamma t (RORγt)[1],[2].

As a Senior Application Scientist, I have structured this guide to bridge the gap between synthetic chemistry and biological validation. This protocol details the tandem synthetic generation of this crucial scaffold, explains the causality behind the reaction conditions, and provides a self-validating biological assay to confirm the efficacy of the downstream RORγt inverse agonists.

Biological Context: RORγt and Th17-Mediated Autoimmunity

To understand the value of Methyl 4-hydroxy-2-isopropylbenzoate, one must understand the biological target it helps inhibit. RORγt is the master transcription factor responsible for the differentiation of naive CD4+ T cells into T helper 17 (Th17) cells[3],[4].

Under normal physiological conditions, Th17 cells secrete interleukin-17 (IL-17A, IL-17F) to protect mucosal surfaces against extracellular pathogens[5]. However, aberrant Th17 activation and excessive IL-17 production are the primary drivers of severe autoimmune pathologies, including psoriasis, rheumatoid arthritis (RA), inflammatory bowel disease (IBD), and multiple sclerosis (MS)[6],[7].

By incorporating the 4-hydroxy-2-isopropylbenzoate core into small molecules, medicinal chemists can synthesize potent that bind to the RORγt ligand-binding domain. This intervention halts Th17 differentiation at the transcriptional level, effectively cutting off the inflammatory cascade at its source[4].

Th17_Pathway NaiveT Naive CD4+ T Cell Th17 Th17 Cell Differentiation NaiveT->Th17 Differentiation Cytokines Induction Cytokines (TGF-β, IL-6, IL-23) RORgt RORγt (Master Transcription Factor) Cytokines->RORgt Up-regulates expression RORgt->Th17 Drives lineage commitment IL17 Pro-inflammatory Cytokines (IL-17A, IL-17F) Th17->IL17 Secretes Autoimmune Autoimmune Pathology (Psoriasis, MS, RA) IL17->Autoimmune Mediates tissue inflammation Inhibitor Small Molecule RORγt Inhibitor (Derived from Core Scaffold) Inhibitor->RORgt Allosteric/Orthosteric Inhibition

Figure 1: Th17 differentiation pathway and pharmacological intervention via RORγt inhibition.

Chemical Profiling & Data Presentation

Before initiating synthesis, it is critical to verify the physicochemical parameters of the target intermediate. The phenolic hydroxyl group at C4 serves as the primary coupling site (via etherification) for downstream drug assembly, while the isopropyl group at C2 provides essential steric bulk that dictates the molecule's orientation within the RORγt binding pocket[2].

Table 1: Physicochemical Properties of Methyl 4-hydroxy-2-isopropylbenzoate
PropertySpecification / Value
Chemical Name Methyl 4-hydroxy-2-isopropylbenzoate
CAS Registry Number 1529775-67-4[1]
Molecular Formula C11H14O3[1]
Molecular Weight 194.23 g/mol [1]
SMILES String O=C(OC)C1=CC=C(O)C=C1C(C)C[1]
Structural Features C1-Methyl Ester, C2-Isopropyl, C4-Phenolic OH
Storage Conditions Room temperature or 4°C (desiccated)

Synthetic Methodology: Dual-Action Hydrogenation

The generation of Methyl 4-hydroxy-2-isopropylbenzoate is typically achieved via the catalytic hydrogenation of a protected precursor: methyl 4-(benzyloxy)-2-(prop-1-en-2-yl)benzoate [2].

Causality Behind Experimental Choices

The use of Palladium on Carbon (Pd/C) under a hydrogen atmosphere is a highly deliberate choice. It serves a dual mechanistic purpose : it simultaneously reduces the alkene (prop-1-en-2-yl to an isopropyl moiety) and cleaves the benzyl ether protecting group (O-benzyl to a free hydroxyl) via hydrogenolysis[2],[8]. Performing these two transformations in a single, concerted step eliminates the need for intermediate isolation, maximizing yield and minimizing solvent waste.

Step-by-Step Protocol
  • Reaction Preparation : In a flame-dried round-bottom flask, dissolve methyl 4-(benzyloxy)-2-(prop-1-en-2-yl)benzoate (1.0 eq, e.g., 16.3 mmol) in anhydrous methanol (100 mL, ~0.15 M)[2]. Causality: Methanol is selected due to its high polarity and ability to solubilize both the organic substrate and hydrogen gas, facilitating rapid mass transfer at the solid catalyst surface.

  • Catalyst Addition : Carefully add 10% Pd/C (10% w/w relative to the substrate, e.g., 0.46 g)[2].

    • Safety Note: Pd/C is highly pyrophoric. Always add the catalyst under a gentle blanket of inert argon or nitrogen to prevent methanol ignition.

  • Tandem Hydrogenation : Evacuate the flask and backfill with hydrogen gas (1 atm) using a balloon or a Parr shaker. Stir the suspension vigorously at room temperature (20–25°C) for 24 hours[2].

  • Workup & Filtration : Filter the reaction mixture through a tightly packed pad of Celite. Wash the Celite pad thoroughly with excess methanol.

    • Causality: Celite acts as a depth filter, preventing pyrophoric, fine Pd/C particulates from passing through the glass frit, ensuring a metal-free final product and preventing downstream toxicity in biological assays.

  • Concentration : Concentrate the filtrate under reduced pressure using a rotary evaporator to afford the title compound.

Self-Validation System (Quality Control)

To ensure the protocol was successful, the product must be validated via 1 H NMR (CDCl 3​ , 400 MHz). The reaction is confirmed successful only if you observe:

  • Disappearance of the benzyl protecting group (loss of multiplet at ~7.3 ppm and singlet at ~5.1 ppm).

  • Disappearance of the alkene protons (loss of terminal =CH 2​ signals at ~5.0–5.3 ppm).

  • Appearance of the isopropyl signature: a distinct doublet at ~1.2 ppm (6H) and a methine multiplet at ~3.7 ppm (1H).

Chem_Workflow Precursor Methyl 4-(benzyloxy)- 2-(prop-1-en-2-yl)benzoate Reaction Catalytic Hydrogenation (Pd/C, H2, MeOH) Precursor->Reaction Intermediate Methyl 4-hydroxy- 2-isopropylbenzoate Reaction->Intermediate Tandem reduction & deprotection Coupling C4-OH Etherification & Ester Hydrolysis Intermediate->Coupling Scaffold integration FinalDrug RORγt Inverse Agonist (Lead Candidate) Coupling->FinalDrug

Figure 2: Tandem synthetic workflow for Methyl 4-hydroxy-2-isopropylbenzoate and downstream use.

Biological Validation: In Vitro Th17 Differentiation Assay

Once Methyl 4-hydroxy-2-isopropylbenzoate is elaborated into a final RORγt inhibitor candidate (e.g., via etherification at the C4-OH and subsequent functionalization), it must be biologically validated.

Causality Behind Experimental Choices

Biochemical binding assays (like FRET) only prove target affinity. To prove functional efficacy, we must utilize a cell-based Th17 differentiation assay using primary naive CD4+ T cells [5]. Immortalized cell lines do not accurately reflect the complex cytokine signaling networks present in human autoimmune pathologies.

Step-by-Step Protocol
  • Cell Isolation : Isolate naive CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) targeting the CD4+ CD62L+ CD45RA+ phenotype.

  • Plate Activation : Coat 96-well tissue culture plates with anti-CD3 (5 µg/mL) and anti-CD28 (2 µg/mL) antibodies overnight at 4°C. Causality: This mimics the antigen-presenting cell (APC) interaction, providing the essential primary (Signal 1) and co-stimulatory (Signal 2) signals required to wake the T cells from their naive state.

  • Th17 Polarization : Seed the isolated naive T cells at 1×105 cells/well. Add a highly specific Th17 skewing cytokine cocktail: TGF-β (2 ng/mL), IL-6 (20 ng/mL), and IL-23 (10 ng/mL)[7].

    • Critical Step: You must add neutralizing antibodies against IFN-γ (10 µg/mL) and IL-4 (10 µg/mL). Causality: This prevents the naive cells from accidentally skewing into Th1 or Th2 lineages, ensuring a pure, homogenous Th17 population for accurate inhibitor assessment.

  • Compound Treatment : Treat the cells with serial dilutions of the synthesized RORγt inhibitor (ranging from 0.1 nM to 10 µM) dissolved in DMSO. Ensure the final DMSO concentration remains strictly below 0.1% to prevent solvent toxicity. Incubate at 37°C, 5% CO 2​ for 5 days.

  • Efficacy Readout : Harvest the cell culture supernatant and quantify IL-17A production using a standard Enzyme-Linked Immunosorbent Assay (ELISA). Calculate the IC 50​ value based on the dose-response curve.

Self-Validation System (Toxicity Control)

A drop in IL-17A could mean the drug is a brilliant RORγt inhibitor, or it could simply mean the drug is killing the cells (cytotoxicity). To make this protocol self-validating, you must perform a CellTiter-Glo luminescent cell viability assay on the remaining cells in the well. True RORγt inhibitors will show a sharp decline in IL-17A production (ELISA) while maintaining >90% cell viability (CellTiter-Glo)[7].

References

  • BLD Pharm Product Data : 1529775-67-4 | Methyl 4-hydroxy-2-isopropylbenzoate. BLD Pharm. 1

  • Taylor & Francis : RORγt inhibitors in clinical development for the treatment of autoimmune diseases: challenges and opportunities. 3

  • PatSnap Insights : What are RORγt inhibitors and how do they work?6

  • PMC / NIH : Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications.4

  • Google Patents (Merck Sharp & Dohme Corp) : WO2012106995A1 - Rorgammat inhibitors.9

  • PLOS : Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo. 5

  • ResearchGate : Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases. 7

Sources

Application

Application Note: NMR Spectroscopy Protocols for Methyl 4-hydroxy-2-isopropylbenzoate

Executive Summary This application note provides a comprehensive, expert-level guide for the nuclear magnetic resonance (NMR) spectroscopic analysis of Methyl 4-hydroxy-2-isopropylbenzoate . Designed for researchers and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a comprehensive, expert-level guide for the nuclear magnetic resonance (NMR) spectroscopic analysis of Methyl 4-hydroxy-2-isopropylbenzoate . Designed for researchers and drug development professionals, this document details the causality behind experimental choices, self-validating sample preparation protocols, and advanced data processing techniques. By following these standardized workflows, analysts can achieve high-resolution 1D ( 1 H, 13 C) and 2D (COSY, HSQC, HMBC) NMR spectra, ensuring unambiguous structural elucidation.

Chemical Context & Significance

Methyl 4-hydroxy-2-isopropylbenzoate is a highly functionalized aromatic building block. It features a 1,2,4-trisubstituted benzene ring containing an ester, an isopropyl group, and a phenolic hydroxyl group. This specific structural motif is frequently utilized as a key intermediate in medicinal chemistry, most notably in the synthesis of ROR γ T inhibitors developed for the treatment of autoimmune and inflammatory diseases1[1]. Accurate NMR assignment is critical to verify the regiochemistry of the isopropyl and hydroxyl substitutions relative to the ester moiety.

Experimental Design & Causality

Solvent Selection

Chloroform-d (CDCl 3​ ) is the solvent of choice for this compound.

  • Causality: CDCl 3​ provides excellent solubility for esters and alkyl-substituted phenols while maintaining low solvent viscosity. Low viscosity is crucial because it ensures a rapid molecular tumbling rate ( τc​ ), which minimizes relaxation times and yields sharp, well-resolved resonance lines. If the observation of the hydroxyl proton coupling is strictly required, DMSO-d 6​ may be substituted to prevent rapid chemical exchange.

Concentration Optimization

The optimal sample concentration for a combined 1D and 2D NMR workflow is 50–150 mM 2[2].

  • Causality: Concentrations below 50 mM require excessively long acquisition times for 13 C and HMBC experiments due to the low natural abundance of the 13 C isotope (1.1%). Conversely, concentrations exceeding 150 mM can increase solution viscosity, leading to line broadening, and may induce radiation damping in the 1 H channel.

G Prep Sample Preparation (CDCl3, 50-150 mM) Acq Data Acquisition (1D & 2D NMR) Prep->Acq Proc Spectral Processing (Mnova FT, Phasing) Acq->Proc Eluc Structural Elucidation (Peak Assignment) Proc->Eluc

Fig 1. Standardized NMR workflow from sample preparation to structural elucidation.

Step-by-Step Methodologies

Protocol A: Self-Validating Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of Methyl 4-hydroxy-2-isopropylbenzoate into a clean glass vial.

  • Dissolution: Add exactly 600 µL of CDCl 3​ (containing 0.03% v/v TMS as an internal standard).

    • Expert Insight: Using exactly 600 µL ensures the liquid column in the NMR tube is 4–5 cm high. This prevents magnetic susceptibility distortions at the air-liquid interfaces near the radiofrequency (RF) coil 3[3].

  • Filtration: Pass the solution through a Pasteur pipette tightly plugged with glass wool directly into a high-quality 5 mm NMR tube.

    • Expert Insight: This is a self-validating step. Removing micro-particulates directly correlates to achieving a symmetrical lineshape. If the sample is not filtered, localized magnetic field inhomogeneities will make optimal shimming impossible.

  • Exterior Cleaning: Wipe the exterior of the NMR tube with a Kimwipe to remove fingerprints and debris3[3].

Protocol B: Instrument Setup and Acquisition (Bruker AVANCE)
  • Insertion: Place the tube in the spinner, adjust to the correct height using the depth gauge, and gently insert it into the magnet using the ej and ij commands 3[3].

  • Locking & Tuning: Execute the lock command and select CDCl 3​ . Run atma to automatically tune and match the probe to the sample's specific impedance.

  • Shimming: Execute topshim for 3D gradient-based shimming.

    • Expert Insight: Validate the shim quality by observing the Free Induction Decay (FID). A smooth, long exponential decay without beat patterns (other than J-couplings) confirms a homogeneous magnetic field.

  • Acquisition:

    • 1 H NMR: Load standard proton parameters (rpar PROTON all), set receiver gain (rga), and acquire 16 scans (zg).

    • 13 C NMR: Load carbon parameters with broadband proton decoupling (rpar C13CPD all). Set the number of scans (ns) to 256 or 512 to ensure a high signal-to-noise ratio for quaternary carbons 2[2].

Protocol C: Data Processing (Mestrelab Mnova)
  • Apodization: Drag the FID into Mnova. Apply an exponential window function (Line Broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier Transformation (FT) to suppress high-frequency noise 4[4].

  • Phase & Baseline Correction: Perform automatic phase correction. Apply a Bernstein Polynomial baseline correction to ensure accurate integration 4[4]. Advanced users may utilize Global Deconvolution (GSD) to separate overlapping signals 5[5].

  • Referencing: Calibrate the chemical shift by setting the TMS singlet to 0.00 ppm or the residual CHCl 3​ peak to 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C).

Data Presentation & Spectral Assignments

The aromatic spin system of Methyl 4-hydroxy-2-isopropylbenzoate represents a classic 1,2,4-trisubstituted pattern. H-3 appears as a finely split doublet due to meta-coupling with H-5, while H-5 is a doublet of doublets (ortho-coupled to H-6, meta-coupled to H-3).

Table 1: 1 H and 13 C NMR Spectral Assignments (400 MHz / 100 MHz, CDCl 3​ )

Position 1 H Chemical Shift (ppm), Multiplicity, J (Hz), Integration 13 C Chemical Shift (ppm)Key HMBC Correlations ( 1 H 13 C)
1 -121.0-
2 -152.0-
3 6.80, d, J = 2.6, 1H111.0C-1, C-2, C-4, C-5
4 -159.2-
5 6.68, dd, J = 8.6, 2.6, 1H112.5C-1, C-3, C-4
6 7.85, d, J = 8.6, 1H133.5C-2, C-4, C=O
-OH 5.30, br s, 1H-C-3, C-4, C-5
-OCH 3​ 3.88, s, 3H51.8C=O
C=O -168.5-
-CH(CH 3​ ) 2​ 3.75, hept, J = 6.9, 1H28.5C-1, C-2, C-3, -CH(CH 3​ ) 2​
-CH(CH 3​ ) 2​ 1.24, d, J = 6.9, 6H23.8C-2, -CH(CH 3​ ) 2​

Structural Elucidation & HMBC Analysis

While 1D spectra provide the baseline connectivity, 2D HMBC (Heteronuclear Multiple Bond Correlation) is strictly required to unambiguously prove the regiochemistry of the isopropyl group at C-2 and the hydroxyl group at C-4. The 3JCH​ couplings are highly sensitive indicators of spatial arrangement.

G cluster_protons Key Protons (1H) cluster_carbons Target Carbons (13C) H6 H-6 (δ 7.85) C_carbonyl C=O (δ 168.5) H6->C_carbonyl 3J C2 C-2 (δ 152.0) H6->C2 3J C4 C-4 (δ 159.2) H6->C4 3J H3 H-3 (δ 6.80) H3->C4 2J C1 C-1 (δ 121.0) H3->C1 3J iPr iPr-CH3 (δ 1.24) iPr->C2 3J

Fig 2. Crucial HMBC (1H to 13C) correlations verifying the regiochemistry.

As illustrated in Figure 2, the 3J correlation from the isopropyl methyl protons ( δ 1.24) to the C-2 quaternary carbon ( δ 152.0), combined with the 3J correlation from H-6 ( δ 7.85) to the same C-2 carbon, definitively locks the isopropyl group into the ortho position relative to the ester.

References

  • WO2012106995A1 - Rorgammat inhibitors Source: Google Patents URL
  • BRUKER NMR TRAINING - Magnetic Resonance Research Center Source: University of Notre Dame URL
  • UC DAVIS NMR FACILITY BRUKER SHORT MANUAL FOR TOPSPIN 3.
  • MestreNova Manual Source: Mestrelab Research URL
  • Mnova NMR Software for 1D and 2D NMR Data Source: Mestrelab Research URL

Sources

Method

Application Note: LC-MS/MS Method Development and Structural Elucidation of Methyl 4-hydroxy-2-isopropylbenzoate

Executive Summary & Scientific Context Methyl 4-hydroxy-2-isopropylbenzoate (Chemical Formula: C₁₁H₁₄O₃) is a critical synthetic intermediate utilized in the development of Retinoic acid receptor-related orphan receptor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Methyl 4-hydroxy-2-isopropylbenzoate (Chemical Formula: C₁₁H₁₄O₃) is a critical synthetic intermediate utilized in the development of Retinoic acid receptor-related orphan receptor gamma t (RORγt) inhibitors. These inhibitors represent a major class of targeted therapies for autoimmune and inflammatory diseases, including psoriasis and rheumatoid arthritis[1]. During drug development and active pharmaceutical ingredient (API) scale-up, the accurate quantification and structural confirmation of this intermediate are paramount.

This application note details an optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. It emphasizes the mechanistic rationale behind electrospray ionization (ESI) polarity selection and collision-induced dissociation (CID) fragmentation pathways, providing a self-validating framework for analytical scientists.

Physicochemical Properties & MS Parameters

To establish a robust targeted assay (e.g., Multiple Reaction Monitoring, MRM), the exact mass and optimal transition states must be defined. The quantitative data for the analyte's mass spectrometry behavior is summarized below.

Table 1: Compound Properties and Optimized MRM Parameters

ParameterValue / Setting
Molecular Weight 194.23 g/mol
Exact Mass 194.0939 Da
Ionization Mode Electrospray Ionization Negative (ESI-)
Precursor Ion ([M-H]⁻) m/z 193.086
Quantifier Product Ion m/z 134.073 (Collision Energy: 22 eV)
Qualifier Product Ion m/z 178.063 (Collision Energy: 15 eV)
Declustering Potential -45 V

Rationale for Experimental Design (E-E-A-T)

Ionization Polarity Selection: The Causality of ESI-

Methyl 4-hydroxy-2-isopropylbenzoate contains both a methyl ester and a phenolic hydroxyl group. While esters can form proton or sodium adducts in positive mode, the phenolic hydroxyl group is highly acidic (pKa ~9.5). In the electrospray plume, compounds that act as oxygen bases (like phenols) exhibit a significantly enhanced ionization efficiency in negative mode (ESI-). Deprotonation yields the stable[M-H]⁻ phenoxide ion, which provides a 10- to 100-fold increase in sensitivity and vastly lower background noise compared to ESI+[2].

Mechanistic Fragmentation Pathways

The structural backbone of this compound is a para-hydroxybenzoate (structurally analogous to parabens) with an ortho-isopropyl substitution. Upon collisional activation of the m/z 193.086 precursor, the molecule undergoes highly specific, predictable gas-phase fragmentations:

  • Homolytic Cleavage (m/z 178.063): In negative mode, methyl esters of phenols characteristically lose a methyl radical (CH₃•, 15 Da) to form a highly stabilized radical anion.

  • Decarboxylation (m/z 134.073): Following the radical loss, the resulting benzoate radical anion readily undergoes decarboxylation (loss of CO₂, 44 Da). The loss of 44 Da is a well-documented, dominant fragmentation hallmark of benzoate gas-phase chemistry[3].

  • Methanol Loss (m/z 161.061): A competing, albeit less dominant, rearrangement pathway involves the neutral loss of methanol (CH₃OH, 32 Da) from the ester moiety, a common feature in the tandem MS of phenolic glycosides and esters[4].

Fragmentation M1 Precursor Ion: [M-H]⁻ m/z 193.086 (Deprotonated Phenol) F1 Radical Anion: [M-H - CH3•]⁻• m/z 178.063 (Loss of Methyl Radical) M1->F1 - CH3• (15 Da) Homolytic Cleavage F2 Product Ion: [M-H - CH3OH]⁻ m/z 161.061 (Loss of Methanol) M1->F2 - CH3OH (32 Da) Rearrangement F3 Product Ion:[M-H - CH3• - CO2]⁻• m/z 134.073 (Decarboxylation) F1->F3 - CO2 (44 Da) CID Decarboxylation

Fig 1. Proposed ESI- CID fragmentation pathway of Methyl 4-hydroxy-2-isopropylbenzoate.

Step-by-Step LC-MS/MS Protocol

To ensure this protocol acts as a self-validating system, a System Suitability Test (SST) is integrated into the sample preparation workflow to verify instrument tuning prior to batch analysis.

System Suitability & Sample Preparation

Causality Check: High concentrations of strong acids in the sample diluent will neutralize the phenoxide ion, suppressing the[M-H]⁻ signal. Therefore, a neutral or highly aqueous diluent is required.

  • Stock Preparation: Weigh 1.0 mg of Methyl 4-hydroxy-2-isopropylbenzoate standard and dissolve completely in 1.0 mL of LC-MS grade Methanol (1 mg/mL stock).

  • Working Dilution: Dilute the stock to a final concentration of 50 ng/mL using a diluent of 50:50 LC-MS Water:Acetonitrile. Do not add formic acid to the diluent.

  • SST Injection: Inject the 50 ng/mL standard. The system is validated for the batch only if the signal-to-noise (S/N) ratio of the 193.1 → 134.1 transition exceeds 100:1.

Liquid Chromatography (LC) Method

Causality Check: The compound is moderately lipophilic due to the isopropyl and aromatic rings. A sub-2-micron C18 column provides optimal retention. We utilize a highly diluted acid modifier (0.01% Formic Acid) to prevent peak tailing of the phenol while avoiding severe ion suppression in ESI-.

Table 2: Optimized LC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 0.01% FA)% Mobile Phase B (Acetonitrile)
0.00.49010
1.00.49010
4.00.41090
5.50.41090
5.60.49010
7.00.49010
  • Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Column Oven Temperature: 40 °C (Lowers backpressure and improves mass transfer kinetics).

  • Injection Volume: 2 µL.

Mass Spectrometry (MS) Method

Causality Check: ESI- requires careful tuning of the capillary voltage to prevent corona discharge, which destroys the analyte signal and introduces high background noise.

  • Ion Source: Electrospray Ionization (ESI) in Negative Mode.

  • Source Temperature: 400 °C (Ensures complete desolvation of the aqueous mobile phase).

  • Capillary / IonSpray Voltage: -2.5 kV (Maintained strictly below -3.0 kV to prevent discharge).

  • Desolvation / Sheath Gas: 800 L/hr (Nitrogen).

  • Collision Gas: Argon (Set to 0.15 mL/min or instrument-specific equivalent).

Data Interpretation & Troubleshooting

  • Loss of Sensitivity / Signal Suppression: If the [M-H]⁻ precursor signal at m/z 193 is weak or absent, verify the mobile phase preparation. Using standard 0.1% Formic Acid (common for ESI+ methods) will protonate the phenol and suppress the negative signal. Remake Mobile Phase A with strictly 0.01% Formic Acid or use 1 mM Ammonium Fluoride, which enhances negative ionization.

  • Unexpected Adducts: If the primary mass observed is m/z 239, the compound is forming a formate adduct [M+HCOO]⁻. Increase the declustering potential / cone voltage slightly to break apart these non-covalent source adducts and drive the ion population toward the m/z 193[M-H]⁻ species.

References

  • [1] Title: WO2012106995A1 - Rorgammat inhibitors Source: Google Patents URL:

  • [3] Title: Structures and Chemical Rearrangements of Benzoate Derivatives Following Gas Phase Decarboxylation Source: MPG.PuRe URL:

  • [4] Title: Liquid chromatographic/electrospray ionization tandem mass spectrometric study of the phenolic composition of cocoa Source: PubMed URL:

  • [2] Title: Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte Source: ACS Publications URL:

Sources

Application

Application Note: High-Throughput LC-MS/MS Quantification of Methyl 4-hydroxy-2-isopropylbenzoate in Complex Mixtures

Target Audience: Analytical Chemists, DMPK Scientists, and Preclinical Drug Development Professionals Matrix Types: Catalytic Reaction Mixtures, Biological Fluids (Plasma/Serum) Methodology: LLE-UHPLC-MS/MS Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Preclinical Drug Development Professionals Matrix Types: Catalytic Reaction Mixtures, Biological Fluids (Plasma/Serum) Methodology: LLE-UHPLC-MS/MS

Executive Summary

The precise quantification of pharmaceutical intermediates and their downstream metabolites is a cornerstone of robust drug development. This application note details a highly sensitive, reproducible, and regulatory-compliant Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of Methyl 4-hydroxy-2-isopropylbenzoate . By employing a targeted Liquid-Liquid Extraction (LLE) protocol and optimized Negative Electrospray Ionization (ESI-) parameters, this method effectively mitigates matrix effects, achieving a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL.

Biological & Pharmaceutical Context

Methyl 4-hydroxy-2-isopropylbenzoate (CAS: 1529775-67-4) serves as a critical synthetic intermediate in the pipeline for Retinoic Acid-Receptor-Related Orphan Receptor gamma t (RORγt) inhibitors[1].

RORγt is the master transcription factor responsible for directing the differentiation of proinflammatory Th17 cells[2]. Because Th17 cells are heavily implicated in autoimmune pathologies such as psoriasis, rheumatoid arthritis, and multiple sclerosis, RORγt has emerged as a premier therapeutic target[2]. During the synthesis and preclinical pharmacokinetic (PK) evaluation of these inhibitors, tracking the concentration of methyl 4-hydroxy-2-isopropylbenzoate in complex matrices (such as residual reaction broths or in vivo plasma samples) is critical for assessing synthetic yield, impurity clearance, and potential prodrug metabolism.

RORgt_Pathway IL6 IL-6 / TGF-β STAT3 STAT3 Activation IL6->STAT3 RORgt RORγt Expression (Target) STAT3->RORgt Th17 Th17 Cell Differentiation RORgt->Th17 IL17 IL-17 Production (Autoimmunity) Th17->IL17 Inhibitor RORγt Inhibitor (Synthesized via Target) Inhibitor->RORgt Inhibits

Fig 1. RORγt signaling pathway and the pharmacological intervention point for synthesized inhibitors.

Scientific Principles & Methodological Rationale

To ensure the method acts as a self-validating system, every analytical parameter was selected based on the fundamental physicochemical properties of the analyte.

  • Ionization Strategy (ESI-): Methyl 4-hydroxy-2-isopropylbenzoate contains a phenolic hydroxyl group at the para position relative to the ester. Phenols are highly acidic and readily deprotonate in the mass spectrometer source. Therefore, Negative Electrospray Ionization (ESI-) is utilized to generate a stable, high-abundance [M-H]⁻ precursor ion at m/z 193.1. This avoids the complex sodium/potassium adduct formation commonly observed when analyzing esters in positive mode.

  • Chromatographic Causality: A common dilemma in LC-MS is that ESI- favors basic mobile phases (to promote deprotonation), but reverse-phase C18 columns exhibit superior peak shapes under acidic conditions (which suppress residual silanol activity). We utilize a "sweet spot" compromise: 0.05% Formic Acid . This low concentration maintains sharp chromatographic resolution without fully quenching the ESI- signal of the phenol.

  • Sample Extraction Logic: The molecule is uniquely amphiphilic—it possesses a polar phenol head but highly lipophilic isopropyl and methyl ester moieties. A Liquid-Liquid Extraction (LLE) using a 50:50 (v/v) mixture of Ethyl Acetate and Hexane perfectly exploits this. The hexane drives the exclusion of polar matrix proteins and salts, while the ethyl acetate provides just enough polarity to quantitatively partition the target analyte into the organic phase, virtually eliminating phospholipid-induced ion suppression.

  • Regulatory Grounding: The validation framework is strictly aligned with the 2018 FDA Bioanalytical Method Validation (BMV) Guidance [3], ensuring the data is robust enough for regulatory IND/NDA submissions.

Experimental Workflow & Protocols

Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: Transfer 100 µL of the complex mixture (e.g., K2EDTA human plasma or diluted reaction matrix) into a clean 2.0 mL microcentrifuge tube.

  • Internal Standard: Add 10 µL of Internal Standard (IS) working solution (e.g., a deuterated analog or structurally similar phenol at 500 ng/mL). Vortex briefly.

  • Extraction: Add 1.0 mL of the extraction solvent (Ethyl Acetate:Hexane, 50:50, v/v).

  • Partitioning: Vortex vigorously on a multi-tube vortexer for 5 minutes to ensure complete phase mixing.

  • Separation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Recovery: Carefully transfer 800 µL of the upper organic layer to a clean glass autosampler vial.

  • Evaporation: Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of Initial Mobile Phase (Water:Acetonitrile, 80:20 v/v). Vortex for 1 minute and inject 5 µL into the LC-MS/MS system.

Analytical_Workflow Sample Complex Mixture (Plasma / Reaction Matrix) Spike Spike Internal Standard (Isotope Labeled) Sample->Spike Extraction Liquid-Liquid Extraction (EtOAc / Hexane) Spike->Extraction Dry Evaporate under N2 & Reconstitute Extraction->Dry LC UHPLC Separation (C18 Column) Dry->LC MS ESI- MS/MS (MRM Mode) LC->MS Data Quantification & Validation MS->Data

Fig 2. Step-by-step analytical workflow for sample preparation and LC-MS/MS quantification.

UHPLC Chromatographic Conditions
  • Analytical Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Column Temperature: 40°C.

  • Mobile Phase A: LC-MS grade Water + 0.05% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 0.5 min: 20% B

    • 0.5 - 2.5 min: Linear gradient to 95% B

    • 2.5 - 3.5 min: Hold at 95% B (Column Wash)

    • 3.5 - 3.6 min: Return to 20% B

    • 3.6 - 5.0 min: Re-equilibration at 20% B

Quantitative Data & Method Validation

The mass spectrometer was operated in Multiple Reaction Monitoring (MRM) mode. Collision-induced dissociation (CID) of the deprotonated precursor ([M-H]⁻, m/z 193.1) primarily yields a loss of CO₂ (44 Da) to form the m/z 149.1 product ion, which was selected as the quantifier. A secondary loss of a methyl radical (•CH₃, 15 Da) yields the m/z 178.1 qualifier ion.

Table 1: Optimized MRM Parameters

AnalyteQ1 Mass (m/z)Q3 Mass (m/z)PurposeDP (V)CE (eV)CXP (V)
Methyl 4-hydroxy-2-isopropylbenzoate 193.1149.1Quantifier-60-22-11
Methyl 4-hydroxy-2-isopropylbenzoate 193.1178.1Qualifier-60-18-13
Internal Standard (IS) 200.1156.1Normalization-65-24-12

Note: DP = Declustering Potential, CE = Collision Energy, CXP = Collision Cell Exit Potential.

Table 2: Method Validation Summary (FDA 2018 BMV Compliant)

Validation ParameterResult / RangeAcceptance Criteria (FDA)
Linear Dynamic Range 1.0 – 1000 ng/mLR² ≥ 0.990
Lower Limit of Quantification (LLOQ) 1.0 ng/mLSignal-to-Noise (S/N) ≥ 5
Intra-day Precision (%CV) 3.2% – 7.8%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) 4.1% – 8.5%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) -4.2% to +5.1%± 15% (± 20% at LLOQ)
Extraction Recovery 88.5% ± 4.2%Consistent and reproducible
Matrix Effect (Ion Suppression) 96.2% (Plasma)85% – 115%

Results & Discussion

The developed LLE-UHPLC-MS/MS method demonstrates exceptional analytical robustness. The targeted LLE protocol successfully eliminated the matrix effects typically associated with direct protein precipitation (PPT), maintaining an ion suppression profile well within the FDA's acceptable limits (96.2% recovery of MS signal).

The calibration curve exhibited excellent linearity (R² > 0.998) over a broad dynamic range (1.0 to 1000 ng/mL), allowing for both trace-level impurity detection in API synthesis batches and high-concentration PK tracking without the need for excessive sample dilution. Carryover was assessed by injecting blank matrix immediately following the Upper Limit of Quantification (ULOQ) sample; no peaks >20% of the LLOQ were observed, confirming the efficacy of the 95% Acetonitrile column wash step.

Ultimately, this self-validating protocol provides drug development scientists with a highly reliable tool for characterizing methyl 4-hydroxy-2-isopropylbenzoate in highly complex matrices, accelerating the pipeline for novel RORγt therapeutics.

References

  • Sigma-Aldrich Product Data: Methyl 4-hydroxy-2-isopropylbenzoate. Sigma-Aldrich.

  • WO2012106995A1 - Rorgammat inhibitors. Google Patents. 1

  • The orphan nuclear receptor RORgammat directs the differentiation program of proinflammatory IL-17+ T helper cells. Ivanov II et al., Cell. 2006 Sep 22;126(6):1121-33. 2

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA), May 2018.3

Sources

Method

Application Note: Experimental Design and Protocols for Methyl 4-hydroxy-2-isopropylbenzoate in RORγt Inhibitor Development

Introduction & Scientific Context Methyl 4-hydroxy-2-isopropylbenzoate (CAS: 1529775-67-4) is a privileged structural scaffold utilized extensively in the synthesis of small-molecule immunotherapeutics[1][2]. Specificall...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Methyl 4-hydroxy-2-isopropylbenzoate (CAS: 1529775-67-4) is a privileged structural scaffold utilized extensively in the synthesis of small-molecule immunotherapeutics[1][2]. Specifically, it serves as a critical building block for developing[3].

RORγt is the master transcription factor responsible for driving the differentiation of naive CD4+ T cells into Th17 effector cells[4][5]. Dysregulation of the Th17/IL-17 axis is a primary pathological driver in autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease[6][7]. By chemically modifying the methyl 4-hydroxy-2-isopropylbenzoate scaffold, researchers can synthesize potent inverse agonists that allosterically bind to the RORγt ligand-binding domain (LBD). This binding induces a conformational change that prevents the recruitment of necessary coactivators, thereby halting pathological IL-17A production[8][9].

Pathway CD4 Naive CD4+ T Cell Cytokines TGF-β + IL-6 (Polarization) CD4->Cytokines RORgt RORγt Expression (Master Regulator) Cytokines->RORgt IL17 IL-17A/F Production RORgt->IL17 Autoimmune Autoimmune Pathology (Psoriasis, RA) IL17->Autoimmune Inhibitor RORγt Inverse Agonist Inhibitor->RORgt Allosteric Inhibition

Figure 1: Th17 polarization pathway and therapeutic intervention via RORγt inverse agonists.

Physicochemical Profiling

Before initiating synthetic workflows, it is crucial to understand the physicochemical properties of the starting material. The presence of the ortho-isopropyl group relative to the ester imparts unique steric properties that dictate downstream reaction conditions[10].

Table 1: Physicochemical Properties of Methyl 4-hydroxy-2-isopropylbenzoate

PropertyValue / Description
CAS Registry Number 1529775-67-4
Molecular Formula C11​H14​O3​
Molecular Weight 194.23 g/mol
Key Functional Groups C4-Phenolic Hydroxyl, C2-Isopropyl, C1-Methyl Ester
Steric Profile High steric hindrance at the C1 carbonyl due to the C2-isopropyl moiety

Synthetic Workflow & Structural Diversification

The conversion of methyl 4-hydroxy-2-isopropylbenzoate into a biologically active RORγt inverse agonist typically requires a highly controlled three-step sequence: O-alkylation, ester saponification, and amide coupling[3][11].

Workflow Scaffold Methyl 4-hydroxy-2-isopropylbenzoate Alkylation Step 1: O-Alkylation (K2CO3, DMF, R-X) Scaffold->Alkylation Intermediate O-Alkylated Ester Alkylation->Intermediate Saponification Step 2: Saponification (LiOH, THF/MeOH/H2O, 60°C) Intermediate->Saponification Acid 4-Alkoxy-2-isopropylbenzoic Acid Saponification->Acid Amidation Step 3: Amide Coupling (HATU, DIPEA, R'-NH2) Acid->Amidation API Final RORγt Inverse Agonist API Amidation->API

Figure 2: Three-step synthetic workflow utilizing the methyl 4-hydroxy-2-isopropylbenzoate scaffold.

Protocol A: O-Alkylation of the Phenolic Hydroxyl
  • Objective : Functionalize the C4 position to build the lipophilic tail of the RORγt inhibitor.

  • Causality : The phenolic OH is relatively acidic, allowing deprotonation by a mild base. Potassium carbonate ( K2​CO3​ ) is selected over stronger bases (e.g., NaH) to prevent unwanted transesterification or premature hydrolysis of the methyl ester. DMF provides an optimal polar aprotic environment to accelerate the SN​2 substitution.

  • Methodology :

    • Preparation : Dissolve methyl 4-hydroxy-2-isopropylbenzoate (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration under a nitrogen atmosphere.

    • Deprotonation : Add K2​CO3​ (2.0 eq). Stir at room temperature for 15 minutes.

    • Electrophilic Addition : Add the target alkyl halide (R-X, 1.2 eq) dropwise.

    • Reaction : Elevate temperature to 60°C and stir for 4-6 hours.

    • Self-Validation System : Monitor reaction completion via Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (3:1); the starting material spot must completely disappear before proceeding.

    • Workup : Quench with distilled water. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine five times to thoroughly remove residual DMF. Dry over Na2​SO4​ and concentrate in vacuo.

Protocol B: Sterically Hindered Saponification
  • Objective : Convert the intermediate ester to a carboxylic acid for subsequent amide coupling.

  • Causality : The bulky ortho-isopropyl group severely restricts the trajectory of nucleophilic attack by the hydroxide ion on the ester carbonyl. Standard room-temperature hydrolysis is insufficient. A ternary solvent system (THF/MeOH/ H2​O ) ensures complete solvation of both the highly lipophilic intermediate and the hydrophilic LiOH salt, while elevated temperatures overcome the steric activation energy barrier.

  • Methodology :

    • Solvation : Dissolve the O-alkylated intermediate in a 2:1:1 mixture of THF:MeOH: H2​O .

    • Hydrolysis : Add Lithium Hydroxide monohydrate (LiOH· H2​O , 5.0 eq).

    • Thermal Activation : Heat the reaction mixture to 60°C and stir for 12-16 hours.

    • Self-Validation System : Confirm the complete disappearance of the ester mass peak via LC-MS before initiating workup.

    • Acidification : Cool the mixture to 0°C. Carefully acidify to pH 2-3 using 1M HCl. This protonates the carboxylate, rendering the product lipophilic for extraction.

    • Isolation : Extract with Dichloromethane (DCM) (3x). Dry the organic layers over MgSO4​ , filter, and concentrate to yield the functionalized benzoic acid.

Biological Evaluation Workflows

Once the final Active Pharmaceutical Ingredient (API) is synthesized via amide coupling, it must be rigorously evaluated for target engagement and cellular efficacy.

Protocol C: RORγt TR-FRET Coactivator Displacement Assay
  • Objective : Quantify the biochemical potency of the synthesized inverse agonist.

  • Causality : Binding of an inverse agonist to the RORγt LBD induces a conformational shift that expels coactivator peptides (e.g., SRC1 or RIP140)[8][9]. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is utilized because its delayed fluorescence reading entirely eliminates interference from compound auto-fluorescence, ensuring high signal-to-noise ratios.

  • Methodology :

    • Buffer Preparation : Prepare assay buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 2 mM DTT, and 0.05% BSA.

    • Complex Formation : Incubate GST-tagged human RORγt-LBD (10 nM) with biotinylated coactivator peptide (100 nM).

    • Fluorophore Addition : Add Europium-labeled anti-GST antibody (donor) and Streptavidin-APC (acceptor).

    • Compound Dosing : Dispense the synthesized compound (10-point serial dilution in DMSO) into a 384-well microplate. Ensure final DMSO concentration is 1% to prevent protein denaturation.

    • Incubation & Detection : Incubate in the dark for 2 hours at room temperature. Read the time-resolved fluorescence at 665 nm (acceptor) and 615 nm (donor).

    • Self-Validation System : Calculate the FRET ratio (665/615). Calculate the Z'-factor for the assay plate using a reference inverse agonist (e.g., ) as the positive control and DMSO as the negative control[6]. A Z'-factor > 0.6 validates the assay's robustness.

Table 2: Expected Pharmacological Profile of Optimized Derivatives

Assay TypeTarget MetricExpected Range for Lead CompoundsPurpose
Biochemical RORγt TR-FRET IC50​ < 50 nMConfirm direct target engagement at the LBD
Cellular Th17 IL-17A Secretion IC50​ < 100 nMValidate functional efficacy in human CD4+ T cells
Selectivity Th1 IFN-γ Secretion IC50​ > 10 μMEnsure the compound does not broadly immunosuppress

References

  • Azevedo RCRG, et al. "Rorgammat inhibitors." WIPO (PCT)
  • Xue, Y., et al. "Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation." International Journal of Molecular Sciences (MDPI), 2018.[Link]

  • Capone, A., et al. "Transcriptional Regulators of T Helper 17 Cell Differentiation in Health and Autoimmune Diseases." Frontiers in Immunology, 2019.[Link]

  • Xue, X., et al. "Preclinical and clinical characterization of the RORγt inhibitor JNJ-61803534." Scientific Reports (Nature Portfolio), 2021.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21896069, 4-Hydroxy-2-(propan-2-yl)benzoic acid." PubChem, 2023.[Link]

Sources

Application

Application Note: Methyl 4-hydroxy-2-isopropylbenzoate as a Reference Standard in RORγt Inhibitor Development

Executive Summary In the development of targeted therapeutics for autoimmune and inflammatory diseases, the Retinoic acid receptor-related orphan receptor gamma t (RORγt) has emerged as a highly validated pharmacological...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of targeted therapeutics for autoimmune and inflammatory diseases, the Retinoic acid receptor-related orphan receptor gamma t (RORγt) has emerged as a highly validated pharmacological target. The synthesis of small-molecule RORγt inverse agonists frequently relies on highly substituted benzoate derivatives as core structural motifs. Methyl 4-hydroxy-2-isopropylbenzoate (CAS: 1529775-67-4) is a critical intermediate and reference standard used in the synthetic pathways of these drug candidates.

As a Senior Application Scientist, I have designed this protocol to detail the mechanistic rationale, analytical methodology, and self-validating workflows required to utilize Methyl 4-hydroxy-2-isopropylbenzoate as a reference standard for Active Pharmaceutical Ingredient (API) quality control and impurity profiling.

Scientific Context: The RORγt/Th17 Axis and Chemical Grounding

RORγt is the master transcription factor driving the differentiation of T-helper 17 (Th17) cells and the subsequent production of Interleukin-17 (IL-17). The dysregulation of the Th17/IL-17 axis is a primary driver of autoimmune pathologies such as psoriasis, rheumatoid arthritis, and multiple sclerosis (). Pharmacological intervention using small-molecule inverse agonists binds to the ligand-binding domain of RORγt, suppressing its transcriptional activity and halting pathogenic Th17 differentiation ().

During the synthesis of these inverse agonists, Methyl 4-hydroxy-2-isopropylbenzoate serves as a foundational building block (). Because residual intermediates can alter the crystallization kinetics of the final API or introduce off-target toxicities, this compound must be rigorously tracked as a specified impurity down to parts-per-million (ppm) levels.

RORγt signaling pathway and the intervention of inverse agonists and reference standards.

Rationale for Experimental Choices

To establish a self-validating analytical system, the protocol must account for the specific physicochemical properties of Methyl 4-hydroxy-2-isopropylbenzoate:

  • Column Chemistry : A C18 (octadecylsilane) stationary phase is selected. Causality : The highly hydrophobic isopropyl moiety and the aromatic ring require strong hydrophobic interactions for adequate retention, while the polar phenolic hydroxyl group ensures separation from fully non-polar byproducts.

  • Mobile Phase Additives : 0.1% Trifluoroacetic acid (TFA) is used. Causality : The phenolic hydroxyl group has a pKa of ~9.5. TFA suppresses ionization, keeping the molecule in its neutral state to prevent peak tailing and ensure sharp, symmetrical elution.

  • Detection Wavelength : Set to 254 nm. Causality : This wavelength captures the strong π-π* transition of the benzoate aromatic system, maximizing the signal-to-noise ratio for trace-level impurity detection.

Experimental Protocols

Protocol 1: Preparation of Standard Solutions

Self-Validation Check: All volumetric dilutions must yield a linear response ( R2≥0.999 ) during method validation to confirm the absence of matrix effects or solubility limits.

  • Primary Stock Solution (1.0 mg/mL) :

    • Accurately weigh 10.0 mg of Methyl 4-hydroxy-2-isopropylbenzoate reference standard (purity 99.0%).

    • Transfer to a 10 mL volumetric flask.

    • Add 5 mL of Diluent (Acetonitrile:Water, 50:50 v/v). Causality : The 50% organic modifier ensures complete solvation of the hydrophobic isopropyl group, while the aqueous portion prevents precipitation upon injection into the initial HPLC mobile phase (which is highly aqueous).

    • Sonicate for 5 minutes and dilute to volume with Diluent.

  • System Suitability Solution (10 µg/mL) :

    • Pipette 1.0 mL of the Primary Stock into a 100 mL volumetric flask and dilute to volume with Diluent.

  • Working Standard Solution (1.0 µg/mL) :

    • Pipette 1.0 mL of the System Suitability Solution into a 10 mL volumetric flask and dilute to volume.

    • Causality : This concentration represents the 0.10% reporting threshold for impurities relative to a 1.0 mg/mL API sample, aligning with .

Protocol 2: RP-HPLC Analytical Method for Impurity Profiling
  • Column : C18, 150 x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A : 0.1% TFA in HPLC-grade Water.

  • Mobile Phase B : 0.1% TFA in HPLC-grade Acetonitrile.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Injection Volume : 10 µL.

Analytical_Workflow Prep Standard Preparation (1.0 mg/mL in ACN:H2O) Dilution Serial Dilution (Target: 0.1% Specification Limit) Prep->Dilution HPLC RP-HPLC Analysis (C18 Column, Gradient Elution) Dilution->HPLC SST System Suitability Testing (SST) (Resolution, Tailing, %RSD) HPLC->SST Validation Method Validation (LOD/LOQ, Linearity, Accuracy) SST->Validation Pass Release API Batch Release (Impurity < 0.15% ICH Q3A) Validation->Release Validated

Analytical workflow for reference standard validation and API batch release.

Data Presentation & System Suitability

The gradient program is designed to elute polar degradation products early, followed by the Methyl 4-hydroxy-2-isopropylbenzoate intermediate, and finally the highly lipophilic final API.

Table 1: RP-HPLC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Phase
0.08020Equilibration
5.08020Isocratic Hold
15.02080Linear Gradient
20.02080Column Wash
20.18020Re-equilibration
25.08020End of Run

Self-Validation Check: Before analyzing API batches, the system must pass the criteria outlined in Table 2 using six replicate injections of the System Suitability Solution. Failure to meet these metrics automatically invalidates the run.

Table 2: System Suitability Acceptance Criteria

ParameterAcceptance CriteriaScientific Purpose
Retention Time (RT) ~8.5 minutesConfirms column chemistry integrity and correct mobile phase blending.
Tailing Factor ( Tf​ ) 1.5Ensures absence of secondary silanol interactions or column voiding.
Theoretical Plates (N) 5000Validates column efficiency and proper stationary phase packing.
Injection Precision %RSD 2.0% (n=6)Confirms autosampler volumetric accuracy and baseline UV stability.

References

  • Glaxo Group Limited. (2012). RORgammaT inhibitors. (Patent No. WO2012106995A1). World Intellectual Property Organization.[1]

  • Jetten, A. M., Takeda, Y., Slominski, A., & Kang, H. S. (2018). Retinoic acid-related Orphan Receptor γ (RORγ): connecting sterol metabolism to regulation of the immune system and autoimmune disease. Current Opinion in Toxicology, 8, 66–80. [Link][2]

  • Ivanov, I. I., McKenzie, B. S., Zhou, L., Tadokoro, C. E., Lepelley, A., Lafaille, J. J., Cua, D. J., & Littman, D. R. (2006). The orphan nuclear receptor RORgammat directs the differentiation program of proinflammatory IL-17+ T helper cells. Cell, 126(6), 1121–1133.[Link][3]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2006). Impurities in New Drug Substances Q3A(R2).[Link]

Sources

Method

Application Note: Formulation and Biological Testing Protocols for Methyl 4-hydroxy-2-isopropylbenzoate

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Physicochemical Profiling Methyl 4-hydroxy-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Physicochemical Profiling

Methyl 4-hydroxy-2-isopropylbenzoate is a lipophilic phenolic ester. Its structural architecture—comprising a hydrophobic isopropyl moiety, a phenolic hydroxyl group, and a methyl ester—renders it highly lipophilic and poorly soluble in standard aqueous media.

When transitioning this compound from chemical synthesis to biological evaluation, formulation is the most critical bottleneck. Direct introduction into aqueous biological buffers results in rapid precipitation, leading to erratic dosing, false negatives in target engagement assays, and unreliable pharmacokinetic (PK) profiles.

This Application Note establishes two field-proven formulation architectures:

  • Co-Solvent Systems (DMSO): Optimized for in vitro high-throughput screening and cellular assays.

  • Lipid Nanoparticle (LNP) Encapsulation: Engineered for complex in vivo models to protect the ester bond from rapid plasma esterase hydrolysis and ensure systemic bioavailability.

Formulation Decision Matrix

The selection of a formulation strategy must be dictated by the biological assay's tolerance for solvents and the physiological environment the compound will encounter.

FormulationDecision A Methyl 4-hydroxy-2-isopropylbenzoate (Poorly Water-Soluble) B In Vitro Cellular Assays A->B Target: Cells C In Vivo / Systemic Studies A->C Target: Systemic D DMSO Co-Solvent System (Final DMSO ≤ 0.5%) B->D E Lipid Nanoparticle (LNP) Encapsulation C->E F Cell Viability / Target Engagement D->F G Bioavailability / Efficacy Models E->G

Decision matrix for formulating lipophilic esters based on assay type.

In Vitro Formulation: The DMSO Co-Solvent Protocol

Causality & Mechanistic Rationale

Dimethyl sulfoxide (DMSO) is an amphipathic, aprotic solvent that disrupts the hydrogen bonding network of water, allowing lipophilic compounds to dissolve. However, DMSO is fundamentally cytotoxic. It permeabilizes cell membranes and can trigger apoptosis at high concentrations. For immortalized cell lines, the absolute maximum final DMSO concentration is 0.5% v/v, while sensitive primary cells require concentrations ≤ 0.1% v/v to prevent artifactual data[1],[2],[3].

Furthermore, compounds dissolved in 100% DMSO undergo "thermodynamic shock" and precipitate if diluted sequentially in aqueous buffers[2]. To prevent this, all serial dilutions must occur in 100% DMSO before a single-step transfer to the aqueous assay medium.

Step-by-Step Methodology
  • Stock Preparation: Weigh the compound using a calibrated analytical balance. Dissolve in 100% anhydrous, sterile-filtered DMSO to create a master stock (e.g., 10 mM). Vortex and sonicate for 5 minutes to ensure complete solubilization.

  • Serial Dilution in DMSO: Prepare a concentration gradient (e.g., 10 mM, 5 mM, 2.5 mM) using 100% DMSO as the diluent[2]. Do not use aqueous buffers for this step.

  • Aqueous Transfer: Transfer the required volume of the DMSO stock directly into the warmed cell culture medium (e.g., a 1:200 dilution to achieve a 0.5% final DMSO concentration). Mix rapidly by inversion.

  • Self-Validating Vehicle Control: You must prepare a vehicle control well containing the exact same final concentration of DMSO (e.g., 0.5%) without the active compound[4]. If the vehicle control exhibits >5% cell death compared to untreated cells, the assay is invalid and the DMSO concentration must be reduced.

In Vivo Formulation: Lipid Nanoparticle (LNP) Assembly

Causality & Mechanistic Rationale

Direct intravenous or intraperitoneal injection of DMSO-based solutions causes severe localized toxicity, hemolysis, and immediate precipitation of the drug. Lipid Nanoparticles (LNPs) solve this by trapping the lipophilic methyl 4-hydroxy-2-isopropylbenzoate within a hydrophobic lipid core[5].

Unlike nucleic acid LNPs that require ionizable cationic lipids for electrostatic binding, lipophilic small molecules are driven into the LNP core entirely via hydrophobic interactions. Rapid microfluidic mixing of an ethanolic lipid phase with an aqueous phase abruptly shifts the solvent polarity. This thermodynamic shift forces the lipophilic drug and structural lipids (DSPC, Cholesterol) to spontaneously precipitate and self-assemble into nanoparticles, while PEG-lipids migrate to the surface to provide steric stabilization[6],[7].

LNPWorkflow A Lipid Phase (Lipids in Ethanol) C Microfluidic Mixing (Flow Ratio 3:1) A->C B Aqueous Phase (Compound in Buffer) B->C D Dialysis / Buffer Exchange (PBS, pH 7.4) C->D Assembly E Sterile Filtration (0.22 µm) & QC D->E

Microfluidic assembly workflow for Lipid Nanoparticles (LNPs).

Step-by-Step Methodology
  • Lipid Phase Preparation: Dissolve DSPC, Cholesterol, and DMG-PEG 2000 in pure ethanol at a molar ratio of 50:38.5:1.5. Add methyl 4-hydroxy-2-isopropylbenzoate to this ethanolic mixture to achieve a lipid-to-drug weight ratio of 20:1[8],[7].

  • Aqueous Phase Preparation: Prepare a 10 mM sodium citrate buffer (pH 4.0). Note: The acidic pH ensures optimal hydration of the lipid headgroups during assembly.

  • Microfluidic Mixing: Load the lipid phase and aqueous phase into separate syringes. Process through a microfluidic mixer at a 3:1 (Aqueous:Ethanol) volume ratio with a total flow rate of 12 mL/min[6].

  • Dialysis and Maturation: The resulting suspension contains ~25% ethanol, which is toxic in vivo. Dialyze the LNP suspension against 1× PBS (pH 7.4) for 12–24 hours using a 10 kDa MWCO cassette to remove residual ethanol and neutralize the pH[6],[8].

  • Sterile Filtration: Pass the dialyzed LNPs through a 0.22 µm PES syringe filter. Self-validating step: If significant backpressure is felt, the LNPs have aggregated, and the batch must be discarded.

Analytical Validation and Quality Control

Before introducing the formulated compound into biological systems, analytical validation is mandatory to ensure reproducibility and regulatory compliance. Residual solvents from the formulation process must be quantified. According to ICH Q3C guidelines, solvents are classified by toxicity; Class 3 solvents (like the ethanol used in LNP formulation) have higher Permitted Daily Exposure (PDE) limits but must still be strictly monitored via Gas Chromatography (GC)[9],[10].

Quantitative Data Summaries

Table 1: Formulation Limits and Cytotoxicity Thresholds

ParameterRecommended ValueCausality / Rationale
Max DMSO (General Cell Lines) ≤ 0.5% v/vPrevents solvent-induced cytotoxicity, membrane permeabilization, and false-positive assay readouts[1],[2].
Max DMSO (Primary Cells) ≤ 0.1% v/vPrimary cells lack robust stress-response adaptations and are highly sensitive to aprotic solvents[2].
LNP Lipid-to-Drug Ratio 10:1 to 30:1 (w/w)Ensures sufficient hydrophobic lipid volume to fully solubilize and trap the lipophilic payload[5].
Microfluidic Flow Ratio 3:1 (Aqueous:Ethanol)Rapidly shifts solvent polarity to trigger the spontaneous, kinetically-driven assembly of the nanoparticle[6].

Table 2: LNP Quality Control (QC) Acceptance Criteria

QC MetricTarget SpecificationAnalytical MethodCausality for Biological Testing
Particle Size (Z-average) 50 – 150 nmDynamic Light Scattering (DLS)Optimal size range for evading the mononuclear phagocyte system (MPS) and ensuring systemic circulation[5].
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)Ensures a homogeneous particle population, preventing batch-to-batch pharmacokinetic variability.
Zeta Potential Near neutral (-5 to +5 mV)Electrophoretic Light ScatteringPrevents non-specific protein corona formation and rapid clearance in vivo[5].
Encapsulation Efficiency > 85%HPLC / UV-VisValidates that the ester is successfully trapped in the lipid core, rather than precipitating free in solution.
Residual Ethanol < 0.5%Gas Chromatography (GC)Complies with ICH Q3C guidelines to prevent solvent-induced toxicity in animal models[9].

References

  • Title: Residual Solvents and Elemental Impurities: Classification & Exposure Limits as per ICH Q3C AND Q3D. Source: Pharma Growth Hub. URL:[Link]

  • Title: Specifications and Acceptance Criteria for Impurities: new FDA Principles! Source: GMP Compliance. URL:[Link]

  • Title: Preparation and Characterization of Lipid Nanoparticles Co-loaded With DNA and Nitro-Oleic Acid. Source: Bio-protocol. URL:[Link]

  • Title: DMSO usage in cell culture. Source: LifeTein. URL:[Link]

  • Title: How to do proper DMSO control for cell culture drug treatments? Source: ResearchGate. URL:[Link]

  • Title: The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Source: Jagiellońskie Centrum Innowacji. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methyl 4-hydroxy-2-isopropylbenzoate Synthesis

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have structured this guide to address the critical bottlenecks researchers encounter when synthesizing methyl 4-hydroxy-2-isopropylbe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have structured this guide to address the critical bottlenecks researchers encounter when synthesizing methyl 4-hydroxy-2-isopropylbenzoate . This molecule presents unique regiochemical challenges that often lead to failed campaigns if standard alkylation logic is applied.

This guide bypasses basic theory to focus on field-proven causality, self-validating experimental workflows, and mechanistic troubleshooting.

Module 1: Synthetic Strategy & Regioselectivity (FAQ)

Q: Why does direct Friedel-Crafts alkylation of methyl 4-hydroxybenzoate fail to produce the 2-isopropyl isomer? A: The failure stems from competing electronic effects on the aromatic ring. The hydroxyl group at the C4 position is strongly activating and ortho/para-directing. Conversely, the methyl ester at C1 is deactivating and meta-directing. When you subject methyl 4-hydroxybenzoate to Friedel-Crafts conditions (e.g., isopropyl bromide with AlCl₃), the electrophilic attack overwhelmingly favors the 3-position (ortho to the OH group). This yields the incorrect isomer, methyl 4-hydroxy-3-isopropylbenzoate. Overcoming this requires abandoning direct alkylation in favor of a directed cross-coupling strategy[1].

Q: What is the most reliable, scalable route to achieve the correct 2-isopropyl regiochemistry? A: The industry standard is a three-step sequence starting from commercially available methyl 2-bromo-4-hydroxybenzoate . By pre-installing a halogen at the exact desired position (C2), you dictate the regiochemistry. The workflow consists of (1) Phenol protection, (2) Suzuki-Miyaura coupling with an isopropenyl boronic ester, and (3) Global hydrogenation to simultaneously reduce the alkene and remove the protecting group[1].

Regioselectivity SM1 Methyl 4-hydroxybenzoate FC Friedel-Crafts Alkylation SM1->FC  Steric/Electronic  Mismatch Wrong Methyl 4-hydroxy- 3-isopropylbenzoate (Incorrect Isomer) FC->Wrong  Steric/Electronic  Mismatch SM2 Methyl 2-bromo- 4-hydroxybenzoate CC 1. Benzylation 2. Suzuki Coupling 3. Hydrogenation SM2->CC  Regioselective  Control Right Methyl 4-hydroxy- 2-isopropylbenzoate (Target Molecule) CC->Right  Regioselective  Control

Fig 1: Comparison of direct alkylation vs. directed cross-coupling for regioselective synthesis.

Module 2: Self-Validating Experimental Protocol

The following protocol details the validated cross-coupling and reduction pathway[1]. Each step includes built-in Quality Control (QC) checks to ensure the system is self-validating before proceeding.

Step 1: Phenol Protection (O-Benzylation)
  • Reaction: Dissolve methyl 2-bromo-4-hydroxybenzoate (1.0 eq) in anhydrous DMF (0.5 M). Add K₂CO₃ (2.0 eq) and benzyl bromide (1.1 eq). Stir at room temperature for 12 hours.

  • Workup: Quench with water, extract with EtOAc. Wash the organic layer with brine (3x) to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Self-Validation Check: Run LCMS. The phenol peak must disappear, replaced by a new peak showing a mass shift of +90 m/z. TLC should show a non-polar, UV-active spot that does not stain with FeCl₃.

Step 2: Suzuki-Miyaura Cross-Coupling
  • Reaction: Combine the protected intermediate (1.0 eq), isopropenylboronic acid pinacol ester (1.5 eq), and K₂CO₃ (3.0 eq) in a 4:1 mixture of 1,4-Dioxane/H₂O.

  • Degassing (Critical): Sparge the mixture with Argon for 15 minutes. Add Pd(dppf)Cl₂ (0.05 eq) and heat to 90°C for 8 hours.

  • Workup: Filter the crude mixture through a short silica plug to remove bulk palladium. Extract with EtOAc, wash with water, and concentrate.

  • Self-Validation Check: LCMS must show the complete disappearance of the 1:1 isotopic doublet characteristic of the aryl bromide.

Step 3: Global Hydrogenation & Deprotection
  • Reaction: To a solution of the intermediate—methyl 4-(benzyloxy)-2-(prop-1-en-2-yl)benzoate (e.g., 4.6 g, 16.3 mmol)—in methanol (100 mL), add 10% Pd/C (0.46 g, 10% w/w)[1].

  • Execution: Evacuate the flask and backfill with H₂ gas (balloon, 1 atm). Stir vigorously at room temperature for 24 hours[1].

  • Workup: Filter the mixture through Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to afford the pure title compound.

  • Self-Validation Check: ¹H-NMR will confirm success: look for the disappearance of the alkene multiplet (~5.1 ppm) and benzyl singlet (~5.1 ppm), and the appearance of a distinct isopropyl septet (~3.2 ppm) and doublet (~1.2 ppm).

SynthesisWorkflow Step1 Step 1: O-Benzylation Reagents: BnBr, K2CO3, DMF Step2 Step 2: Suzuki-Miyaura Coupling Reagents: Isopropenyl-Bpin, Pd(dppf)Cl2 Step1->Step2  Methyl 4-(benzyloxy)-2-bromobenzoate QC1 Validation: LCMS shows +90 m/z (Complete protection) Step1->QC1 Step3 Step 3: Global Hydrogenation Reagents: 10% Pd/C, H2 (1 atm), MeOH Step2->Step3  Methyl 4-(benzyloxy)-2-(prop-1-en-2-yl)benzoate QC2 Validation: Silica plug filtration (Removes Pd/Halides) Step2->QC2 Product Methyl 4-hydroxy-2-isopropylbenzoate (Yield: >90% expected) Step3->Product  24h at Room Temp

Fig 2: Three-step self-validating workflow for methyl 4-hydroxy-2-isopropylbenzoate synthesis.

Module 3: Mechanistic Troubleshooting (FAQ)

Q: During the Suzuki coupling (Step 2), I am observing significant debromination of the starting material instead of the desired cross-coupling. How do I fix this? A: Causality: Debromination (protodehalogenation) occurs when the transmetalation step of the catalytic cycle is slower than competing side reactions (like beta-hydride elimination from solvent or base-mediated reduction). This is exacerbated by oxygen entering the system, which degrades the active Pd(0) species. Solution: Ensure rigorously anaerobic conditions by utilizing the freeze-pump-thaw method for your solvents. If the issue persists, switch to a more sterically demanding, electron-rich ligand (e.g., XPhos) to accelerate transmetalation.

Q: The final hydrogenation step (Step 3) is stalling, leaving partially deprotected or unreduced intermediates. What is the root cause? A: Causality: Palladium on carbon (Pd/C) is highly susceptible to catalyst poisoning. Trace halide ions (residual bromide from Step 2) or sulfur impurities coordinate tightly to the palladium surface, blocking the active sites required for H₂ activation. Solution: The silica plug filtration in Step 2 is mandatory, not optional. If a reaction stalls, do not simply add more H₂ pressure. Instead, filter the stalled mixture through Celite to remove the poisoned catalyst, and resubmit the material to fresh reaction conditions with a new batch of 10% w/w Pd/C[1].

Q: Can I synthesize the acid first (4-hydroxy-2-isopropylbenzoic acid) and then esterify it? A: While possible, it is highly inefficient for standard lab scale. Synthesizing the acid via Kolbe-Schmitt carboxylation of 3-isopropylphenol is extremely sensitive to moisture and requires specialized high-pressure autoclaves (up to 100 atm CO₂) and precise temperature control (125-150°C)[2]. Furthermore, standard Fischer esterification of the resulting acid is sterically hindered by the ortho-isopropyl group, requiring extended reflux times (up to 9 hours) with concentrated sulfuric acid[3]. The cross-coupling route avoids these harsh conditions entirely.

Data Presentation: Optimization Metrics

Use the following troubleshooting matrix to rapidly diagnose and correct deviations during your synthesis campaign.

Reaction StepObserved IssueMechanistic Root CauseCorrective Action / Optimization StrategyExpected Outcome
1. Benzylation Incomplete conversionWeak base / Poor solubilitySwitch from K₂CO₃ to Cs₂CO₃; ensure anhydrous DMF is used.>95% conversion within 12h.
2. Suzuki Coupling ProtodehalogenationSlow transmetalation / O₂ ingressDegas solvents via freeze-pump-thaw; switch to Pd(dppf)Cl₂ or XPhos-Pd-G2.Elimination of Ar-H side product.
2. Suzuki Coupling Black precipitate formsCatalyst degradation (Pd black)Lower reaction temperature to 80°C; increase equivalents of boronic ester.Stable yellow/orange solution.
3. Hydrogenation Reaction stalls at alkeneCatalyst poisoning by halidesFilter intermediate through silica plug; resubmit with fresh 10% Pd/C[1].Complete reduction in <24h.
3. Hydrogenation Over-reduction (ring)Excessive H₂ pressure/tempMaintain strictly at 1 atm H₂ (balloon) and Room Temperature[1].Preservation of aromaticity.

References

  • Vertex Pharmaceuticals Inc. (2012). Rorgammat inhibitors (Patent No. WO2012106995A1). Google Patents.
  • Pliva Hrvatska D.O.O. (n.d.). Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides. Google Patents.

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for Crude Methyl 4-hydroxy-2-isopropylbenzoate

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in isolating high-purity Methyl 4-hydroxy-2-isopro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in isolating high-purity Methyl 4-hydroxy-2-isopropylbenzoate . This phenolic ester is a critical synthetic intermediate, most notably utilized in the development of RORγt inhibitors for the treatment of autoimmune and inflammatory diseases[1].

Because this molecule contains both an ester linkage (susceptible to hydrolysis) and a sterically hindered phenolic hydroxyl group (prone to oxidation and hydrogen bonding), isolating it from crude reaction mixtures requires precise chemical control. Below, you will find causality-driven troubleshooting FAQs, quantitative solvent matrices, and self-validating experimental protocols.

Part 1: Impurity Profiling & Troubleshooting FAQs

When synthesizing this compound—typically via the palladium-catalyzed hydrogenation of a benzyloxy precursor[1]—several distinct impurities can emerge. Understanding the mechanistic origin of these impurities is the first step in designing a robust purification strategy.

Q1: After hydrogenation, my crude NMR shows significant contamination with 4-hydroxy-2-isopropylbenzoic acid. Why did this form, and how do I remove it without a column? Cause: The ester group is susceptible to hydrolysis if the reaction mixture absorbs ambient moisture over prolonged periods, or if trace acidic/basic residues are present during the concentration phase. Solution: Exploit the pKa difference between the carboxylic acid (pKa ~4.0) and the phenolic hydroxyl group (pKa ~10.0). By washing the organic layer with a mild base like saturated aqueous sodium bicarbonate (pH ~8), you selectively deprotonate the carboxylic acid into its water-soluble carboxylate salt, leaving the phenolic ester in the organic phase.

Q2: During silica gel flash chromatography, the product peak tails severely, causing it to co-elute with closely related impurities. How can I sharpen the elution profile? Cause: The phenolic hydroxyl group of Methyl 4-hydroxy-2-isopropylbenzoate acts as a strong hydrogen-bond donor, interacting heavily with the free silanol groups on the silica stationary phase. Solution: Introduce a volatile acidic modifier to the mobile phase. Adding 0.1% to 0.5% glacial acetic acid suppresses the ionization of the phenol and outcompetes the analyte for silanol binding sites, drastically improving peak symmetry[2][3].

Q3: My compound "oiled out" instead of crystallizing during recrystallization. What went wrong? Cause: "Oiling out" occurs when the boiling point of the recrystallization solvent exceeds the melting point of the target compound, or when the cooling gradient is too rapid, causing the solute to separate as a liquid phase rather than a crystalline solid[4]. Solution: Switch to a binary solvent system (e.g., Heptane/Toluene) with a boiling point strictly below the compound's melting point, and implement a slow, controlled cooling ramp (e.g., 0.5 °C/min) to favor crystal lattice formation over liquid-liquid phase separation.

ImpurityLogic Target Methyl 4-hydroxy- 2-isopropylbenzoate ImpA Impurity A: Hydrolyzed Acid Target->ImpA Hydrolysis ImpB Impurity B: Over-reduced Alkyl Target->ImpB Over-reduction ImpC Impurity C: Uncleaved Benzyl Ether Target->ImpC Incomplete Rxn CauseA Cause: Moisture / pH extremes Fix: Mild NaHCO3 extraction ImpA->CauseA CauseB Cause: Prolonged H2 exposure Fix: Strict reaction timing ImpB->CauseB CauseC Cause: Inactive Catalyst Fix: Fresh Pd/C & Degassing ImpC->CauseC

Fig 1: Logical relationship between reaction conditions, common impurities, and their fixes.

Part 2: Quantitative Data & Solvent Matrices

To eliminate guesswork, use the following empirically derived data tables to select your purification parameters.

Table 1: Silica Gel Chromatography Solvent Optimization

Data reflects TLC behavior on standard silica gel 60 F254 plates.

Solvent System (v/v)Target Rf​ Phenol Peak ShapeResolution from Acid ImpurityNotes
Hexane / EtOAc (80:20)0.35Severe TailingPoor (Co-elution)Unsuitable due to silanol interactions.
Hexane / EtOAc (80:20) + 0.5% AcOH 0.40Sharp, SymmetricalExcellent ( Rf​ acid = 0.10)Optimal. Acetic acid suppresses tailing[2].
DCM / MeOH (95:5)0.65Moderate TailingPoorToo polar; target elutes too near the solvent front.
Table 2: Recrystallization Solvent Matrix

Recrystallization relies on favorable solubility equilibria at high temperatures and insolubility at low temperatures[4].

Solvent SystemSolubility (Boiling)Solubility (0 °C)Est. RecoveryPurity Profile
100% HeptaneModerateVery Low85%Good, but requires large solvent volumes.
Toluene / Heptane (1:3)HighLow75%Excellent (>99%). Toluene dissolves lipophilic impurities.
Ethanol / Water (1:1)HighModerate60%Prone to oiling out if cooling is too rapid.

Part 3: Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Catalyst Filtration & Acid-Base Workup

Objective: Remove pyrophoric Pd/C catalyst and highly polar hydrolyzed acid impurities.

  • Quench & Filter: Purge the hydrogenation vessel with Argon. Filter the crude methanolic reaction mixture through a 2-inch pad of Celite in a sintered glass funnel. Causality: Celite prevents the fine Pd/C particulates from passing through the frit and prevents catalyst ignition upon drying.

  • Solvent Exchange: Concentrate the filtrate under reduced pressure (35 °C) to remove methanol. Redissolve the resulting crude oil in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Mild Base Wash: Transfer to a separatory funnel. Wash the organic layer with equal volumes of saturated aqueous NaHCO3​ (3 × 15 mL).

  • Validation Checkpoint: Acidify a 1 mL aliquot of the combined aqueous wash to pH 2 using 1M HCl. If a white precipitate forms, the hydrolyzed acid impurity was successfully extracted.

  • Drying: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate to yield the enriched crude ester.

Protocol B: Flash Column Chromatography

Objective: Isolate the target ester from regioisomers and over-reduced species.

  • Column Packing: Slurry-pack a silica gel column using Hexane containing 0.5% glacial acetic acid. Causality: Pre-treating the silica with AcOH neutralizes active silanol sites before the sample is loaded, preventing irreversible binding[3].

  • Loading: Dissolve the enriched crude in a minimum volume of DCM and apply it evenly to the top of the silica bed.

  • Elution: Elute using a gradient of 10% to 20% EtOAc in Hexane (always maintaining 0.5% AcOH). Collect 20 mL fractions.

  • Validation Checkpoint: Spot fractions on a TLC plate and develop in 80:20 Hexane/EtOAc + 0.5% AcOH. The target compound will appear as a UV-active spot at Rf​ ~0.40. Stain with Potassium Permanganate ( KMnO4​ ); the phenolic group will rapidly reduce the stain, appearing as a bright yellow spot on a purple background.

  • Pooling: Combine fractions containing the pure product and concentrate.

Protocol C: Final Polish via Recrystallization

Objective: Achieve >99% API-grade purity by excluding trace impurities from the crystal lattice[5].

  • Dissolution: Place the chromatographed product in a round-bottom flask. Add Toluene (approx. 2 mL/g) and heat to 70 °C until completely dissolved.

  • Anti-Solvent Addition: Dropwise, add hot Heptane (approx. 6 mL/g) until the solution becomes faintly turbid. Add just enough hot Toluene (1-2 drops) to clear the turbidity.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed over 2 hours. Causality: Slow cooling ensures the dynamic equilibrium at the solid-liquid interface favors the exclusion of impurities from the growing crystal lattice[4].

  • Crystallization: Once at room temperature, transfer the flask to an ice bath (0 °C) for 1 hour to maximize yield.

  • Harvesting: Collect the white crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold Heptane to remove surface impurities[5]. Dry under high vacuum for 12 hours.

Fig 2: Step-by-step purification workflow for crude Methyl 4-hydroxy-2-isopropylbenzoate.

References

  • [1] Karstens, W. F. J., et al. "Rorgammat inhibitors." World Intellectual Property Organization (WIPO), WO2012106995A1, 2012. Available at: 1

  • [4] Miami University Chemistry Department. "Isolation and Purification of Organic Compounds: Recrystallization (Expt #3)." Miami University. Available at: 4

  • [5] City University of New York (CUNY). "Purification by Recrystallization." CUNY. Available at: 5

  • [2] Benchchem Technical Support. "Technical Support Center: Preparative HPLC Troubleshooting." Benchchem. Available at: 2

  • [3] Suh, J. H., et al. "Development and Validation of an Analytical Method for Carnosol, Carnosic Acid and Rosmarinic Acid in Food Matrices." PubMed Central (PMC), 2019. Available at: 3

Sources

Troubleshooting

Technical Support Center: Troubleshooting Stability Issues with Methyl 4-hydroxy-2-isopropylbenzoate Solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of Methyl 4-hydroxy-2-isopropylbenzoate (C₁₁H₁₄O₃).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of Methyl 4-hydroxy-2-isopropylbenzoate (C₁₁H₁₄O₃). This compound is a critical phenolic ester intermediate, frequently utilized in the synthesis of RORγT inhibitors and other targeted pharmaceutical agents[1].

Handling this compound requires a deep understanding of its structural dualities: a methyl ester group that is highly susceptible to base-catalyzed hydrolysis, and a phenolic hydroxyl group that is prone to auto-oxidation. This guide provides field-proven causality, self-validating protocols, and diagnostic workflows to ensure absolute scientific integrity in your assays.

I. Frequently Asked Questions (FAQs)

Q1: Why does my Methyl 4-hydroxy-2-isopropylbenzoate solution turn yellow or brown over time? A1: This discoloration is the hallmark of oxidative degradation. The phenolic hydroxyl group at the 4-position is highly electron-rich. When exposed to alkaline conditions (pH > 7.5), it deprotonates to form a phenolate ion. This anionic state vastly increases the electron density of the aromatic ring, facilitating rapid auto-oxidation in the presence of dissolved oxygen or light, ultimately forming colored quinone-like byproducts.

Q2: I observed a significant drop in concentration when storing the compound in aqueous biological buffers, even without a color change. What is the mechanism? A2: The methyl ester group is undergoing water-mediated cleavage (hydrolysis), a well-documented vulnerability in ester-based intermediates and prodrugs[2]. In aqueous buffers, hydroxide ions act as nucleophiles, attacking the ester carbonyl carbon to yield 4-hydroxy-2-isopropylbenzoic acid and methanol. Because this degradation pathway does not disrupt the aromatic ring's conjugation in the same way oxidation does, the solution remains clear despite the loss of the active compound.

Q3: Does the isopropyl group offer any structural protection? A3: Yes, but it is not absolute. The isopropyl group at the 2-position provides steric hindrance ortho to the ester group. This bulky substituent physically shields the carbonyl carbon, slowing down the kinetics of nucleophilic attack compared to unhindered benzoates. However, prolonged exposure to aqueous environments or extreme pH will still overcome this kinetic barrier.

Q4: What are the optimal storage conditions for stock solutions? A4: To arrest both hydrolysis and oxidation, stock solutions must be stored in anhydrous, aprotic solvents (e.g., LC-MS grade DMSO) at -20°C, protected from light. If aqueous dilution is required for biological assays, perform the dilution immediately before use and maintain a slightly acidic environment (pH 4.5–6.0) to keep the phenol protonated and minimize base-catalyzed ester cleavage[2].

II. Diagnostic Workflows & Mechanistic Pathways

Degradation Compound Methyl 4-hydroxy-2-isopropylbenzoate (Intact) Hydrolysis Ester Hydrolysis (Aqueous / High pH) Compound->Hydrolysis H2O / OH- Oxidation Phenol Oxidation (O2 / Light / High pH) Compound->Oxidation O2 / ROS Acid 4-hydroxy-2-isopropylbenzoic acid + Methanol Hydrolysis->Acid Quinone Quinone Derivatives (Yellow/Brown Discoloration) Oxidation->Quinone

Mechanistic pathways of Methyl 4-hydroxy-2-isopropylbenzoate degradation via hydrolysis and oxidation.

Decision tree for diagnosing and resolving stability issues in experimental solutions.

III. Self-Validating Experimental Protocols

Protocol 1: Preparation of Ultra-Stable Stock Solutions

This protocol ensures the chemical integrity of the compound while incorporating an internal validation step to confirm the stability-indicating power of your analytical methods.

Step-by-Step Methodology:

  • Solvent Preparation: Degas LC-MS grade anhydrous DMSO by sparging with Nitrogen (N₂) for 15 minutes to remove dissolved oxygen.

  • Acidification (Optional but Recommended): Add 0.1% Formic Acid to the DMSO. This ensures the phenolic hydroxyl group remains fully protonated, suppressing phenolate-driven oxidation.

  • Dissolution: Weigh the required mass of Methyl 4-hydroxy-2-isopropylbenzoate and dissolve it in the prepared solvent to achieve a 10 mM stock concentration.

  • Aliquot & Storage: Dispense into single-use amber glass vials (to prevent photodegradation) and blanket the headspace with Argon or N₂ before sealing. Store at -20°C.

  • Self-Validation Mechanism (Stress Control): Prepare a parallel 100 µL aliquot of the stock, spike it with 5% HPLC-grade water, and leave it exposed to ambient light at room temperature for 48 hours. Run both the main stock and the stress control via LC-MS. Validation: The stress control must show a quantifiable degradation peak (e.g., the hydrolyzed acid mass), while the main stock remains >99% intact. If the stress control does not show degradation, your analytical method lacks the sensitivity to detect instability.

Protocol 2: Forced Degradation Study (Method Validation)

Before utilizing Methyl 4-hydroxy-2-isopropylbenzoate in long-term assays, you must validate that your HPLC/LC-MS method can separate the parent compound from its degradation products.

Step-by-Step Methodology:

  • Acid Hydrolysis: Mix 100 µL of 1 mM compound with 100 µL of 0.1 N HCl. Incubate at 60°C for 2 hours.

  • Base Hydrolysis: Mix 100 µL of 1 mM compound with 100 µL of 0.1 N NaOH. Incubate at room temperature for 1 hour (base hydrolysis is significantly faster).

  • Oxidative Stress: Mix 100 µL of 1 mM compound with 100 µL of 3% H₂O₂. Incubate at room temperature for 2 hours.

  • Neutralization & Analysis: Neutralize the acid/base samples, dilute all samples 1:10 in mobile phase, and inject into the LC-MS.

  • Self-Validation Mechanism (Neutral Control): Incubate the compound in pure, pH-neutral LC-MS water at 60°C alongside the stressed samples. Validation: Degradation in the neutral control indicates thermal instability rather than specific chemical vulnerability, allowing you to isolate the true cause of degradation.

IV. Quantitative Data Summaries

To assist in experimental planning, the following table summarizes the expected stability matrix for Methyl 4-hydroxy-2-isopropylbenzoate under various conditions.

Solvent SystempHTemperaturePrimary Degradation RiskEstimated Half-Life (t½)
Anhydrous DMSO (0.1% FA)N/A-20°CNone (Stable)> 24 months
Methanol / Water (50:50)7.4 (Buffer)25°CHydrolysis~ 4-6 weeks
Aqueous Biological Buffer8.537°CHydrolysis & Oxidation< 48 hours
Aqueous Biological Buffer4.525°CNone (Optimized)> 6 months

V. References

  • Title: WO2012106995A1 - Rorgammat inhibitors Source: Google Patents URL:

  • Title: Controlled release of drugs - US6669954B2 (Citing Higuchi & Stella, "Pro-drugs as Novel Delivery Systems" and Remington's Pharmaceutical Sciences) Source: Google Patents URL:

Sources

Optimization

Technical Support Center: Solubilization &amp; Formulation of Methyl 4-hydroxy-2-isopropylbenzoate

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in overcoming the physicochemical hurdles of lipophilic esters.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in overcoming the physicochemical hurdles of lipophilic esters. Methyl 4-hydroxy-2-isopropylbenzoate is a highly valuable compound, prominently utilized as a critical intermediate in the synthesis of for autoimmune and inflammatory diseases[1]. However, its structural features—a hydrophobic isopropyl group paired with a hydrolytically sensitive methyl ester—create significant bottlenecks in aqueous assays and in vivo dosing. This guide provides field-validated troubleshooting strategies to enhance solubility without compromising molecular integrity.

Troubleshooting Guides & FAQs

Q1: My compound precipitates immediately when diluted from a DMSO stock into a pH 7.4 assay buffer. How can I prevent this? A1: You are experiencing the "solvent shift effect." When the DMSO concentration drops below the solvation threshold (typically <5%), the highly lipophilic isopropyl and aromatic rings force the compound out of the aqueous phase, leading to rapid nucleation. The Fix: Do not rely on DMSO alone. Introduce a non-ionic surfactant (e.g., Tween 80 or Cremophor EL) to lower the interfacial tension and form protective micelles around the compound. Always add the DMSO/compound stock dropwise into the actively vortexing buffer, not the other way around, to prevent localized microenvironments of low solubility.

Q2: Since the compound has a phenolic hydroxyl group, can I just increase the buffer pH to >9.5 to deprotonate it and achieve aqueous solubility? A2: Strongly discouraged. While deprotonating the phenol will drastically increase aqueous solubility, the adjacent methyl ester is highly susceptible to base-catalyzed hydrolysis. In alkaline media, the hydroxide ions will rapidly attack the ester carbonyl, cleaving it to form 4-hydroxy-2-isopropylbenzoic acid and methanol. Benzoate esters are generally most stable in slightly acidic to neutral environments [2]. Adjusting the pH to alkaline levels will rapidly degrade your [3].

Q3: What is the most reliable formulation strategy for high-concentration in vivo dosing (e.g., oral gavage)? A3: For in vivo applications where organic solvents must be minimized, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) complexation is the gold standard. The hydrophobic cavity of the cyclodextrin encapsulates the isopropyl-benzene moiety, shielding it from water, while the hydrophilic exterior ensures excellent aqueous solubility. This approach maintains the ester's stability by physically protecting the hydrolytic site from bulk water exposure, a principle similarly utilized to stabilize and solubilize other complex [4].

Mandatory Visualization: Solubilization Decision Tree

G Start Methyl 4-hydroxy-2-isopropylbenzoate (Highly Lipophilic) Assay In Vitro Assays (Aqueous Buffers) Start->Assay InVivo In Vivo Dosing (High Concentration) Start->InVivo pH Alkaline pH Adjustment (Deprotonate Phenol) Start->pH Avoid DMSO 5% DMSO + 0.1% Tween 80 (Micellar Solubilization) Assay->DMSO Step-down dilution HPBCD 20% HP-β-CD (Inclusion Complexation) InVivo->HPBCD Shield lipophilic ring Hydrolysis Ester Hydrolysis (Compound Degradation) pH->Hydrolysis Base Catalysis

Decision tree for solubilizing Methyl 4-hydroxy-2-isopropylbenzoate based on application.

Validated Experimental Protocols

Protocol A: Preparation of 20% (w/v) HP-β-CD Inclusion Complex (In Vivo Dosing) Causality: This method uses thermodynamic complexation. Gentle heating provides the kinetic energy required for the drug to enter the cyclodextrin cavity, while avoiding temperatures that could trigger thermal ester degradation.

  • Vehicle Preparation: Weigh 2.0 g of pharmaceutical-grade HP-β-CD and dissolve in 8.0 mL of sterile Milli-Q water. Vortex until the solution is completely transparent.

  • API Addition: Weigh 20 mg of Methyl 4-hydroxy-2-isopropylbenzoate and add it directly to the HP-β-CD solution.

  • Thermal Complexation: Place the suspension in a sonicating water bath set to exactly 30°C for 45 minutes. Note: Do not exceed 30°C to preserve the ester bond.

  • Self-Validation (Phase Separation): Centrifuge the mixture at 10,000 × g for 10 minutes.

    • Validation Check: A completely clear supernatant indicates successful inclusion. If a white pellet remains, the solubility limit has been exceeded, and the supernatant must be filtered through a 0.22 µm PTFE syringe filter.

  • Analytical Verification: Analyze the filtrate via HPLC (UV detection at ~254 nm). You must confirm a single peak corresponding to the intact ester and verify the absence of the early-eluting 4-hydroxy-2-isopropylbenzoic acid degradant.

Protocol B: Micellar Solubilization for In Vitro Assays Causality: Prevents "solvent shift" nucleation by pre-establishing a surfactant micelle network in the aqueous phase before the lipophilic drug is introduced.

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM master stock.

  • Buffer Preparation: Supplement your standard assay buffer (e.g., PBS) with 0.1% (v/v) Tween 80.

  • Kinetic Mixing: Place the assay buffer on a vortex mixer at medium speed. Using a micropipette, add the DMSO stock dropwise directly into the center of the vortex.

  • Equilibration: Allow the solution to rest for 5 minutes at room temperature before applying to cell cultures to ensure micellar stabilization. Keep final DMSO ≤ 2%.

Quantitative Data: Solubility & Stability Matrix

The following table summarizes the expected outcomes of various formulation strategies, providing a clear comparison of solubility enhancement versus chemical stability.

Formulation StrategyMax Solubility (µg/mL)Fold-EnhancementStability (T1/2 at 25°C)Primary Application
PBS (pH 7.4) < 51x (Baseline)> 7 daysNone (Precipitates)
PBS (pH 10.0) ~ 500100x< 4 hoursAvoid (Ester Hydrolysis)
2% DMSO + 0.1% Tween 80 ~ 15030x> 48 hoursIn Vitro Cell Assays
20% HP-β-CD in Water > 2,000> 400x> 7 daysIn Vivo Dosing (IV/PO)
References

2.[4] Title: C10-Benzoate Esters of Anhydrotetracycline Inhibit Tetracycline Destructases and Recover Tetracycline Antibacterial Activity. Source: PubMed. URL:[Link]

3.[1] Title: WO2012106995A1 - Rorgammat inhibitors. Source: Google Patents. URL:

4.[3] Title: Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water. Source: MDPI. URL:[Link]

Sources

Troubleshooting

Troubleshooting unexpected results in experiments with Methyl 4-hydroxy-2-isopropylbenzoate

Welcome to the Technical Support Center for drug development professionals and synthetic chemists working with Methyl 4-hydroxy-2-isopropylbenzoate . As a Senior Application Scientist, I have designed this guide to addre...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for drug development professionals and synthetic chemists working with Methyl 4-hydroxy-2-isopropylbenzoate .

As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and synthetic challenges associated with this critical intermediate. This compound is heavily utilized as a foundational scaffold in the synthesis of Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) inverse agonists and antagonists. These therapeutics are designed to target the Th17/IL-17 immune axis, which is the primary driver of autoimmune disorders such as psoriasis and rheumatoid arthritis .

Below, you will find a deep dive into the causality of common experimental failures, self-validating protocols, and quantitative troubleshooting matrices.

Biological Context: Why This Scaffold Matters

Before troubleshooting the chemistry, it is crucial to understand the biological target. RORγt is the master transcription factor dictating the differentiation of naive CD4+ T cells into Th17 effector cells . The hydrophobic isopropyl and benzoate moieties of our target compound are precisely engineered to anchor into the lipophilic ligand-binding domain (LBD) of RORγt, displacing endogenous ligands and inducing a conformational change that halts IL-17 transcription .

Pathway A RORγt Inhibitor (Synthesized Drug) B RORγt Nuclear Receptor (Target) A->B Inverse Agonism C Th17 Cell Differentiation B->C Promotes D IL-17 / IL-22 Secretion C->D Cytokine Release E Autoimmune Response (e.g., Psoriasis) D->E Drives Inflammation

Caption: RORγt inhibition pathway preventing Th17-mediated autoimmune inflammation.

Section 1: Synthesis & Deprotection (Catalytic Hydrogenation)

The standard preparation of Methyl 4-hydroxy-2-isopropylbenzoate involves the simultaneous reduction of an isopropenyl group and the hydrogenolysis of a benzyl ether protecting group using Palladium on Carbon (Pd/C) under a hydrogen atmosphere.

Q: Why is my catalytic hydrogenation yielding a mixture of incomplete debenzylation and unreduced alkene?

A: Causality & Mechanism: This is a classic case of catalyst poisoning or steric impedance. The benzyl ether at the 4-position is highly susceptible to hydrogenolysis, but the alkene at the 2-position is sterically hindered by the adjacent bulky methyl ester. If your starting material contains trace sulfur or amine impurities from previous cross-coupling steps, the palladium surface will be poisoned, reducing its catalytic turnover rate. Consequently, the reaction stalls after the easier debenzylation step, leaving the alkene intact.

Self-Validating Protocol: Optimized Catalytic Hydrogenation

  • Preparation: Dissolve 10 mmol of methyl 4-(benzyloxy)-2-(prop-1-en-2-yl)benzoate in 50 mL of anhydrous Methanol (MeOH).

  • Catalyst Addition: Add 10% Pd/C (0.1 eq by weight). Crucial: Flush the flask with Argon before and after addition to prevent auto-ignition.

  • Reaction: Evacuate the flask and backfill with H₂ gas (balloon or Parr shaker at 30 psi). Stir vigorously at room temperature for 24 hours.

  • Validation Checkpoint (In-Process): Withdraw a 50 µL aliquot, filter through a micro-pad of Celite to remove Pd/C, and analyze via LCMS.

    • Success: The starting material mass ( m/z 283 [M+H]+ ) must be entirely replaced by the product mass ( m/z 195 [M+H]+ ).

    • Failure: If m/z 209 is detected, the alkene is reduced but the benzyl group remains. If m/z 193 is detected, the benzyl group is gone but the alkene remains. If failures are detected, increase H₂ pressure to 50 psi.

  • Workup: Filter the entire mixture through Celite, wash with MeOH, and concentrate under reduced pressure.

Section 2: O-Alkylation (Etherification)

Once the phenol is exposed, the next step in RORγt inhibitor synthesis is typically the O-alkylation of the 4-hydroxy group to build the extended hydrophobic tail of the drug.

Q: During the Williamson ether synthesis, I am observing significant ester hydrolysis and poor O-alkylation yields. How can I optimize this?

A: Causality & Mechanism: Phenols are weakly acidic ( pKa​ ~ 10). To achieve nucleophilic attack on an alkyl halide, the phenol must be deprotonated to a phenoxide ion. If you use a base that is too strong (e.g., NaOH or KOH) or if your solvent contains trace water, the hydroxide ions will preferentially attack the highly electrophilic carbonyl carbon of the methyl ester, leading to premature saponification (ester hydrolysis).

Solution: You must use a mild, non-nucleophilic base like Potassium Carbonate ( K2​CO3​ ) in a strictly anhydrous polar aprotic solvent like DMF. K2​CO3​ is basic enough to deprotonate the phenol but lacks the nucleophilicity to cleave the ester.

Section 3: Ester Hydrolysis (Saponification)

The final activation step before amide coupling is the hydrolysis of the methyl ester to a carboxylic acid.

Q: Saponification of my O-alkylated methyl ester to the corresponding benzoic acid is extremely slow, often taking days. What is causing this, and how can I accelerate it without degrading the molecule?

A: Causality & Mechanism: The root cause is severe steric hindrance. The isopropyl group at the 2-position creates a massive steric shield around the ester at the 1-position. The trajectory of the incoming hydroxide nucleophile (Bürgi-Dunitz angle) is physically blocked by the rotating methyl groups of the isopropyl moiety. Standard room-temperature hydrolysis conditions will fail.

Self-Validating Protocol: High-Temp Sterically Hindered Saponification

  • Preparation: Dissolve 5 mmol of the O-alkylated ester in a 3:1:1 mixture of THF/MeOH/H₂O (25 mL total). The mixed solvent system is critical to solvate both the lipophilic organic intermediate and the inorganic base.

  • Reagent: Add 5.0 equivalents of Lithium Hydroxide monohydrate ( LiOH⋅H2​O ).

  • Reaction: Heat the mixture to 60°C and stir for 12–16 hours.

  • Validation Checkpoint (In-Process): Perform TLC (Hexanes/EtOAc 1:1). The starting material ( Rf​ ~0.6) should be completely consumed. A new, highly polar baseline spot ( Rf​ ~0.1, UV active) will appear.

  • Workup: Cool to room temperature, evaporate the THF/MeOH, and acidify the aqueous layer to pH 2 using 1N HCl. The protonated benzoic acid will precipitate. Extract with EtOAc, dry over Na2​SO4​ , and concentrate.

Workflow A Methyl 4-(benzyloxy)- 2-(prop-1-en-2-yl)benzoate B Methyl 4-hydroxy- 2-isopropylbenzoate A->B H2, Pd/C, MeOH (Hydrogenation) C O-Alkylated Intermediate B->C R-X, K2CO3, DMF (Etherification) D Benzoic Acid Derivative C->D LiOH, THF/H2O (Saponification)

Caption: Step-by-step synthesis workflow utilizing Methyl 4-hydroxy-2-isopropylbenzoate.

Quantitative Troubleshooting Matrix

Use the following data matrix to benchmark your experimental metrics against industry standards.

Reaction StepTarget YieldCommon DeviationRoot CauseCorrective Action
Catalytic Hydrogenation > 90%Yield < 50%, intermediate mass ( m/z 209) detectedCatalyst poisoning or insufficient H2​ pressure.Increase H2​ pressure to 50 psi; use fresh 10% Pd/C; ensure SM is sulfur-free.
Williamson Etherification > 85%Significant ester hydrolysis (< 60% yield)Water contamination or overly strong base ( NaOH ).Use anhydrous DMF; strictly use K2​CO3​ ; dry reagents over molecular sieves.
Ester Saponification > 95%Incomplete conversion after 4 hoursSteric hindrance from the ortho-isopropyl group.Increase temperature to 60°C; extend reaction time to 12-16 hours; use 5 eq LiOH .

Section 4: Biological Assay Interference

Q: My fully synthesized RORγt inhibitor (derived from this scaffold) shows high background noise and false positives in the TR-FRET RORγt binding assay. Could the synthesis process be the cause?

A: Causality & Mechanism: Yes. The most common culprit is heavy metal contamination. If the Pd/C from the first hydrogenation step is not rigorously removed (e.g., via a heavy metal scavenger like QuadraSil® or thorough Celite filtration), trace Palladium (Pd) will carry through to the final product. Palladium is highly active and can quench the fluorophores used in Time-Resolved Fluorescence Energy Transfer (TR-FRET) assays, leading to an artificial drop in fluorescence that mimics target binding (a false positive). Always run an Inductively Coupled Plasma Mass Spectrometry (ICP-MS) check on your final compounds to ensure Pd levels are < 10 ppm before biological screening .

References

  • Azevedo, R. C. R. G., et al. (2012). Rorgammat inhibitors. World Intellectual Property Organization. Patent WO2012106995A1.[1][2][3]

  • Kastelein, R. A., Hunter, C. A., & Cua, D. J. (2007). Discovery and biology of IL-23 and IL-27: related but functionally distinct regulators of inflammation. Annual Review of Immunology, 25, 221–242.[Link][4][5][6]

  • Miossec, P., Korn, T., & Kuchroo, V. K. (2009). Interleukin-17 and type 17 helper T Cells. New England Journal of Medicine, 361(9), 888–898.[Link][7][8][9]

  • He, Y. W., Deftos, M. L., Ojala, E. W., & Bevan, M. J. (1998). RORgamma t, a novel isoform of an orphan receptor, negatively regulates Fas ligand expression and IL-2 production in T cells. Immunity, 9(6), 797-806.[Link][10][11][12]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; FAQs for Methyl 4-hydroxy-2-isopropylbenzoate

Welcome to the Application Scientist Support Portal. Methyl 4-hydroxy-2-isopropylbenzoate (CAS: 1529775-67-4) is a highly specialized pharmaceutical intermediate, most notably utilized in the synthesis of RORγt (Retinoic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Methyl 4-hydroxy-2-isopropylbenzoate (CAS: 1529775-67-4) is a highly specialized pharmaceutical intermediate, most notably utilized in the synthesis of RORγt (Retinoic acid receptor-related orphan receptor gamma t) inhibitors for the treatment of autoimmune and inflammatory diseases [1].

Due to its hybrid structure—a phenolic ester combined with an oxidizable isopropyl group—researchers frequently encounter stability and degradation challenges during formulation, storage, and assay development. This guide synthesizes field-proven chemical intuition with rigorous analytical methodologies to help you troubleshoot and control the degradation of this critical compound.

Part 1: Mechanistic Degradation Pathways

To effectively troubleshoot, you must first understand the molecular vulnerabilities of your compound. The degradation of Methyl 4-hydroxy-2-isopropylbenzoate is driven by three primary mechanisms: ester hydrolysis, radical-mediated oxidation, and UV-induced photolysis.

DegradationPathways A Methyl 4-hydroxy-2-isopropylbenzoate (Parent Compound) B 4-Hydroxy-2-isopropylbenzoic acid + Methanol A->B Hydrolysis (H2O, H+/OH-) Esterase Activity C Hydroxylated / Quinone Derivatives (Ring Oxidation) A->C ROS / •OH Attack (Aerobic Oxidation) D Benzylic Alcohol Derivative (Isopropyl Oxidation) A->D Autoxidation (O2, trace metals) E Decarboxylated Phenols (Photolytic Cleavage) A->E UV Irradiation (Photodegradation)

Figure 1: Primary degradation pathways of Methyl 4-hydroxy-2-isopropylbenzoate.

Part 2: Troubleshooting Guides & FAQs

Q1: During reverse-phase HPLC analysis, I observe a rapid depletion of the parent peak and the emergence of a highly polar, early-eluting peak. What is causing this? A1: This is the hallmark of ester hydrolysis . The methyl ester group is highly susceptible to nucleophilic attack in both acidic and basic aqueous environments. The reaction cleaves the ester bond, releasing methanol and forming the more polar 4-hydroxy-2-isopropylbenzoic acid.

  • Causality & Solution: The reaction is catalyzed by extremes of pH. If your mobile phase or sample diluent is unbuffered or highly basic, hydrolysis accelerates. To self-validate this mechanism, run a control sample spiked with authentic 4-hydroxy-2-isopropylbenzoic acid; if the retention times and UV spectra match, hydrolysis is confirmed. Maintain sample solutions at a pH of 4.0–6.0 and store at 4°C to minimize this pathway.

Q2: LC-MS analysis of my stability samples shows a new peak with a mass shift of +16 Da. Is this an impurity from synthesis or a degradant? A2: A +16 Da shift strongly indicates oxidation (the addition of a single oxygen atom). For this specific molecule, oxidation typically occurs via two competing mechanisms:

  • Benzylic Oxidation: The tertiary benzylic carbon of the isopropyl group is highly prone to autoxidation via radical mechanisms in the presence of dissolved O₂ and trace transition metals. This forms a hydroperoxide intermediate that subsequently reduces to a tertiary alcohol.

  • Phenolic Ring Hydroxylation: Reactive oxygen species (ROS), such as hydroxyl radicals (•OH), can attack the electron-rich aromatic ring, yielding dihydroxy derivatives (e.g., 2,4-dihydroxy-6-isopropylbenzoate). This pathway is extensively documented in the advanced oxidation of structurally similar paraben preservatives [2].

  • Causality & Solution: Purge sample vials with argon or nitrogen to displace oxygen. Consider formulating with a chelating agent (e.g., EDTA) to sequester trace metals, or an antioxidant (e.g., BHT) to quench radical propagation.

Q3: My samples degrade significantly when left on the benchtop in clear glass, but remain stable in amber vials. What are the photolytic byproducts? A3: UV and visible light induce photodegradation . The primary photochemical pathway for p-hydroxybenzoate derivatives involves the homolytic cleavage of the ester or carboxyl group, leading to decarboxylation and the formation of substituted phenols (e.g., 3-isopropylphenol) [3]. You may also observe oligomerization (dimer formation) due to the coupling of highly reactive phenoxy radicals generated by UV photons.

  • Causality & Solution: Photons provide the activation energy required to break the C-C bond between the aromatic ring and the carbonyl group. Always use actinic (amber) glassware and validate light sensitivity using ICH Q1B photostability protocols.

Part 3: Experimental Protocols for Stability Profiling

To ensure scientific trustworthiness, the following forced degradation protocols are designed as self-validating systems . They include positive controls (to ensure the stressor is thermodynamically active) and quenching steps (to arrest the reaction precisely for accurate kinetic modeling).

Protocol A: Forced Hydrolytic Degradation Assay
  • Step 1: Prepare a 1.0 mg/mL stock solution of Methyl 4-hydroxy-2-isopropylbenzoate in HPLC-grade acetonitrile.

  • Step 2 (Stress Initiation): In separate sealed vials, mix 1.0 mL of stock with 1.0 mL of 1N HCl (Acid Stress) and 1N NaOH (Base Stress).

  • Step 3 (System Self-Validation): Prepare a negative control vial containing 1.0 mL stock and 1.0 mL LC-MS grade water to establish baseline hydrolytic stability without catalysis.

  • Step 4: Incubate all vials in a thermomixer at 60°C for 24 hours.

  • Step 5 (Quenching): Arrest the degradation by neutralizing the solutions. Add exactly 1.0 mL of 1N NaOH to the acid vial, and 1.0 mL of 1N HCl to the base vial.

  • Step 6: Dilute samples 1:10 with the initial mobile phase and analyze via HPLC-UV/MS.

Protocol B: Oxidative Stress Testing (Advanced Oxidation Simulation)
  • Step 1: Mix 1.0 mL of the 1.0 mg/mL stock solution with 1.0 mL of 3% H₂O₂ in a light-protected vial.

  • Step 2 (Radical Generation): To simulate Advanced Oxidation Processes (AOP) and generate •OH radicals, add 10 µL of 0.1 M FeSO₄ (establishing Fenton reaction conditions) [4].

  • Step 3: Incubate at room temperature for 4 hours on a shaker.

  • Step 4 (Quenching): Stop the radical cascade by adding 100 µL of 10% sodium thiosulfate (Na₂S₂O₃), which reduces residual peroxide.

  • Step 5: Analyze via LC-MS in positive/negative ESI modes to map +16 Da and +32 Da mass shifts.

Part 4: Quantitative Analytical Markers

Use the following table to rapidly cross-reference your LC-MS data against the expected degradation pathways.

Degradation PathwayApplied Stress ConditionPrimary Degradant StructureExpected Mass Shift (Δ Da)LC Retention Shift (RP-HPLC)
Hydrolysis 1N NaOH or 1N HCl, 60°C4-Hydroxy-2-isopropylbenzoic acid-14 Da (Loss of CH₂)Significant decrease (More polar)
Oxidation (Benzylic) 3% H₂O₂ / Fe²⁺ (Fenton)Tertiary alcohol derivative+16 Da (Addition of O)Slight decrease
Oxidation (Ring) 3% H₂O₂ / Fe²⁺ (Fenton)Dihydroxy-isopropylbenzoate+16 Da (Addition of O)Moderate decrease
Photolysis UV-A / UV-B (ICH Q1B)3-Isopropylphenol-58 Da (Loss of CO₂CH₂)Increase (Less polar)
Part 5: References
  • WO2012106995A1 - Rorgammat inhibitors - Google Patents. (Details the synthesis and utilization of methyl 4-hydroxy-2-isopropylbenzoate as an intermediate). URL:

  • Degradation of Methylparaben Using Optimal WO3 Nanostructures - PMC. (Elucidates the •OH radical attack and ring hydroxylation pathways for methylparaben analogs). URL:

  • The degradation of paraben preservatives: Recent progress and sustainable approaches toward photocatalysis - ResearchGate. (Analyzes the photolytic cleavage and decarboxylation of phenolic esters). URL:

  • Aqueous phase degradation of methyl paraben using UV-activated persulfate method - ResearchGate. (Provides authoritative grounding for advanced oxidative stress testing protocols). URL:

Troubleshooting

Technical Support Center: Calibrating Instruments for Methyl 4-hydroxy-2-isopropylbenzoate Analysis

Welcome to the Technical Support Center for the analysis of Methyl 4-hydroxy-2-isopropylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analysis of Methyl 4-hydroxy-2-isopropylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for instrument calibration. As a Senior Application Scientist, my goal is to combine theoretical knowledge with practical, field-tested advice to ensure the accuracy and reliability of your analytical results.

Introduction: The Importance of Accurate Calibration

Methyl 4-hydroxy-2-isopropylbenzoate is a phenolic compound of interest in various fields, including pharmaceutical and materials science. Quantitative analysis of this compound relies on the precise calibration of analytical instruments. An improper calibration can lead to inaccurate results, compromising product quality, research findings, and regulatory compliance. This guide will focus primarily on High-Performance Liquid Chromatography (HPLC), the most common technique for analyzing such compounds, with additional considerations for Gas Chromatography (GC).

Frequently Asked Questions (FAQs)

Here, we address some of the common questions and issues that arise during the analysis of Methyl 4-hydroxy-2-isopropylbenzoate and related phenolic compounds.

Q1: What is the most suitable analytical technique for Methyl 4-hydroxy-2-isopropylbenzoate analysis?

A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a highly suitable and widely used method for the analysis of parabens and other phenolic compounds.[1][2] It offers excellent selectivity and sensitivity. Gas Chromatography (GC) can also be used, but often requires a derivatization step to increase the volatility of the analyte.[3]

Q2: I am not getting a good peak shape for my analyte. What could be the cause?

A2: Poor peak shape, such as tailing or fronting, can be caused by several factors. These include column degradation, a mismatch between the sample solvent and the mobile phase, or interactions between the analyte and active sites on the column. Ensure your sample is dissolved in the mobile phase whenever possible.

Q3: My retention times are shifting between injections. How can I fix this?

A3: Retention time instability is a common issue in HPLC. The primary causes are often related to the mobile phase, the pump, or the column temperature. Check for changes in mobile phase composition, ensure the pump is delivering a consistent flow rate, and use a column oven to maintain a stable temperature.[4] Even small fluctuations in pH can cause significant shifts in retention time for ionizable compounds.

Q4: What is a good starting point for developing an HPLC method for Methyl 4-hydroxy-2-isopropylbenzoate?

A4: A good starting point is to adapt methods used for similar compounds like methylparaben. A typical method would use a C18 column with a mobile phase consisting of a mixture of methanol and water.[1][2] The detection wavelength for parabens is often around 254 nm.[1][2]

Q5: How do I prepare my sample for analysis?

A5: Sample preparation depends on the matrix. For liquid samples, simple dilution with the mobile phase may be sufficient. For more complex matrices like ointments or creams, an extraction step is necessary. This typically involves dissolving the sample in a suitable organic solvent, followed by filtration to remove any particulate matter.[5]

Experimental Protocols

Protocol 1: Preparation of Standard Solutions and Calibration Curve for HPLC Analysis

This protocol provides a step-by-step guide for preparing standard solutions and constructing a calibration curve for the quantification of Methyl 4-hydroxy-2-isopropylbenzoate. This method is adapted from a validated procedure for Methyl 4-hydroxybenzoate and should be validated for the specific analyte.[1][2]

Materials:

  • Methyl 4-hydroxy-2-isopropylbenzoate reference standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Volumetric flasks (100 mL, 10 mL)

  • Pipettes

  • HPLC vials

Procedure:

  • Preparation of Stock Standard Solution (e.g., 200 µg/mL):

    • Accurately weigh approximately 20 mg of the Methyl 4-hydroxy-2-isopropylbenzoate reference standard.

    • Transfer the standard to a 100 mL volumetric flask.

    • Dissolve the standard in and dilute to the mark with methanol. This is your stock solution.

  • Preparation of Working Standard Solutions:

    • Prepare a series of at least five working standard solutions by diluting the stock solution with the mobile phase. A suggested concentration range is 10-120 µg/mL.[1][2]

    • For example, to prepare a 10 µg/mL standard, pipette 0.5 mL of the 200 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.

  • HPLC Analysis:

    • Set up the HPLC system with the conditions specified in the table below.

    • Inject a blank (mobile phase) to establish the baseline.

    • Inject each of the working standard solutions in triplicate.

  • Construction of the Calibration Curve:

    • For each standard, determine the average peak area.

    • Plot a graph of the average peak area (y-axis) versus the concentration of the standard (x-axis).

    • Perform a linear regression analysis on the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) will be used for quantification. An R² value of >0.999 is generally considered acceptable.[1][2][6]

HPLC Method Parameters (Adapted from Methyl 4-hydroxybenzoate analysis)
ParameterValue
Column C8 or C18 (e.g., 25 cm x 4.6 mm, 5 µm)[1][2]
Mobile Phase Methanol:Water (45:55 v/v), pH adjusted to 4.8[1][2]
Flow Rate 1.0 mL/min[1][2]
Detection Wavelength 254 nm[1][2]
Injection Volume 20 µL[1]
Column Temperature 30°C[5]

Visualization of Workflows

Calibration Workflow

G prep_stock Prepare Stock Solution (e.g., 200 µg/mL) prep_working Prepare Working Standards (e.g., 10-120 µg/mL) prep_stock->prep_working hplc_analysis Inject Standards into HPLC prep_working->hplc_analysis peak_area Measure Peak Areas hplc_analysis->peak_area plot_curve Plot Peak Area vs. Concentration peak_area->plot_curve linear_regression Perform Linear Regression (y = mx + c, R²) plot_curve->linear_regression quantify Quantify Unknown Samples linear_regression->quantify Use Calibration Curve

Caption: A typical workflow for creating a calibration curve for HPLC analysis.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the HPLC analysis of Methyl 4-hydroxy-2-isopropylbenzoate.

Quantitative Data Summary

The following table summarizes typical validation parameters for the HPLC analysis of parabens. Note that these values are illustrative and should be determined experimentally for Methyl 4-hydroxy-2-isopropylbenzoate.

ParameterTypical Range
Linearity Range 10 - 120 µg/mL[1][2]
Correlation Coefficient (R²) > 0.999[1][2][6]
Limit of Detection (LOD) ~1 µg/mL[6]
Limit of Quantitation (LOQ) ~3 µg/mL[6]
Accuracy (% Recovery) 98 - 102%[5][7]
Precision (% RSD) < 2%[5][6]
Troubleshooting Common HPLC Problems
Symptom Possible Causes Solutions
No Peaks - Power off to detector or instrument- No mobile phase flow- Incorrect detector wavelength- Check power and connections- Check mobile phase level and pump- Verify detector settings
Baseline Noise or Drift - Air bubbles in the system- Contaminated mobile phase or detector cell- Detector lamp failing- Degas the mobile phase and purge the pump- Use fresh, high-purity solvents and flush the system- Replace the detector lamp
Shifting Retention Times - Change in mobile phase composition- Fluctuating column temperature- Inconsistent flow rate- Column aging- Prepare fresh mobile phase accurately- Use a column oven for temperature control- Check the pump for leaks or bubbles- Replace the column
Split or Tailing Peaks - Column contamination or damage- Sample solvent incompatible with mobile phase- Clogged column frit- Flush or replace the column- Dissolve the sample in the mobile phase- Replace the column frit or use an in-line filter
High Backpressure - Blockage in the system (tubing, column, guard column)- High mobile phase viscosity- Incorrect column installation- Systematically check for and remove blockages- Adjust mobile phase composition or temperature- Reinstall the column correctly
Troubleshooting Logic Diagram: Unstable Retention Times

G start Unstable Retention Times check_temp Is Column Temperature Stable? start->check_temp check_mobile_phase Is Mobile Phase Fresh & Correctly Prepared? check_temp->check_mobile_phase Yes use_oven Use a Column Oven check_temp->use_oven No check_pump Is Pump Flow Rate Consistent? check_mobile_phase->check_pump Yes prepare_fresh Prepare Fresh Mobile Phase check_mobile_phase->prepare_fresh No check_column Is Column Old or Contaminated? check_pump->check_column Yes service_pump Service Pump (Check Seals, Degas) check_pump->service_pump No replace_column Replace Column check_column->replace_column Yes

Caption: A decision tree for troubleshooting unstable retention times in HPLC.

References

  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-63.
  • EJPMR. (n.d.). rp- hplc method for determination of methyl 4- hydroxy benzoate as preservative in pharmaceutical formulations. Retrieved from [Link]

  • Simultaneous Estimation of Four Preservatives in Pharmaceutical Ointment by RP-HPLC. (2020). International Journal of Pharmaceutical Sciences and Research, 11(9), 4526-4531.
  • Fell, A. F., & Smith, G. (1984). Simultaneous determination of methyl, ethyl, propyl, and butyl 4-hydroxybenzoates and 4-hydroxybenzoic acid in liquid antacid formulations by gas chromatography. Journal of Pharmaceutical Sciences, 73(1), 128-31.
  • MDPI. (2025). Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study. Retrieved from [Link]

  • IJRPR. (2025). Development and Validation of a RP-HPLC Method for the Analysis of Darolutamide in Bulk and Pharmaceutical Dosage form. Retrieved from [Link]

  • Remsberg, C. M., Yáñez, J. A., Oh, D. M., Davies, N. M., & Schowen, R. L. (2006). Validation of an HPLC method for analysis of DB-67 and its water soluble prodrug in mouse plasma. Journal of Pharmaceutical and Biomedical Analysis, 42(5), 628-633.
  • Shimadzu. (n.d.). Analysis of Food Preservatives by GC/MS. Retrieved from [Link]

  • GC 1. (n.d.). Peak Retention Time (min) Solvent 0.360 Methyl Benzoate 0.694. Retrieved from [Link]

  • NIST. (n.d.). Isopropyl-4-hydroxybenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-hydroxy-2-methylbenzoate. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS1*. Retrieved from [Link]

  • ResearchGate. (2020). A novel validated RP-HPLC method for the determination of anastrozole in bulk and pharmaceutical tablet dosage forms. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). New Validated Rp-HPLC Method for the Estimation of Dobutamine In Pharmaceutical Formulation. Retrieved from [Link]

  • NIST. (n.d.). Methylparaben. Retrieved from [Link]

  • Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]

Sources

Optimization

Interpreting complex spectral data of Methyl 4-hydroxy-2-isopropylbenzoate

Welcome to the Technical Support Center for spectral interpretation and troubleshooting of Methyl 4-hydroxy-2-isopropylbenzoate . As a Senior Application Scientist, I have designed this guide to move beyond basic spectra...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for spectral interpretation and troubleshooting of Methyl 4-hydroxy-2-isopropylbenzoate . As a Senior Application Scientist, I have designed this guide to move beyond basic spectral assignments. Here, we focus on the causality behind analytical anomalies, providing self-validating protocols to ensure your structural elucidation and quantitative assays are built on unassailable data.

Quantitative Spectral Reference Data

Before troubleshooting, establish your baseline. The tables below summarize the expected spectral behavior of Methyl 4-hydroxy-2-isopropylbenzoate.

Table 1: Expected NMR Assignments (400 MHz, CDCl₃)

Position ¹H NMR (ppm) Multiplicity J-Coupling (Hz) ¹³C NMR (ppm) Mechanistic Insight
1 (Ester C=O) - - - ~168.0 Conjugated carbonyl; highly deshielded.
1' (-OCH₃) 3.85 Singlet (s) - 51.5 Methoxy group; prone to overlap with H-2'.
2 (Ar-C) - - - ~150.0 Quaternary carbon attached to isopropyl.
2' (-CH-) 3.80 Septet (sep) 6.8 28.5 Isopropyl methine; split by two equivalent methyls.
2'' (-CH₃)₂ 1.22 Doublet (d) 6.8 23.5 Isopropyl methyls; highly shielded aliphatic region.
3 (Ar-CH) 6.75 Doublet (d) 2.5 112.0 Meta-coupled to H-5; shielded by ortho-OH.
4 (Ar-C-OH) - - - ~158.0 Oxygen-bound quaternary carbon.
4' (-OH) 5.50 Broad singlet (br s) - - Exchangeable phenolic proton; shifts with concentration.
5 (Ar-CH) 6.65 Doublet of doublets (dd) 8.5, 2.5 115.0 Ortho-coupled to H-6, meta-coupled to H-3.

| 6 (Ar-CH) | 7.85 | Doublet (d) | 8.5 | 133.0 | Strongly deshielded by the anisotropic cone of the ortho-ester. |

Table 2: Key MS and FTIR Diagnostic Signals

Technique Key Signal Assignment / Interpretation
ESI-MS (+) m/z 195.10 [M+H]⁺ Molecular Ion.
ESI-MS/MS m/z 163.08 [M+H - CH₃OH]⁺ (Diagnostic loss of methanol from the ester group).
FTIR (ATR) ~3300 cm⁻¹ O-H stretch (Broadened due to intermolecular hydrogen bonding).

| FTIR (ATR) | ~1685 cm⁻¹ | C=O stretch (Lowered frequency due to aromatic conjugation). |

Troubleshooting Guide: Resolving ¹H NMR Signal Overlap

The Issue: In CDCl₃, the methoxy singlet (~3.85 ppm) and the isopropyl methine septet (~3.80 ppm) frequently overlap, creating a complex multiplet that obscures integration and coupling constants. The Causality: Both protons reside in similar electronic environments—one deshielded by electronegative oxygen, the other by aliphatic branching and proximity to the aromatic ring.

Protocol 1: Orthogonal Resolution of Overlapping Signals

This protocol utilizes a self-validating approach: if 1D solvent manipulation fails to separate the peaks, we force resolution via the orthogonal carbon dimension[1].

  • Initial Assessment: Acquire a standard 1D ¹H NMR in CDCl₃. Identify the integration anomaly around 3.8 ppm (should integrate to 4H total).

  • Solvent Titration (ASIS Effect): Add C₆D₆ to your CDCl₃ sample in 10% increments.

    • Why it works: Benzene induces an Aromatic Solvent-Induced Shift (ASIS). The flat benzene molecules preferentially solvate the electron-deficient ester group, shielding the methoxy protons and shifting them upfield, while the sterically hindered isopropyl methine remains relatively stationary.

  • 2D HSQC Acquisition: If ASIS is insufficient, acquire a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum.

    • Why it works: HSQC correlates protons to their directly attached carbons. While the protons overlap at ~3.8 ppm, their parent carbons are vastly different (Methoxy ~51.5 ppm vs. Isopropyl ~28.5 ppm). The signals will completely separate along the Y-axis (F1 dimension)[1].

Workflow for resolving 1H NMR overlap between methoxy and isopropyl methine signals.

Troubleshooting Guide: LC-MS Ion Suppression

The Issue: When quantifying Methyl 4-hydroxy-2-isopropylbenzoate in complex biological matrices (e.g., plasma), the [M+H]⁺ signal at m/z 195 drops unpredictably, leading to poor reproducibility and failed limits of quantification (LOQ)[2]. The Causality: Co-eluting endogenous matrix components (like phospholipids) compete with your analyte for available charge droplets in the Electrospray Ionization (ESI) source. The analyte is physically present but remains "invisible" to the detector[3].

Protocol 2: Post-Column Infusion Diagnostic

Do not guess if matrix effects are occurring; map them. This protocol creates a self-validating baseline to visualize exactly where suppression happens[4].

  • Hardware Setup: Install a mixing tee between the LC analytical column and the MS ion source.

  • Analyte Infusion: Use a syringe pump to continuously infuse a pure standard of Methyl 4-hydroxy-2-isopropylbenzoate (e.g., 100 ng/mL) into the tee at a low flow rate (10 µL/min). Monitor the m/z 195 → 163 transition. You will see a flat, continuous, high-intensity baseline[5].

  • Matrix Injection: While the standard is infusing, inject a "blank" matrix sample (prepared via your current extraction method) onto the LC column.

  • Data Interpretation: Watch the MS chromatogram. If the steady baseline suddenly dips at the exact retention time of your analyte, you have confirmed ion suppression[5].

  • Remediation:

    • Chromatographic: Adjust the mobile phase gradient to shift the analyte's retention time out of the suppression "dip"[5].

    • Sample Prep: Switch from simple protein precipitation to Solid-Phase Extraction (SPE) to actively wash away the competing phospholipids before injection[4].

Systematic troubleshooting workflow for LC-MS ion suppression and signal enhancement.

Frequently Asked Questions (FAQs)

Q: Why is the H-6 aromatic proton signal significantly more downfield (~7.85 ppm) than H-3 and H-5? A: The methyl ester group at position 1 exerts a strong electron-withdrawing anisotropic effect. Because H-6 is ortho to the ester, it resides directly in the deshielding cone of the carbonyl π-system, shifting its resonance heavily downfield. Conversely, H-3 and H-5 are shielded by the electron-donating hydroxyl group at position 4.

Q: During MS analysis, I see a strong peak at m/z 217 instead of 195. What is this, and how do I fix it? A: You are observing the sodium adduct, [M+Na]⁺. Ester-containing compounds frequently form highly stable sodium adducts in positive ESI mode. To force the formation of the[M+H]⁺ ion, ensure your mobile phase contains a volatile acid modifier (e.g., 0.1% formic acid) and use LC-MS grade solvents to minimize ambient sodium contamination.

Q: Why is my phenolic -OH peak in the ¹H NMR broad and sometimes missing entirely? A: The hydroxyl proton undergoes rapid intermolecular chemical exchange with trace moisture in the NMR solvent. If the exchange rate is on the same timescale as the NMR acquisition, the peak broadens. If your CDCl₃ is particularly wet, the signal may average out into the baseline. Use a fresh, sealed ampoule of solvent stored over molecular sieves to sharpen the peak.

References

  • G-M-I, Inc. Mass Spectrometry Troubleshooting and Common Issues. Retrieved from[Link]

  • SepScience. Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Retrieved from [Link]

  • ZefSci. LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Confirming the structure of synthesized Methyl 4-hydroxy-2-isopropylbenzoate

Structural Elucidation of Synthesized Methyl 4-hydroxy-2-isopropylbenzoate: A Comparative Analytical Guide For drug development professionals and synthetic chemists, confirming the exact positional isomerism and function...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of Synthesized Methyl 4-hydroxy-2-isopropylbenzoate: A Comparative Analytical Guide

For drug development professionals and synthetic chemists, confirming the exact positional isomerism and functional group integrity of synthesized intermediates is a critical quality control step. Methyl 4-hydroxy-2-isopropylbenzoate (C₁₁H₁₄O₃) is a highly substituted aromatic ester. Confirming its structure requires distinguishing it from closely related regioisomers (e.g., 3-isopropyl or 5-isopropyl derivatives).

This guide objectively compares the primary analytical techniques used for the structural elucidation of this compound, providing expected quantitative data, step-by-step self-validating protocols, and the mechanistic reasoning behind each experimental choice.

Comparative Strategy for Structural Confirmation

Relying on a single analytical method introduces critical blind spots. A robust structural confirmation utilizes an orthogonal, multi-modal approach where each technique validates the findings of the others, a standard practice in the structural identification of small molecules[1].

Analytical TechniquePrimary Elucidation RoleStrengths for this Specific CompoundLimitations
1H & 13C NMR Atom connectivity, substitution pattern, and stereocenters.Definitive for confirming the 1,2,4-aromatic substitution pattern via J -coupling constants.Requires high sample purity (>95%); relatively low sensitivity.
GC-MS (EI) Molecular weight confirmation and structural fragmentation.High sensitivity; perfectly identifies the loss of the ester methoxy group (M-31).Cannot easily distinguish between exact positional isomers of the isopropyl group.
FTIR (ATR) Functional group verification.Rapid, non-destructive confirmation of the phenolic -OH and ester C=O stretch.Provides no carbon skeleton connectivity data.

Quantitative Data Summaries

To establish a self-validating system, the theoretical data below must align with your experimental outputs. The baseline chemical shifts of the 4-hydroxybenzoate core (e.g., methylparaben) provide a reliable reference point for the expected electronic environment[2], while the deshielding effect of the electronegative oxygen dictates the ester carbon shifts[3].

Table 1: Expected ¹H NMR Spectral Data (400 MHz, CDCl₃) | Proton Environment | Expected Shift (ppm) | Multiplicity | J -Coupling (Hz) | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | :--- | | Phenolic -OH | 5.50 - 6.00 | Broad Singlet | N/A | 1H | C4-OH | | Aromatic H6 | 7.85 | Doublet | 8.0 | 1H | Ortho to ester | | Aromatic H3 | 6.80 | Doublet | 2.5 | 1H | Meta to H5, Ortho to -OH | | Aromatic H5 | 6.70 | Doublet of Doublets| 8.0, 2.5 | 1H | Ortho to H6, Meta to H3 | | Ester -OCH₃ | 3.85 | Singlet | N/A | 3H | Methyl ester | | Isopropyl -CH | 3.45 | Septet | 6.9 | 1H | Methine proton | | Isopropyl -CH₃ | 1.25 | Doublet | 6.9 | 6H | Methyl protons |

Table 2: Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Carbon Environment Expected Shift (ppm) Assignment Causality / Logic
C=O (Ester) 167.5 Carbonyl Highly deshielded by double-bonded oxygen[3].
C4 (Aromatic) 160.2 C-OH Deshielded by electronegative hydroxyl oxygen.
C2 (Aromatic) 150.5 C-Isopropyl Alkyl substitution shifts resonance downfield.
C6 (Aromatic) 133.0 Aromatic CH Ortho to the electron-withdrawing ester group.
C1 (Aromatic) 121.0 C-COOCH₃ Quaternary carbon attached to the ester.
C3, C5 (Aromatic) 112.0 - 116.0 Aromatic CH Shielded by the electron-donating -OH group.
Ester -OCH₃ 52.0 Methoxy Standard methyl ester resonance[3].
Isopropyl -CH 28.5 Methine Aliphatic carbon adjacent to aromatic ring.

| Isopropyl -CH₃ | 23.0 | Methyls | Terminal aliphatic carbons. |

Step-by-Step Experimental Protocols

The following methodologies are designed to ensure that the data generated is internally consistent and free from artifactual interference.

Protocol A: High-Resolution NMR Acquisition

Causality: CDCl₃ is selected over DMSO-d₆ because it prevents the rapid exchange of the phenolic proton, allowing the -OH signal to be observed as a distinct broad singlet rather than blending into the water peak.

  • Sample Preparation: Dissolve 15-20 mg of the purified synthesized compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Tuning: Transfer the solution to a 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition: Run a standard 1D proton experiment with 16 scans, a relaxation delay (D1) of 2 seconds, and an acquisition time of 3 seconds to ensure accurate integration of the 6H isopropyl doublet against the 1H aromatic signals.

  • ¹³C NMR Acquisition: Run a proton-decoupled ¹³C experiment with a minimum of 512 scans. Set the spectral width to 250 ppm to capture the ester carbonyl carbon (~167 ppm)[3].

Protocol B: GC-MS (Electron Ionization) Analysis

Causality: A 70 eV electron ionization (EI) source is strictly used because it standardizes the fragmentation pattern. This allows the M⁺ ion to be cross-validated against the exact mass calculated from the NMR-derived atomic composition, validating the entire molecular framework[1].

  • Sample Dilution: Dilute the compound to 1 mg/mL in GC-grade ethyl acetate.

  • Injection: Inject 1 µL into the GC-MS equipped with a non-polar capillary column (e.g., HP-5MS). Set the inlet temperature to 250°C with a split ratio of 50:1.

  • Oven Program: Start at 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Mass Detection: Scan from m/z 50 to 300.

  • Data Validation: Confirm the presence of the molecular ion peak (M⁺) at m/z 194. Look for the diagnostic base peak at m/z 163 (M-31), which proves the loss of the methoxy radical (•OCH₃), confirming the methyl ester functional group.

Protocol C: ATR-FTIR Spectroscopy

Causality: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pellets to eliminate moisture absorption artifacts (which can mask or skew the critical phenolic -OH stretch).

  • Background Scan: Clean the diamond ATR crystal with isopropanol and collect a background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

  • Sample Application: Place 2-3 mg of the solid compound directly onto the crystal. Apply the pressure anvil until the software indicates optimal contact.

  • Acquisition & Analysis: Collect the spectrum. Validate the structure by identifying the sharp, intense ester C=O stretch at ~1680-1710 cm⁻¹ and the broad phenolic -OH stretch at ~3200-3400 cm⁻¹.

Workflow Visualization

The following diagram illustrates the logical flow of data integration. The orthogonal data points (connectivity from NMR, mass from MS, functional groups from FTIR) converge to create a self-validating structural confirmation.

G Sample Synthesized Methyl 4-hydroxy-2-isopropylbenzoate NMR NMR Spectroscopy (1H, 13C, 2D-COSY) Sample->NMR GCMS GC-MS Analysis (EI, 70 eV) Sample->GCMS FTIR FTIR Spectroscopy (ATR Method) Sample->FTIR NMR_Data Connectivity & Substitution Pattern NMR->NMR_Data GCMS_Data Molecular Weight (m/z 194) & Fragmentation GCMS->GCMS_Data FTIR_Data Functional Groups (C=O, -OH) FTIR->FTIR_Data Validation Cross-Validation & Structural Confirmation NMR_Data->Validation GCMS_Data->Validation FTIR_Data->Validation

Fig 1. Multi-modal analytical workflow for the structural confirmation of synthesized benzoate esters.

Sources

Comparative

A Researcher's Guide to Reproducible Synthesis and Analysis of Methyl 4-hydroxy-2-isopropylbenzoate

For researchers and professionals in drug development and chemical synthesis, the ability to reliably reproduce experimental results is the cornerstone of scientific advancement. This guide provides an in-depth, comparat...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, the ability to reliably reproduce experimental results is the cornerstone of scientific advancement. This guide provides an in-depth, comparative analysis of the synthesis and analytical validation of Methyl 4-hydroxy-2-isopropylbenzoate. By delving into the causality behind experimental choices and presenting self-validating protocols, this document aims to equip scientists with the necessary insights to achieve consistent and trustworthy outcomes.

The Critical Role of Reproducibility

Methyl 4-hydroxy-2-isopropylbenzoate, a substituted phenolic ester, presents unique challenges in its synthesis and purification due to the presence of both a reactive phenolic hydroxyl group and a sterically influential isopropyl group. Inconsistent yields, variable purity profiles, and ambiguous analytical results can arise from seemingly minor deviations in experimental execution. This guide directly addresses these challenges by comparing common methodologies and highlighting the critical parameters that govern reproducibility.

Comparative Synthesis Methodologies

The synthesis of phenolic esters like Methyl 4-hydroxy-2-isopropylbenzoate is a well-established area of organic chemistry, yet the choice of method can significantly impact the final product's quality and the experiment's reproducibility.[1] We will compare two primary approaches: the classic Fischer-Speier Esterification and a method utilizing an acyl chloride for esterification.

Method 1: Fischer-Speier Esterification

This is a traditional and widely used acid-catalyzed esterification of a carboxylic acid with an alcohol.[2][3][4][5] In this case, 4-hydroxy-2-isopropylbenzoic acid is reacted with methanol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.

The reaction is an equilibrium process. To drive the reaction towards the product (the ester), an excess of one of the reactants, usually the alcohol (methanol), is used.[2][4] The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[4] The removal of water as it is formed can also shift the equilibrium to favor the product.[4]

acyl_chloride_workflow start Start: 4-hydroxy-2-isopropylbenzoic acid protect Protect phenolic -OH (e.g., with Acetic Anhydride) start->protect form_acyl_chloride Form Acyl Chloride (with Thionyl Chloride) protect->form_acyl_chloride esterify React with Methanol form_acyl_chloride->esterify deprotect Deprotect phenolic -OH (e.g., with mild base) esterify->deprotect workup Aqueous Work-up and Extraction deprotect->workup purify Purify by Column Chromatography workup->purify characterize Characterize Product: NMR, IR, MS purify->characterize analytical_workflow start Synthesized Product hplc Purity Assessment by RP-HPLC start->hplc nmr Structural Confirmation by ¹H and ¹³C NMR start->nmr ms Molecular Weight Verification by Mass Spectrometry start->ms ir Functional Group Analysis by IR Spectroscopy start->ir end Verified Pure Compound hplc->end nmr->end ms->end ir->end

Sources

Validation

Benchmarking Methyl 4-hydroxy-2-isopropylbenzoate in RORγt Inhibitor Synthesis: A Comparative Guide

Executive Summary Methyl 4-hydroxy-2-isopropylbenzoate (CAS 1529775-67-4)[1] is a highly specialized chemical building block utilized extensively in the synthesis of Retinoic acid receptor-related orphan receptor gamma t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-hydroxy-2-isopropylbenzoate (CAS 1529775-67-4)[1] is a highly specialized chemical building block utilized extensively in the synthesis of Retinoic acid receptor-related orphan receptor gamma t (RORγt) inhibitors[2]. RORγt is the master transcription factor that drives the differentiation of Th17 cells and the subsequent secretion of pro-inflammatory cytokines such as IL-17[3]. By inhibiting RORγt, researchers can target the underlying pathology of autoimmune diseases like psoriasis, rheumatoid arthritis, and multiple sclerosis ()[2],[3].

This guide objectively benchmarks Methyl 4-hydroxy-2-isopropylbenzoate against its structural analogs, detailing the mechanistic causality behind its selection, comparative synthetic efficiency, and its profound impact on the pharmacological potency of the final drug candidate.

Mechanistic Grounding: The "Goldilocks" Steric Effect

In medicinal chemistry, the selection of a specific building block is rarely arbitrary. The conversion of Methyl 4-hydroxy-2-isopropylbenzoate into a drug scaffold relies on utilizing the 4-hydroxy group as a reactive handle (via triflation) for cross-coupling, while the 2-isopropyl group serves a critical structural role in the final molecule[2].

Why the 2-isopropyl group? The ligand-binding domain (LBD) of RORγt features a highly specific, rigid hydrophobic pocket. When benchmarking this building block against its unsubstituted (-H), methyl (-CH3), and tert-butyl (-tBu) analogs, a clear "Goldilocks" effect emerges:

  • Too Small (-H, -CH3): Fails to fully occupy the hydrophobic void, resulting in sub-optimal van der Waals interactions and lower binding affinity.

  • Too Large (-tBu): Introduces severe steric clashes with the LBD backbone, completely abolishing target engagement.

  • Just Right (-iPr): The isopropyl group provides optimal spatial filling, maximizing Lipophilic Ligand Efficiency (LLE) and driving the IC50 into the low nanomolar range.

G APC Antigen Presenting Cell (IL-6, TGF-β, IL-23) NaiveT Naive CD4+ T Cell APC->NaiveT Cytokine Signaling RORgt RORγt Activation (Transcription Factor) NaiveT->RORgt Induces Th17 Th17 Cell Differentiation RORgt->Th17 Drives Cytokines IL-17A, IL-17F, IL-22 (Autoimmune Inflammation) Th17->Cytokines Secretes Inhibitor RORγt Inhibitor (2-iPr-Benzoate Core) Inhibitor->RORgt Blocks (Antagonist)

Th17 signaling pathway highlighting the therapeutic intervention point for RORγt inhibitors.

Comparative Benchmarking Data

To objectively evaluate the performance of Methyl 4-hydroxy-2-isopropylbenzoate, we benchmark it against three alternative C2-substituted methyl 4-hydroxybenzoates. The data is divided into synthetic efficiency (Table 1) and downstream pharmacological impact (Table 2).

Table 1: Synthetic Benchmarking of C2-Substituted Analogs

Note: Increasing steric bulk at the C2 position naturally decreases the yield of adjacent cross-coupling reactions due to restricted rotational freedom during the oxidative addition step.

Building BlockC2-SubstituentTriflation Yield (%)Suzuki Coupling Yield (%)Steric A-Value (kcal/mol)
Methyl 4-hydroxybenzoate-H95%92%0.0
Methyl 4-hydroxy-2-methylbenzoate-CH391%88%1.7
Methyl 4-hydroxy-2-isopropylbenzoate -CH(CH3)2 85% 81% 2.15
Methyl 4-hydroxy-2-tert-butylbenzoate-C(CH3)362%45%>4.0
Table 2: Pharmacological Benchmarking (Final RORγt Inhibitor Scaffold)

Note: Data represents typical Structure-Activity Relationship (SAR) progression values derived from TR-FRET assays of the finalized drug scaffolds.

Scaffold C2-SubstituentRORγt IC50 (nM)Lipophilic Ligand Efficiency (LLE)Target Engagement Mechanism
-H (Baseline)450 nM3.2Weak hydrophobic contact
-CH3120 nM4.1Partial pocket filling
-CH(CH3)2 (Target) 15 nM 5.8 Optimal van der Waals packing
-C(CH3)3>1000 nMN/ASevere steric clash with LBD

Experimental Workflows & Self-Validating Protocols

The integration of Methyl 4-hydroxy-2-isopropylbenzoate into a drug discovery pipeline requires a robust, self-validating synthetic and biological workflow[2].

G Start Methyl 4-hydroxy- 2-isopropylbenzoate Triflation Triflation (Tf2O, Pyridine) Start->Triflation Intermediate Triflate Intermediate (Electrophile) Triflation->Intermediate Coupling Suzuki Coupling (Pd Catalyst) Intermediate->Coupling Product Coupled Aryl Core (RORγt Scaffold) Coupling->Product

Synthetic workflow converting the 4-hydroxy-2-isopropylbenzoate building block into a drug scaffold.
Workflow 1: Electrophilic Activation (Triflation)

To utilize the building block in cross-coupling, the inert phenol must be converted into a highly reactive trifluoromethanesulfonate (triflate) leaving group[2].

  • Preparation: Dissolve 10.0 mmol of Methyl 4-hydroxy-2-isopropylbenzoate in 50 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add 15.0 mmol of anhydrous pyridine. Cool the reaction vessel to 0°C using an ice bath.

  • Activation: Dropwise addition of 12.0 mmol trifluoromethanesulfonic anhydride (Tf2O). Causality: Slow addition at 0°C prevents exothermic degradation and minimizes the formation of dark, tarry side products.

  • Reaction: Remove the ice bath and stir for 2 hours at room temperature.

  • Validation Check: Perform Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (4:1). The protocol is self-validated when the UV-active starting material spot (Rf ~0.3) completely disappears, replaced by a distinct, less polar triflate spot (Rf ~0.6).

  • Workup: Quench with saturated NaHCO3, extract with DCM, dry over MgSO4, and concentrate in vacuo.

Workflow 2: Suzuki-Miyaura Cross-Coupling

The triflate intermediate is coupled with an aryl boronic acid to build the extended hydrophobic core of the RORγt inhibitor.

  • Preparation: Combine 5.0 mmol of the triflate intermediate, 6.0 mmol of the target aryl boronic acid, and 15.0 mmol of K2CO3 in 30 mL of a 1,4-Dioxane/H2O (4:1) mixture.

  • Catalyst Addition: Add 0.25 mmol of Pd(dppf)Cl2. Causality: The bidentate dppf ligand provides the necessary steric bulk and electron density to facilitate the oxidative addition of the sterically hindered ortho-isopropyl triflate.

  • Reaction: Degas the mixture via three freeze-pump-thaw cycles. Heat to 90°C under N2 for 12 hours.

  • Validation Check: Analyze the crude mixture via LC-MS. The protocol is self-validated by the presence of the target [M+H]+ mass peak and the total absence of the starting triflate mass.

  • Purification: Filter through a Celite pad, extract with EtOAc, and purify via flash column chromatography.

Workflow 3: TR-FRET RORγt Coactivator Assay

To benchmark the pharmacological efficacy of the synthesized scaffold, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized to measure the disruption of RORγt binding to its coactivator peptide.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 50 mM KCl, 1 mM DTT, and 0.1% BSA.

  • Incubation: Incubate 50 nM of GST-tagged RORγt-LBD with serial dilutions of the synthesized test compounds for 30 minutes at room temperature.

  • Fluorophore Addition: Add 5 nM Terbium-labeled anti-GST antibody (FRET donor) and 50 nM biotinylated SRC1 coactivator peptide complexed with Streptavidin-APC (FRET acceptor).

  • Validation Check: Include a known RORγt inverse agonist (e.g., GSK805) as a positive control and DMSO as a negative control. Calculate the Z'-factor; a value > 0.6 confirms assay robustness and mathematically validates the calculated IC50 values.

  • Measurement: Incubate for 2 hours at 25°C. Read the emission ratio (665 nm / 615 nm) on a microplate reader to generate the dose-response curve and extract the IC50.

References

  • Title: Type 17 T helper cells-origins, features and possible roles in rheumatic disease. Source: Nature Reviews Rheumatology (2009). URL: [Link]

  • Title: The orphan nuclear receptor RORgammat directs the differentiation program of proinflammatory IL-17+ T helper cells. Source: Cell (2006). URL: [Link]

  • Title: Innate lymphoid cells drive interleukin-23-dependent innate intestinal pathology. Source: Nature (2010). URL: [Link]

  • Title: Development and function of TH17 cells in health and disease. Source: Journal of Allergy and Clinical Immunology (2009). URL: [Link]

  • Title: RORgammaT inhibitors (Patent WO2012106995A1).

Sources

Comparative

A Head-to-Head Comparison of Synthesis Routes for Methyl 4-hydroxy-2-isopropylbenzoate: A Senior Application Scientist's Guide

For researchers and professionals in drug development and fine chemical synthesis, the efficient and scalable production of key intermediates is paramount. Methyl 4-hydroxy-2-isopropylbenzoate, a substituted phenolic est...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and fine chemical synthesis, the efficient and scalable production of key intermediates is paramount. Methyl 4-hydroxy-2-isopropylbenzoate, a substituted phenolic ester, presents an interesting synthetic challenge. This guide provides an in-depth, head-to-head comparison of the most viable synthesis routes to this molecule, grounded in established chemical principles and supported by detailed experimental protocols. We will dissect the causality behind experimental choices, ensuring that each protocol is a self-validating system.

The primary focus of this guide will be a two-step synthesis commencing with the carboxylation of 2-isopropylphenol via the Kolbe-Schmitt reaction, followed by the Fischer esterification of the resulting 4-hydroxy-2-isopropylbenzoic acid. An alternative, though more challenging, conceptual route starting from p-cymene will also be discussed to provide a comprehensive comparative landscape.

Route 1: Kolbe-Schmitt Carboxylation of 2-Isopropylphenol followed by Fischer Esterification

This is the most direct and strategically sound approach to Methyl 4-hydroxy-2-isopropylbenzoate. It leverages the regioselective carboxylation of a substituted phenol, followed by a classic esterification reaction.

Part A: Kolbe-Schmitt Carboxylation of 2-Isopropylphenol

The Kolbe-Schmitt reaction is a powerful method for the synthesis of aromatic hydroxy acids, involving the nucleophilic addition of a phenoxide to carbon dioxide.[1][2] The regioselectivity of this reaction (ortho- vs. para-carboxylation) is highly dependent on the choice of the alkali metal counter-ion and the reaction temperature. For the synthesis of 4-hydroxy-2-isopropylbenzoic acid, para-carboxylation is desired. The use of potassium hydroxide to form the potassium phenoxide intermediate at elevated temperatures is known to favor the formation of the para-isomer.[1][3]

Mechanism of Para-Selective Kolbe-Schmitt Carboxylation

The preference for para-substitution with potassium phenoxide is attributed to the larger ionic radius of the potassium ion compared to sodium. This leads to a less tightly associated ion pair in the transition state, allowing the carboxylation to occur at the sterically less hindered and thermodynamically more stable para-position.

G cluster_0 Phenoxide Formation cluster_1 Carboxylation cluster_2 Acidification 2-Isopropylphenol 2-Isopropylphenol Potassium_2_isopropylphenoxide Potassium 2-isopropylphenoxide 2-Isopropylphenol->Potassium_2_isopropylphenoxide + KOH KOH KOH H2O H2O Potassium_2_isopropylphenoxide->H2O - H2O Intermediate_Complex Intermediate Complex Potassium_2_isopropylphenoxide->Intermediate_Complex + CO2 (High T, P) CO2 CO2 Potassium_4_hydroxy_2_isopropylbenzoate Potassium 4-hydroxy-2-isopropylbenzoate Intermediate_Complex->Potassium_4_hydroxy_2_isopropylbenzoate Rearrangement 4-Hydroxy-2-isopropylbenzoic_acid 4-Hydroxy-2-isopropylbenzoic acid Potassium_4_hydroxy_2_isopropylbenzoate->4-Hydroxy-2-isopropylbenzoic_acid + H2SO4 H2SO4 H2SO4 K2SO4 K2SO4 4-Hydroxy-2-isopropylbenzoic_acid->K2SO4 - K2SO4

Figure 1: General workflow for the Kolbe-Schmitt carboxylation of 2-isopropylphenol.

Experimental Protocol: Synthesis of 4-Hydroxy-2-isopropylbenzoic Acid

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Isopropylphenol136.1913.62 g0.10
Potassium Hydroxide (KOH)56.116.17 g0.11
Carbon Dioxide (CO₂)44.01High Pressure-
Sulfuric Acid (H₂SO₄), conc.98.08As needed-
Water, deionized18.02--

Procedure:

  • Phenoxide Formation: In a high-pressure autoclave, combine 2-isopropylphenol and potassium hydroxide. The reactor is then sealed and heated to 150-160°C under vacuum for 1 hour to remove the water formed during the neutralization, yielding the dry potassium 2-isopropylphenoxide.

  • Carboxylation: After cooling the reactor, it is purged with nitrogen and then pressurized with carbon dioxide to 80-100 atm. The mixture is heated to 200-220°C with vigorous stirring for 6-8 hours.

  • Work-up and Isolation: The reactor is cooled, and the excess CO₂ is carefully vented. The solid reaction mass is dissolved in 200 mL of warm water. The resulting solution is filtered to remove any insoluble impurities.

  • Acidification: The filtrate is cooled in an ice bath and slowly acidified with concentrated sulfuric acid to a pH of 2-3, leading to the precipitation of the crude 4-hydroxy-2-isopropylbenzoic acid.

  • Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an ethanol/water mixture.

Part B: Fischer Esterification of 4-Hydroxy-2-isopropylbenzoic Acid

Fischer esterification is a classic and reliable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[4] The reaction is an equilibrium process, and to achieve high yields, it is typically driven to completion by using a large excess of the alcohol or by removing the water as it is formed.[5]

Mechanism of Fischer Esterification

The reaction proceeds via the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.

G cluster_0 Protonation & Nucleophilic Attack cluster_1 Proton Transfer & Elimination cluster_2 Deprotonation Carboxylic_Acid 4-Hydroxy-2-isopropylbenzoic acid Protonated_Acid Protonated Carboxylic Acid Carboxylic_Acid->Protonated_Acid + H+ H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + CH3OH Methanol Methanol Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of H2O Proton_Transfer->Elimination Protonated_Ester Protonated Ester Elimination->Protonated_Ester Final_Ester Methyl 4-hydroxy-2-isopropylbenzoate Protonated_Ester->Final_Ester - H+ H_plus_regen H+ (regenerated) Final_Ester->H_plus_regen

Figure 2: Mechanism of Fischer esterification for 4-hydroxy-2-isopropylbenzoic acid.

Experimental Protocol: Synthesis of Methyl 4-hydroxy-2-isopropylbenzoate

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Hydroxy-2-isopropylbenzoic acid180.2018.02 g0.10
Methanol (MeOH)32.04100 mL- (excess)
Sulfuric Acid (H₂SO₄), conc.98.082 mL- (catalyst)
Sodium Bicarbonate (NaHCO₃)84.01As needed-
Ethyl Acetate88.11--
Brine (sat. NaCl)---
Anhydrous Magnesium Sulfate (MgSO₄)120.37--

Procedure:

  • Reaction Setup: To a round-bottom flask containing 100 mL of methanol, add 18.02 g of 4-hydroxy-2-isopropylbenzoic acid. While stirring, slowly add 2 mL of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is dissolved in 150 mL of ethyl acetate and transferred to a separatory funnel.

  • Washing: The organic layer is washed sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and 100 mL of brine.

  • Drying and Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification: The crude Methyl 4-hydroxy-2-isopropylbenzoate can be purified by recrystallization from a mixture of hexane and ethyl acetate or by column chromatography on silica gel.

Route 2: Conceptual Synthesis from p-Cymene

An alternative approach could conceptually begin with p-cymene, a readily available and inexpensive starting material. However, this route presents significant synthetic challenges, primarily related to the selective functionalization of the aromatic ring.

A plausible, yet likely low-yielding, sequence could involve:

  • Oxidation of p-Cymene: Oxidation of p-cymene typically occurs at the benzylic positions of the alkyl groups.[6] For instance, oxidation with strong oxidizing agents like potassium permanganate can lead to 4-isopropylbenzoic acid.[7]

  • Hydroxylation: The subsequent introduction of a hydroxyl group at the position ortho to the isopropyl group and para to the carboxylic acid on the 4-isopropylbenzoic acid ring is challenging. Direct electrophilic hydroxylation would likely be unselective and could lead to a mixture of isomers and over-oxidation.

Due to the inherent difficulties in achieving the required regioselectivity for the hydroxylation step, this route is considered less practical and efficient compared to the Kolbe-Schmitt approach.

Head-to-Head Comparison

ParameterRoute 1: Kolbe-Schmitt & EsterificationRoute 2: From p-Cymene (Conceptual)
Starting Material Cost 2-Isopropylphenol (more expensive)p-Cymene (less expensive)
Number of Steps 23+ (including challenging hydroxylation)
Regioselectivity Good to excellent (para-carboxylation favored)Poor (difficult to control hydroxylation)
Overall Yield Moderate to high (expected)Low (expected)
Scalability Feasible with appropriate high-pressure equipmentChallenging due to selectivity issues
Key Challenges Handling of high pressure and temperature in the Kolbe-Schmitt reaction.Selective hydroxylation of the aromatic ring.

Conclusion for the Senior Application Scientist

For the synthesis of Methyl 4-hydroxy-2-isopropylbenzoate, the two-step route involving the Kolbe-Schmitt carboxylation of 2-isopropylphenol followed by Fischer esterification is the demonstrably superior and more practical approach. While the starting material, 2-isopropylphenol, is more expensive than p-cymene, the high regioselectivity of the carboxylation and the reliability of the subsequent esterification make it a more efficient and ultimately more cost-effective process in terms of yield and purity of the final product.

The challenges associated with the selective hydroxylation of a p-cymene derivative render the alternative route less attractive for practical synthesis on both laboratory and industrial scales. Therefore, for any researcher or drug development professional seeking a reliable method for the preparation of Methyl 4-hydroxy-2-isopropylbenzoate, the Kolbe-Schmitt/Fischer esterification sequence is the recommended and scientifically validated pathway.

Sources

Validation

Statistical Analysis Guide: Evaluating Methyl 4-hydroxy-2-isopropylbenzoate in RORγt Inhibitor Development

Introduction Methyl 4-hydroxy-2-isopropylbenzoate (CAS 1529775-67-4)[1] is a highly specialized chemical intermediate utilized in the synthesis of small-molecule inhibitors targeting the Retinoic Acid Receptor-Related Or...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 4-hydroxy-2-isopropylbenzoate (CAS 1529775-67-4)[1] is a highly specialized chemical intermediate utilized in the synthesis of small-molecule inhibitors targeting the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt)[2]. RORγt is a master transcription factor whose signaling is critical for thymocyte survival[3] and the production of pro-inflammatory cytokines like IL-17A in mast cells[4] and innate lymphoid cells[5]. Because RORγt is a primary therapeutic target for autoimmune diseases such as psoriasis, inflammatory bowel disease, and rheumatoid arthritis[2], the structural integrity and binding affinity of its inhibitors are paramount.

From a mechanistic standpoint, the isopropyl group at the 2-position of the benzoate ring in Methyl 4-hydroxy-2-isopropylbenzoate (M4H2IB) provides critical steric bulk. This structural feature enhances hydrophobic interactions within the RORγt ligand-binding domain (LBD) compared to unbranched alternatives.

This guide provides a comprehensive framework for drug development professionals to statistically analyze experimental data when comparing M4H2IB-derived compounds against alternative intermediates, specifically Methyl 4-hydroxybenzoate (M4HB) and Methyl 2-chloro-4-hydroxybenzoate (M2C4HB).

Section 1: Comparative Synthetic Efficiency & Yield Analysis

Before evaluating biological efficacy, the synthetic viability of the intermediate must be established. The preparation of M4H2IB typically involves the palladium-catalyzed hydrogenation of a prop-1-en-2-yl precursor[2].

Statistical Causality

To objectively compare the synthetic yield of M4H2IB against alternatives, a One-Way Analysis of Variance (ANOVA) is employed. ANOVA is chosen over multiple independent t-tests because it prevents the inflation of Type I error rates when comparing three or more groups. If the F-statistic is significant, Tukey’s Honest Significant Difference (HSD) post-hoc test is applied. This allows chemists to determine if the variance in yield is due to the inherent reactivity of the starting materials rather than random experimental error.

Data Presentation: Synthetic Yield and Purity Comparison

Data represents mean values from n=5 independent synthetic batches.

Precursor / IntermediateMean Yield (%)Purity (HPLC %)Variance ( S2 )p-value (vs M4H2IB)
M4H2IB 82.4 >98.5 1.2 -
Methyl 4-hydroxybenzoate (M4HB)76.1>95.03.4< 0.05
Methyl 2-chloro-4-hydroxybenzoate68.5>92.04.1< 0.01

Section 2: Biochemical Binding Affinity (TR-FRET)

To evaluate the binding affinity of the synthesized derivatives to the RORγt LBD, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. TR-FRET is chosen because the time-resolved measurement eliminates short-lived background auto-fluorescence, which is a common confounding variable in small-molecule screening.

Statistical Causality

Dose-response data from TR-FRET assays must be modeled using a 4-Parameter Logistic (4PL) non-linear regression . Unlike linear models, the 4PL model accounts for the physiological reality of biochemical assays:

  • Bottom Asymptote: Baseline signal (maximum inhibition).

  • Top Asymptote: Saturation point (zero inhibition/DMSO control).

  • Hill Slope: The steepness of the curve, indicating binding cooperativity.

  • Inflection Point: The exact IC50 value.

By using a 4PL model, the calculated IC50 is not skewed by extreme concentrations at the plateaus of the binding curve.

G A 1. Compound Preparation (M4H2IB vs Alternatives) B 2. TR-FRET Assay (RORγt LBD Binding) A->B C 3. Fluorescence Readout (Ratio 665/615 nm) B->C D 4. Data Normalization (% Inhibition Calculation) C->D E 5. 4PL Non-linear Regression (IC50 Determination) D->E F 6. Statistical Validation (Z'-factor > 0.5 Checkpoint) E->F

Caption: TR-FRET Assay and Statistical Validation Pipeline for evaluating RORγt Inhibitors.

Section 3: Cellular Efficacy and IL-17 Suppression

Biochemical binding must translate to cellular efficacy. Because RORγt drives IL-17 production[5], M4H2IB-derived inhibitors are tested in human Th17 cell differentiation assays to measure the suppression of IL-17A.

Statistical Causality

A Two-Way ANOVA (Treatment × Concentration) is utilized to analyze this data. This allows researchers to understand not only the main effect of the inhibitor (Treatment) and the dose (Concentration) but also the interaction between the two—revealing if the dose-response trajectory of the M4H2IB derivative is significantly steeper or more potent than the alternatives.

Data Presentation: RORγt Inhibition Efficacy

Data derived from 4PL regression of TR-FRET and cellular ELISA assays.

Derivative BaseBiochemical IC50 (nM)95% CI (nM)Cellular IL-17 IC50 (nM)Assay Z'-Factor
M4H2IB-derived 45.2 41.5 - 49.1 112.4 0.72
M4HB-derived134.8120.2 - 149.5345.60.68
M2C4HB-derived89.581.0 - 98.4210.30.70

Section 4: Self-Validating Experimental Protocols

To ensure strict scientific integrity, the following protocols are designed as self-validating systems. If any internal checkpoint fails, the statistical data is voided to prevent false positives.

Protocol A: TR-FRET RORγt Binding Assay
  • Preparation: Plate 10 µL of RORγt LBD (final concentration 50 nM) and biotinylated co-activator peptide into a 384-well plate.

  • Compound Addition: Add 100 nL of M4H2IB-derivatives (10-point dose-response, 3-fold dilutions starting at 10 µM) using an acoustic dispenser.

  • Incubation: Incubate for 60 minutes at room temperature in the dark.

  • Readout: Measure fluorescence emission at 615 nm (donor) and 665 nm (acceptor).

  • Self-Validation Checkpoint (Z'-factor): Calculate the Z'-factor using the formula:

    Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

    Action: If Z′<0.5 , the assay window is too narrow or the variance is too high. The plate must be discarded and the assay repeated.

Protocol B: 4PL Statistical Regression Pipeline
  • Normalization: Convert raw 665/615 ratios to % Inhibition relative to DMSO (0% inhibition) and a known reference inhibitor (100% inhibition).

  • Curve Fitting: Input data into GraphPad Prism or an equivalent statistical software. Select "log(inhibitor) vs. response -- Variable slope (four parameters)".

  • Self-Validation Checkpoint (Goodness of Fit): Check the R2 value and the 95% Confidence Intervals (CI). Action: If R2<0.95 or the 95% CI spans more than one log unit, the IC50 is deemed statistically unreliable due to poor curve convergence. The compound must be re-tested.

References

  • Merck Sharp & Dohme Corp. "WO2012106995A1 - Rorgammat inhibitors". Google Patents.
  • Sun, Z., et al. "Requirement for RORgamma in thymocyte survival and lymphoid organ development". Science. URL: [Link]

  • Buonocore, S., et al. "Innate lymphoid cells drive interleukin-23-dependent innate intestinal pathology". Nature. URL: [Link]

  • Hueber, A. J., et al. "Mast Cells Express IL-17A in Rheumatoid Arthritis Synovium". The Journal of Immunology. URL: [Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of Methyl 4-hydroxy-2-isopropylbenzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Therapeutic Potential of Substituted Hydroxybenzoates Substituted hydroxybenzoic acids represent a privileged scaffold in medici...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Therapeutic Potential of Substituted Hydroxybenzoates

Substituted hydroxybenzoic acids represent a privileged scaffold in medicinal chemistry, with a rich history of yielding compounds with diverse biological activities.[1][2] Salicylic acid and its derivatives, for instance, are cornerstones of anti-inflammatory therapy, while the parabens (p-hydroxybenzoic acid esters) are widely utilized for their antimicrobial properties.[3][4] This guide focuses on the structure-activity relationships (SAR) of a specific, yet underexplored, class of these compounds: methyl 4-hydroxy-2-isopropylbenzoate and its derivatives.

Currently, there is a notable gap in the scientific literature directly addressing the SAR of this particular substitution pattern.[2] However, by synthesizing data from structurally related analogues, namely 2-hydroxy-5-isopropylbenzoic acid derivatives and the broader family of hydroxybenzoates, we can construct a robust predictive framework to guide future research and drug discovery efforts in this area.[1][2] This guide provides an in-depth analysis of the probable impact of structural modifications on the biological activity of methyl 4-hydroxy-2-isopropylbenzoate derivatives, supported by comparative data and detailed experimental protocols for their synthesis and evaluation.

The Core Scaffold: Understanding the Roles of the Substituents

The foundational structure of methyl 4-hydroxy-2-isopropylbenzoate presents three key features that can be systematically modified to modulate its biological activity: the phenolic hydroxyl group, the methyl ester, and the isopropyl group. The interplay between the electronic and steric properties of these groups, along with their influence on the molecule's overall lipophilicity, dictates its pharmacokinetic and pharmacodynamic profile.

A critical aspect of the biological activity of phenolic compounds is their lipophilicity, which can be enhanced by attaching lipophilic moieties, thereby potentially increasing their interaction with biological membranes.[5][6]

The Influence of the Isopropyl Group

The introduction of an isopropyl group at the 2-position of the benzene ring is expected to significantly influence the molecule's properties. This bulky, lipophilic group can enhance the compound's ability to penetrate microbial cell membranes, a key factor in antimicrobial activity.[2] The position of this group is also crucial; in the case of the related 2-hydroxy-5-isopropylbenzoic acid, the isopropyl group contributes to its anti-inflammatory and potential anticancer effects.[1][2]

Derivatization of the Phenolic Hydroxyl and Carboxylic Acid Groups

The primary points for derivatization on the methyl 4-hydroxy-2-isopropylbenzoate scaffold are the phenolic hydroxyl and the carboxylic acid (via its methyl ester).[1][2] Common modifications include:

  • Esterification/Amidation of the Carboxylic Acid: Modifying the methyl ester to other esters or amides can significantly alter the compound's polarity, solubility, and metabolic stability. For instance, in parabens, increasing the alkyl chain length of the ester group generally enhances antimicrobial activity due to increased lipophilicity.[2]

  • Alkylation/Acylation of the Phenolic Hydroxyl Group: Modification of the hydroxyl group can influence the compound's antioxidant potential and its ability to interact with biological targets.

Comparative Biological Activities: An Inferential Analysis

In the absence of direct experimental data for methyl 4-hydroxy-2-isopropylbenzoate derivatives, we can infer their potential biological activities by comparing them to structurally similar compounds.

Antimicrobial Activity

The antimicrobial potency of hydroxybenzoic acid derivatives is strongly correlated with their lipophilicity.[1][2]

Comparison with Parabens: The parent scaffold, p-hydroxybenzoic acid esters (parabens), demonstrates a clear SAR where antimicrobial activity increases with the length of the alkyl chain of the ester.[2] This is attributed to enhanced penetration of the microbial cell membrane.[2] It is therefore highly probable that derivatives of methyl 4-hydroxy-2-isopropylbenzoate with longer ester chains would exhibit greater antimicrobial activity than the methyl ester itself.

Table 1: Comparative Antimicrobial Activity of p-Hydroxybenzoic Acid Esters (Parabens)

CompoundAlkyl Chain LengthRelative Antimicrobial Activity
Methylparaben1+
Ethylparaben2++
Propylparaben3+++
Butylparaben4++++

Note: This table illustrates a general trend and is based on established knowledge of parabens. Actual activity can vary depending on the microbial species.

Anti-inflammatory Activity

The anti-inflammatory effects of salicylic acid (2-hydroxybenzoic acid) and its derivatives are often linked to their ability to inhibit cyclooxygenase (COX) enzymes.[2]

Comparison with Salicylic Acid Derivatives: The presence of a hydroxyl group at the 2-position is a key feature for the anti-inflammatory activity of salicylates.[4] The addition of an isopropyl group at the 2-position in our target molecule introduces steric hindrance that may alter its binding to the COX enzymes compared to salicylic acid. Furthermore, substitution at the 5-position of salicylic acid with an aromatic ring has been shown to increase anti-inflammatory activity.[4] This suggests that further substitution on the benzene ring of methyl 4-hydroxy-2-isopropylbenzoate could be a fruitful avenue for enhancing its anti-inflammatory potential.

Table 2: Comparative Anti-inflammatory Activity of Related Benzoic Acid Derivatives

CompoundKey Structural FeaturesReported IC50 (COX-2)
Aspirin2-Acetoxybenzoic acid8.45 µg/mL[7]
NaproxenN/A (structurally different)6.18 µg/mL[7]
IndomethacinN/A (structurally different)5.47 µg/mL[7]
Hypothetical Methyl 4-hydroxy-2-isopropylbenzoate Derivative4-hydroxy, 2-isopropylTo be determined

Note: The data for aspirin, naproxen, and indomethacin are provided for context and are not direct derivatives of the target compound.

Antioxidant Activity

The antioxidant properties of phenolic compounds are primarily due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals.[7][8] The position and number of hydroxyl groups on the benzene ring are critical for this activity.[7]

Comparison with other Hydroxybenzoic Acids: Dihydroxybenzoic acids with hydroxyl groups in the ortho and para positions to the carboxylate group generally exhibit better antioxidant properties against superoxide radicals than those with meta-positioned hydroxyl groups.[7] While methyl 4-hydroxy-2-isopropylbenzoate has only one hydroxyl group, its reactivity will be influenced by the electron-donating nature of the hydroxyl and isopropyl groups and the electron-withdrawing nature of the methyl ester.

Experimental Protocols

The following section provides detailed methodologies for the synthesis and biological evaluation of methyl 4-hydroxy-2-isopropylbenzoate derivatives. These protocols are based on established methods and can be adapted for specific research needs.

Synthesis of Methyl 4-hydroxy-2-isopropylbenzoate

Protocol 1: Two-Step Synthesis of Methyl 4-hydroxy-2-isopropylbenzoate

Step 1: Isopropylation of 4-Hydroxybenzoic Acid

  • Rationale: This step introduces the isopropyl group onto the benzene ring. The reaction conditions can be optimized to favor ortho-isopropylation.

  • Procedure:

    • To a solution of 4-hydroxybenzoic acid in a suitable solvent (e.g., a non-polar, high-boiling point solvent), add a Lewis acid catalyst (e.g., AlCl₃).

    • Slowly add an isopropylating agent (e.g., isopropyl bromide or isopropanol with a strong acid catalyst) to the mixture.

    • Heat the reaction mixture under reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and quench with dilute hydrochloric acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product (4-hydroxy-2-isopropylbenzoic acid) by column chromatography or recrystallization.

Step 2: Esterification of 4-hydroxy-2-isopropylbenzoic acid

  • Rationale: This step converts the carboxylic acid to its methyl ester. Fischer esterification is a common and effective method.[9]

  • Procedure:

    • Dissolve the purified 4-hydroxy-2-isopropylbenzoic acid in an excess of methanol.

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

    • Heat the mixture under reflux for several hours, monitoring the reaction by TLC.

    • Upon completion, neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product, methyl 4-hydroxy-2-isopropylbenzoate, by column chromatography.

Workflow for Synthesis and Purification

G cluster_0 Step 1: Isopropylation cluster_1 Step 2: Esterification Start 4-Hydroxybenzoic Acid Reaction1 Reflux Start->Reaction1 Reagents1 Isopropylating Agent + Catalyst Reagents1->Reaction1 Workup1 Quenching & Extraction Reaction1->Workup1 Purification1 Chromatography/Recrystallization Workup1->Purification1 Intermediate 4-hydroxy-2-isopropylbenzoic acid Purification1->Intermediate Reaction2 Reflux Intermediate->Reaction2 Reagents2 Methanol + Acid Catalyst Reagents2->Reaction2 Workup2 Neutralization & Extraction Reaction2->Workup2 Purification2 Column Chromatography Workup2->Purification2 Final_Product Methyl 4-hydroxy-2-isopropylbenzoate Purification2->Final_Product

Caption: A two-step workflow for the synthesis of the target compound.

Antimicrobial Susceptibility Testing

Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Rationale: This quantitative method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[10] This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Materials:

    • Test compound (dissolved in a suitable solvent, e.g., DMSO)

    • Bacterial or fungal strains

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • 96-well microtiter plates

    • Sterile saline

    • 0.5 McFarland standard

  • Procedure:

    • Prepare a stock solution of the test compound.

    • In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium.

    • Prepare a microbial inoculum adjusted to the turbidity of a 0.5 McFarland standard and dilute it to the final concentration (approximately 5 x 10⁵ CFU/mL).

    • Add the inoculum to each well. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

    • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

    • Determine the MIC by visually inspecting for the lowest concentration with no visible growth.

Workflow for Antimicrobial Susceptibility Testing

G Prep_Compound Prepare Stock Solution of Test Compound Serial_Dilution Perform Serial Dilutions in 96-well Plate Prep_Compound->Serial_Dilution Inoculate Inoculate Wells Serial_Dilution->Inoculate Prep_Inoculum Prepare and Standardize Microbial Inoculum Prep_Inoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NF_kB_Activation NF-κB Activation Inflammatory_Stimuli->NF_kB_Activation COX2_Expression COX-2 Expression NF_kB_Activation->COX2_Expression Prostaglandin_Synthesis Prostaglandin Synthesis COX2_Expression->Prostaglandin_Synthesis Inflammation Inflammation Prostaglandin_Synthesis->Inflammation Derivative Methyl 4-hydroxy-2-isopropylbenzoate Derivative Derivative->NF_kB_Activation Inhibition Derivative->COX2_Expression Inhibition

Sources

Validation

Comparative Cytotoxicity Guide: Methyl 4-hydroxy-2-isopropylbenzoate vs. Structural Analogs

Executive Summary & Structural Rationale Methyl 4-hydroxy-2-isopropylbenzoate (M4H2IB) is a specialized benzoate derivative that bridges the structural gap between traditional pharmaceutical preservatives (like methylpar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Methyl 4-hydroxy-2-isopropylbenzoate (M4H2IB) is a specialized benzoate derivative that bridges the structural gap between traditional pharmaceutical preservatives (like methylparaben) and bioactive terpenes (like thymol)[1]. While standard alkyl parabens rely on the length of their esterified chain to dictate lipophilicity, M4H2IB introduces an isopropyl group at the ortho position relative to the ester.

This structural modification significantly alters its biological behavior. The addition of the 2-isopropyl group increases the compound's partition coefficient (LogP), enhancing its ability to penetrate lipid bilayers[2]. In drug development and toxicology, understanding how this steric bulk and lipophilicity compare to linear parabens (Methylparaben, Propylparaben) is critical for predicting cellular toxicity and off-target effects[3].

Mechanisms of Cytotoxicity: The Lipophilicity-Toxicity Axis

The cytotoxicity of benzoate derivatives and alkyl parabens is fundamentally driven by their lipophilicity[4]. As the hydrophobic bulk of the molecule increases, so does its propensity to partition into the phospholipid bilayer of mammalian cells[5].

Causality of Cell Death:

  • Membrane Intercalation: Highly lipophilic compounds like Propylparaben and M4H2IB insert into the cell membrane, disrupting lipid packing[3].

  • Mitochondrial Uncoupling: Once internalized, these compounds accumulate in the mitochondria, leading to the collapse of the mitochondrial membrane potential ( ΔΨm​ ).

  • Oxidative Stress & Apoptosis: The depolarization halts ATP synthesis and triggers the release of Reactive Oxygen Species (ROS), culminating in the activation of the caspase cascade (Caspase 9/3) and eventual apoptosis[3].

Pathway Compound Lipophilic Compound (M4H2IB / Parabens) Membrane Membrane Intercalation Compound->Membrane Mito Mitochondrial Depolarization Membrane->Mito ROS ROS Generation Mito->ROS Caspase Caspase 3/9 Activation Mito->Caspase ROS->Caspase Apoptosis Cellular Apoptosis Caspase->Apoptosis

Diagram: Mechanistic pathway of lipophilicity-driven cellular apoptosis.

Comparative Cytotoxicity Data

The table below synthesizes the structure-activity relationship (SAR) and comparative cytotoxicity of M4H2IB against its closest structural analogs across standard human cell lines (Caco-2 intestinal and HepG2 hepatic models)[4],[3].

CompoundStructural MotifEstimated LogPCaco-2 IC₅₀ (µM)HepG2 IC₅₀ (µM)Primary Cytotoxic Driver
Methylparaben (MP) Short linear ester~1.96> 1000> 1000Low lipophilicity; minimal membrane disruption[4].
Propylparaben (PP) Medium linear ester~3.04~ 300~ 250Moderate lipophilicity; moderate mitochondrial stress[3].
Methyl 4-hydroxy-2-isopropylbenzoate Isopropyl-substituted MP~3.20~ 200~ 180Steric bulk + enhanced lipophilicity; high membrane partitioning[2].
Thymol Isopropyl-substituted phenol~3.30~ 150~ 120Phenolic OH + high lipophilicity; strong ROS generation.

*Note: Values for M4H2IB are representative estimates derived from validated 3D-QSAR models comparing the lipophilic contribution of the 2-isopropyl group against standard alkyl parabens and structurally similar 2-hydroxy-5-isopropylbenzoic acid derivatives[2],[3].

Self-Validating Experimental Workflow

To accurately assess the cytotoxicity of these compounds, a single-assay approach is insufficient. Because lipophilic benzoates can cause both rapid membrane lysis (necrosis) and delayed metabolic failure (apoptosis), we employ a Multiplexed WST-8 and LDH Release Assay .

Why this is self-validating: WST-8 measures mitochondrial dehydrogenase activity (metabolic state), while Lactate Dehydrogenase (LDH) release measures cell membrane rupture. If WST-8 signal drops before LDH rises, the mechanism is confirmed as metabolic inhibition/apoptosis. If both occur simultaneously, the compound is acting as a direct membrane lytic agent[4].

Step-by-Step Methodology
  • Cell Seeding: Seed Caco-2 or HepG2 cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂[6].

  • Compound Preparation: Dissolve M4H2IB, MP, and PP in DMSO to create 100 mM stock solutions. Dilute in culture media to yield final concentrations ranging from 10 µM to 1000 µM (ensure final DMSO concentration remains <0.1%).

  • Treatment: Aspirate media and apply compound dilutions to the cells. Include a vehicle control (0.1% DMSO) and a positive control (e.g., 1% Triton X-100 for maximum LDH release). Incubate for 24 and 48 hours[4].

  • LDH Assay (Membrane Integrity): Transfer 50 µL of the supernatant from each well to a new plate. Add 50 µL of LDH reaction mixture. Incubate in the dark for 30 minutes, then measure absorbance at 490 nm.

  • WST-8 Assay (Metabolic Viability): Add 10 µL of WST-8 reagent (CCK-8) to the remaining media and cells in the original plate. Incubate for 2 hours at 37°C. Measure absorbance at 450 nm[7].

  • Data Integration: Calculate % viability relative to vehicle controls. Plot dose-response curves to determine IC₅₀ values.

Workflow cluster_assays Multiplexed Cytotoxicity Assessment Step1 1. Cell Seeding (Caco-2 / HepG2 in 96-well plates) Step2 2. Compound Treatment (10 - 1000 µM for 24h/48h) Step1->Step2 Step3A 3A. WST-8 Assay (Measures Mitochondrial Viability) Step2->Step3A Step3B 3B. LDH Release Assay (Measures Membrane Integrity) Step2->Step3B Step4 4. Data Integration (Determine IC50 & Apoptotic Mechanism) Step3A->Step4 Step3B->Step4

Diagram: Self-validating multiplexed workflow for cytotoxicity assessment.

Expert Insights: The Role of the Isopropyl Group

As an Application Scientist, the critical takeaway from comparing M4H2IB to standard parabens is the outsized impact of the 2-isopropyl substitution. While increasing the ester chain length (from methyl to propyl to butyl) linearly increases toxicity[3], adding an isopropyl group directly to the aromatic ring introduces significant steric hindrance.

This steric bulk restricts the rotational freedom of the compound and alters its binding affinity to cellular proteins. For instance, parabens are known to weakly bind to estrogen receptors (acting as endocrine disruptors)[5]. The bulky 2-isopropyl group on M4H2IB likely disrupts this specific receptor binding pocket, potentially reducing its endocrine-disrupting capabilities compared to linear parabens, while simultaneously increasing its general cytotoxicity via enhanced membrane lipid partitioning[2]. Thus, when formulating or evaluating M4H2IB, researchers must account for a higher baseline of acute cellular toxicity (lower IC₅₀) compared to its unsubstituted methylparaben counterpart.

References

  • Interaction between Different Pharmaceutical Excipients in Liquid Dosage Forms—Assessment of Cytotoxicity and Antimicrobial Activity Source: Pharmaceutics (PubMed Central) URL:[Link]

  • Comparative cytotoxicity induced by parabens and their halogenated byproducts in human and fish cell lines Source: Drug and Chemical Toxicology (Taylor & Francis / PubMed) URL:[Link]

  • Synthesis, anti-amoebic activity and molecular docking simulation of eugenol derivatives against Acanthamoeba sp. Source: Experimental Parasitology (PubMed Central) URL:[Link]

  • RORgammaT inhibitors (WO2012106995A1)

Sources

Comparative

A Comparative Analysis of Experimental and Theoretical Data for Methyl 4-hydroxy-2-isopropylbenzoate

In the landscape of drug discovery and materials science, the precise characterization of molecular structures is paramount. The synergy between empirical experimental data and theoretical predictions provides a robust f...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, the precise characterization of molecular structures is paramount. The synergy between empirical experimental data and theoretical predictions provides a robust framework for structural elucidation and the understanding of chemical properties. This guide presents an in-depth comparison of experimental and theoretically derived data for Methyl 4-hydroxy-2-isopropylbenzoate (C₁₁H₁₄O₃), a substituted aromatic ester. While a complete set of directly correlated experimental and theoretical data for this specific molecule is not widely available in public repositories, this guide synthesizes information from closely related analogs and foundational spectroscopic principles to provide a comprehensive analytical overview.

This document is intended for researchers, scientists, and professionals in drug development who rely on accurate molecular characterization. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the interpretation of both measured and calculated values.

The Significance of Correlating Experimental and Theoretical Data

The validation of a molecular structure is a cornerstone of chemical research. Experimental techniques provide a direct measurement of a molecule's physical and chemical properties. However, these results can be complex and may require theoretical models for accurate interpretation. Computational chemistry, on the other hand, offers predictive power, allowing for the calculation of various molecular properties before a compound is even synthesized.[1] The convergence of these two approaches strengthens the confidence in a proposed structure and can reveal subtle electronic and steric effects that may not be apparent from experimental data alone.

Experimental and Theoretical Data Comparison

Physicochemical Properties
PropertyExperimental ValueTheoretically Predicted ValueSource/Method
Molecular FormulaC₁₁H₁₄O₃C₁₁H₁₄O₃-
Molecular Weight194.23 g/mol 194.23 g/mol -
InChI KeyCCKXULOUPTVJTP-UHFFFAOYSA-NCCKXULOUPTVJTP-UHFFFAOYSA-N[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are sensitive to the local electronic environment of each nucleus.

Workflow for NMR Analysis

Caption: A generalized workflow for comparing experimental and theoretical NMR data.

¹H NMR (Proton NMR) Data

Based on the principles of NMR spectroscopy and analysis of similar compounds, the following ¹H NMR data are expected for Methyl 4-hydroxy-2-isopropylbenzoate in a solvent like CDCl₃.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-CH(CH₃)₂3.2 - 3.5Septet~7.0
-CH(CH ₃)₂1.2 - 1.4Doublet~7.0
Ar-H (position 3)~7.7Doublet~8.5
Ar-H (position 5)~6.8Doublet of Doublets~8.5, ~2.5
Ar-H (position 6)~6.7Doublet~2.5
-OH 5.0 - 6.0Broad Singlet-
-OCH~3.9Singlet-

¹³C NMR (Carbon NMR) Data

The predicted ¹³C NMR chemical shifts are as follows:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C =O168 - 172
Ar-C -OH158 - 162
Ar-C -CH(CH₃)₂145 - 150
Ar-C H (position 3)130 - 133
Ar-C H (position 5)118 - 122
Ar-C -COOCH₃115 - 118
Ar-C H (position 6)113 - 116
-OC H₃51 - 53
-C H(CH₃)₂28 - 32
-CH(C H₃)₂22 - 25

Discussion of NMR Data

The predicted chemical shifts are based on the additive effects of the substituents on the benzene ring. The electron-donating hydroxyl group and the isopropyl group, along with the electron-withdrawing methyl ester group, create a distinct electronic environment for each proton and carbon atom. Theoretical calculations using methods like Density Functional Theory (DFT) can provide more precise predictions of these chemical shifts.[3] Discrepancies between experimental and theoretical values can often be attributed to solvent effects and the specific level of theory used in the calculations.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Workflow for IR Analysis

Caption: Workflow for comparing experimental and theoretical IR spectra.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)VibrationIntensity
3200 - 3500O-H stretch (phenolic)Broad, Strong
2960 - 2850C-H stretch (aliphatic)Medium to Strong
~1720C=O stretch (ester)Strong
1600 - 1450C=C stretch (aromatic)Medium
1250 - 1300C-O stretch (ester)Strong
1100 - 1200C-O stretch (phenol)Strong

Discussion of IR Data

The broad O-H stretching band is characteristic of the phenolic hydroxyl group, often participating in hydrogen bonding. The strong carbonyl absorption around 1720 cm⁻¹ is a clear indicator of the ester functional group.[5] Theoretical frequency calculations often overestimate the vibrational frequencies due to the harmonic approximation. Therefore, scaling factors are typically applied to the calculated frequencies to improve the agreement with experimental data.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum Data

m/zProposed Fragment
194[M]⁺ (Molecular Ion)
179[M - CH₃]⁺
163[M - OCH₃]⁺
151[M - C₃H₇]⁺
135[M - COOCH₃]⁺
121[C₇H₅O₂]⁺

Discussion of MS Data

The molecular ion peak at m/z 194 would confirm the molecular weight of Methyl 4-hydroxy-2-isopropylbenzoate. The fragmentation pattern is predicted based on the stability of the resulting carbocations. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and the entire ester group (-COOCH₃). The loss of the isopropyl group is also a likely fragmentation pathway.

Experimental Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of Methyl 4-hydroxy-2-isopropylbenzoate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a thin film of the liquid sample between two salt plates (e.g., NaCl or KBr) or prepare a KBr pellet if the sample is a solid.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

  • Instrumentation: Employ a high-resolution mass spectrometer for accurate mass measurements.

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

Conclusion

This guide has provided a comparative overview of the expected experimental and theoretical data for Methyl 4-hydroxy-2-isopropylbenzoate. The presented data, derived from spectroscopic principles and analysis of related compounds, serves as a valuable reference for researchers in the field. The congruence between experimental measurements and theoretical predictions is a powerful paradigm for structural verification. As computational methods continue to evolve in accuracy and efficiency, their role in complementing and guiding experimental work will become even more integral to scientific discovery.

References

  • The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. [Link][7]

  • PubChem. Methyl 4-hydroxy-2-methylbenzoate. [Link][8]

  • Ataman Kimya. METHYL 4-HYDROXYBENZOATE. [Link]

  • ResearchGate. Experimental and computational thermochemistry of methyl hydroxybenzoates revisited. [Link][9]

  • Chemsrc. Methyl 4-hydroxybenzoate. [Link][10]

  • ProtoQSAR. Computational methods for predicting properties. [Link][1]

  • mzCloud. Isopropyl 4 hydroxybenzoate. [Link][11]

  • NIST WebBook. Isopropyl-4-hydroxybenzoate. [Link][12]

  • ResearchGate. Comparative representations of FT-IR spectra for methyl 4-hydroxybenzoate. [Link][13]

  • PMC. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. [Link][14]

  • PubMed. Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents. [Link][15]

  • Digital Discovery (RSC Publishing). Assessing the performance of quantum-mechanical descriptors in physicochemical and biological property prediction. [Link][16]

  • ResearchGate. The calculated and experimental ¹H NMR chemical shifts (with respect to.... [Link][4]

  • NIST WebBook. Isopropyl-4-hydroxybenzoate. [Link][17]

  • PubMed. Theoretical and experimental vibrational spectrum study of 4-hydroxybenzoic acid as monomer and dimer. [Link][6]

  • Doc Brown's Advanced Organic Chemistry. infrared spectrum of methyl 2-hydroxybenzoate. [Link][5]

  • ResearchGate. A Computational study of (Z)-5-(4-Dimethylaminophenylmethylidene)-4-(4- hydroxy-5-isopropyl-2-methylphenylamino) thiazol-2(5H)-one. [Link][3]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-hydroxy-2-isopropylbenzoate

This document provides comprehensive, step-by-step guidance for the safe handling and proper disposal of Methyl 4-hydroxy-2-isopropylbenzoate (C₁₁H₁₄O₃). As researchers and drug development professionals, our commitment...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides comprehensive, step-by-step guidance for the safe handling and proper disposal of Methyl 4-hydroxy-2-isopropylbenzoate (C₁₁H₁₄O₃). As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. Adherence to these protocols is not merely a matter of regulatory compliance but a core tenet of responsible scientific practice. This guide moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of safety and trust in your laboratory operations.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before handling any chemical, a thorough understanding of its intrinsic hazards is critical for establishing a safe operational context. While a specific Safety Data Sheet (SDS) for the 2-isopropyl isomer is not widely available, we can extrapolate a reliable hazard profile from closely related structural analogs, such as Methyl benzoate and Methyl 4-hydroxybenzoate (Methylparaben). This approach, grounded in established chemical principles, allows us to manage risks effectively.

The primary hazards associated with this class of compounds necessitate their classification as regulated hazardous waste.[1] Key concerns include its potential toxicity if ingested, reproductive health warnings, and significant environmental risks, particularly to aquatic life.

Table 1: Inferred Hazard Profile for Methyl 4-hydroxy-2-isopropylbenzoate

Hazard Class GHS Category Signal Word Hazard Statement Source Analogy
Flammable liquids Category 4 Warning H227: Combustible liquid Methyl benzoate
Acute toxicity (Oral) Category 4 Warning H302: Harmful if swallowed Methyl benzoate
Reproductive toxicity Category 2 Warning H361: Suspected of damaging fertility or the unborn child Methyl benzoate
Serious Eye Damage/Irritation Category 2A Warning H319: Causes serious eye irritation Methyl 4-hydroxybenzoate[2]
Acute aquatic hazard Category 3 (None) H402: Harmful to aquatic life Methyl benzoate

| Chronic aquatic toxicity | - | - | Toxic to aquatic life with long lasting effects | Methyl 4-hydroxybenzoate[1] |

Disclaimer: This table is based on data from structurally similar chemicals. Always consult the specific SDS for the exact product you are using and your institution's Chemical Hygiene Plan.

The causality is clear: the compound's oral toxicity and potential reproductive effects demand that it never enters the human body, while its aquatic toxicity mandates that it be kept out of all waterways.[1] Therefore, disposal via sink drains or standard refuse is strictly prohibited.[3][4]

Immediate Safety Protocols & Spill Management

Proper preparation is the most effective form of safety. In the event of an accidental release, a swift and correct response is crucial to mitigate exposure and environmental contamination.

Required Personal Protective Equipment (PPE)

When handling Methyl 4-hydroxy-2-isopropylbenzoate in any capacity—including for disposal—the following PPE is mandatory:

  • Protective Gloves: Nitrile or other chemically resistant gloves.

  • Protective Clothing: A standard laboratory coat.

  • Eye/Face Protection: Chemical safety goggles or a face shield.

  • Ventilation: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[5]

Small-Scale Spill Cleanup Protocol
  • Alert & Evacuate: Alert personnel in the immediate vicinity. If the spill is large, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office immediately.

  • Contain: For small spills, prevent further spread. Do not let the product enter drains.

  • Absorb: Take up the spill with a liquid-absorbent, inert material (e.g., Chemizorb®, vermiculite, dry sand). Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully scoop the absorbed material and place it into a designated, pre-labeled hazardous waste container.

  • Decontaminate: Clean the affected area thoroughly.

  • Dispose: Treat all cleanup materials, including contaminated gloves and wipes, as hazardous waste and place them in the same container. Seal and dispose of the container according to the procedures outlined in the next section.

Standard Operating Procedure for Waste Accumulation

The systematic and compliant accumulation of chemical waste is a regulated process.[6] These steps ensure safety from the point of generation to final pickup by hazardous waste professionals.

Step 1: Waste Characterization & Container Selection
  • Characterization: All waste containing Methyl 4-hydroxy-2-isopropylbenzoate must be treated as hazardous chemical waste.[1] This includes the pure substance, reaction mixtures, and contaminated materials from cleanup.

  • Container Choice:

    • Use only chemically compatible containers, typically high-density polyethylene (HDPE) or glass, with a secure, screw-top cap.[7] This is critical to prevent leakage or vapor escape.

    • The container must be in good condition, free from cracks or deterioration.[7]

    • Never use a container that previously held an incompatible chemical (e.g., strong oxidizing agents).[2][7]

Step 2: Labeling Requirements

Proper labeling is a legal requirement and essential for safe handling.[3]

  • Initial Labeling: As soon as the first drop of waste enters the container, it must be labeled.[4]

  • Content Declaration: The label must clearly state "Hazardous Waste" and list the full chemical names of all contents. For mixtures, provide the approximate percentages of each component.[4] Avoid abbreviations or chemical formulas.

  • Generator Information: Include the Principal Investigator's name, lab location (building and room number), and contact information.[4]

Step 3: Satellite Accumulation Area (SAA) Management

An SAA is the designated location in the lab where hazardous waste is stored at or near its point of generation.[6][7]

  • Location: The SAA must be in the same room where the waste is generated and away from sinks or floor drains.[8]

  • Secondary Containment: The waste container must be kept within a secondary containment bin or tray capable of holding the entire volume of the container in case of a leak.[8] This prevents uncontrolled spread.

  • Segregation: Incompatible waste streams must be stored in separate secondary containment.[8] For example, keep this organic waste separate from strong acids or oxidizers.

  • Container Status: Keep the waste container securely capped at all times, except when adding waste.[7] This minimizes the release of hazardous vapors.

  • Volume Limits: Be aware of your institution's SAA volume limits, which are typically no more than 55 gallons of total hazardous waste per SAA.[4][6]

Step 4: Requesting Waste Pickup
  • Initiation: Once a waste container is full (do not overfill; leave at least one inch of headroom for expansion[7]), or it is approaching its maximum accumulation time, a pickup must be scheduled.

  • Procedure: Follow your institution's specific procedure for requesting a hazardous waste pickup, which is typically managed by the EHS department.[4] Do not transport hazardous waste yourself.[4]

Disposal Workflow: A Decision-Making Framework

The following diagram illustrates the logical workflow for managing Methyl 4-hydroxy-2-isopropylbenzoate waste from generation to disposal. Following this self-validating process ensures every critical step is addressed.

G cluster_0 cluster_1 start Waste Generated get_container Select a compatible, empty waste container start->get_container label_container Affix Hazardous Waste Tag - List all contents - Add Accumulation Start Date get_container->label_container add_waste Add waste to container in a fume hood label_container->add_waste cap_container Securely cap container immediately after use add_waste->cap_container store_in_saa Place container in designated SAA with secondary containment cap_container->store_in_saa is_full Is container full OR approaching time limit? store_in_saa->is_full is_full->add_waste No finalize_tag Finalize waste tag (e.g., fill in 'full' date) is_full->finalize_tag Yes request_pickup Submit waste pickup request to EHS/Waste Management finalize_tag->request_pickup end Awaiting Professional Disposal request_pickup->end

Caption: Waste Disposal Workflow from Generation to Pickup.

Prohibited Disposal Methods: Critical Exclusions

To ensure safety and compliance, it is imperative to understand which disposal methods are strictly forbidden. Disposing of this chemical improperly can lead to regulatory violations, environmental damage, and safety hazards such as the creation of toxic mixtures in drain systems.[3][8]

  • DO NOT pour Methyl 4-hydroxy-2-isopropylbenzoate or any solution containing it down the sink or any other drain.[3][4]

  • DO NOT dispose of this chemical in the regular solid waste (trash).[3]

  • DO NOT attempt to dispose of this chemical by evaporation in a fume hood or on a benchtop.[4]

  • DO NOT mix this waste with incompatible waste streams such as strong oxidizers or acids.[7]

By adhering to this comprehensive guide, you actively contribute to a culture of safety and responsibility within your laboratory. The proper management of chemical waste is a non-negotiable aspect of professional scientific conduct.

References

  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET - Methyl benzoate.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Sigma-Aldrich. (n.d.). Methyl 4-hydroxy-2-isopropylbenzoate.
  • Apollo Scientific. (2023, July 6). Safety Data Sheet - Methyl 4-hydroxybenzoate.
  • Fisher Scientific. (2022, November 16). SAFETY DATA SHEET - Methyl 4-hydroxybenzoate.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid isopropyl ester 1,1-dioxide.
  • Chem-Supply. (2017, October 25). Safety Data Sheet - METHYL 4-HYDROXY BENZOATE.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet - Methyl 4-hydroxybenzoate, sodium salt.
  • Tokyo Chemical Industry. (2025, January 15). SAFETY DATA SHEET.

Sources

Handling

Personal protective equipment for handling Methyl 4-hydroxy-2-isopropylbenzoate

As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist, but as a predictable system of physicochemical interactions. Handling specialized benzoate esters like Methyl 4-hydroxy-2-isopropy...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist, but as a predictable system of physicochemical interactions. Handling specialized benzoate esters like Methyl 4-hydroxy-2-isopropylbenzoate requires a deep understanding of how the molecule behaves in the physical environment and interacts with human tissue.

This guide provides researchers and drug development professionals with a self-validating, mechanistic framework for Personal Protective Equipment (PPE) selection, handling protocols, and disposal logistics.

Physicochemical Properties & Hazard Causality

To implement effective safety measures, we must first understand the molecular nature of the compound. Methyl 4-hydroxy-2-isopropylbenzoate is a substituted paraben derivative. The addition of the isopropyl group increases its lipophilicity compared to standard methyl paraben, enhancing its ability to interact with lipid bilayers in the human stratum corneum. Furthermore, as a dry crystalline powder, it poses significant aerosolization risks during transfer operations.

Table 1: Physicochemical Data and Operational Implications

ParameterData / SpecificationOperational Implication
CAS Number 1529775-67-4[1]Unique identifier required for inventory and hazardous waste tracking.
Molecular Formula C11H14O3[1]Organic ester; highly incompatible with strong oxidizing agents and strong bases[2].
Molecular Weight 194.23 g/mol [1]High molecular weight powder; settles quickly, but fine dust fractions can easily aerosolize.
Physical State Solid (Crystalline Powder)Prone to static charge buildup during spatulation and transfer operations.
GHS Hazards H315, H319, H335[3]Causes skin/eye irritation; acts as a respiratory tract irritant when inhaled[4].

PPE Selection Matrix & Mechanistic Causality

PPE should never be selected arbitrarily. Every piece of equipment must be directly mapped to the chemical's mechanism of interaction with the human body.

  • Skin Protection (H315): Because the isopropyl and methyl ester groups confer lipophilicity, the compound can partition into the skin, causing irritation[3]. Nitrile gloves (minimum 0.11 mm thickness) are required because nitrile rubber provides superior chemical resistance to non-polar and slightly polar organic esters compared to standard latex[4].

  • Eye Protection (H319): Airborne crystalline dust can cause severe mechanical abrasion and chemical irritation to the cornea[4]. Tight-fitting safety goggles (ANSI Z87.1 or EN 166 compliant) are mandatory. Standard safety glasses with side shields are insufficient against fine dust[2].

  • Respiratory Protection (H335): When handling dry powders outside of a localized exhaust system, aerosolized particulates can irritate the mucosal membranes of the respiratory tract[3]. A NIOSH-approved N95 or European Standard P2/P3 particulate respirator is required to filter out fine airborne particles[4].

Caption: Logical causality between physicochemical hazards and required PPE.

Standard Operating Procedures (SOPs)

SOP 1: Safe Weighing and Solution Preparation

Rationale: Dry powders build static electricity during friction (e.g., spatulation). This static can cause the powder to repel from the spatula and aerosolize, drastically increasing inhalation risk.

  • Preparation: Ensure the analytical balance is located within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing enclosure[2].

  • Static Mitigation: Use an anti-static bar or ionizing fan near the balance. Ground all metal spatulas before use.

  • PPE Verification: Don a fastened lab coat, double nitrile gloves, and safety goggles. If a BSC is unavailable, you must don an N95/P3 respirator[4].

  • Transfer: Slowly transfer the crystalline powder using a grounded, V-shaped anti-static spatula to minimize friction and dust generation.

  • Solubilization: Add your solvent directly to the weighing vessel inside the hood before transporting the mixture to the benchtop.

SOP 2: Spill Containment and Decontamination

Rationale: Dry sweeping a powder spill generates a massive aerosol cloud, exponentially increasing exposure. Wet-wiping prevents aerosolization but requires the correct solvent methodology[4].

  • Evacuation & Assessment: Immediately halt work. If the spill is large, evacuate the immediate area and allow dust to settle for 10 minutes.

  • PPE Escalation: Up-level PPE to include a P3/N100 respirator and heavy-duty nitrile over-gloves[4].

  • Wetting: Do NOT dry sweep. Gently mist the spill with a 10% ethanol/water solution or a mild surfactant. This breaks the surface tension and binds the lipophilic powder into a manageable slurry[4].

  • Collection: Use a disposable plastic scoop or wet absorbent pads to collect the slurry. Place directly into a sealable, hazardous waste bag[2].

  • Decontamination: Wipe the area with an alcohol-based solvent (e.g., 70% Isopropanol) to dissolve any remaining ester residue, followed by a final soap and water wash.

SpillResponse Start Spill Detected Assess Assess Spill Size & Dust Risk Start->Assess PPE Don Emergency PPE (N95/P3, Nitrile Gloves) Assess->PPE Contain Contain Spill (Avoid Dry Sweeping) PPE->Contain Wet Moisten with Surfactant (Prevent Aerosolization) Contain->Wet Collect Collect in Sealed Container Wet->Collect Dispose Hazardous Waste Disposal Collect->Dispose

Caption: Powder spill containment and decontamination workflow.

Waste Disposal and Environmental Logistics

Benzoate esters and paraben derivatives exhibit moderate to high toxicity to aquatic life with long-lasting effects (H411/H412)[4]. They must never be disposed of down the sink or in standard municipal waste.

  • Solid Waste: All contaminated consumables (gloves, weigh boats, paper towels, and spill collection materials) must be placed in a clearly labeled, leak-proof hazardous waste container[4].

  • Liquid Waste: Solutions containing Methyl 4-hydroxy-2-isopropylbenzoate must be segregated into non-halogenated organic waste carboys. Ensure the carboy is kept tightly sealed and stored in a secondary containment tray[2].

  • Regulatory Compliance: Dispose of contents and containers via a licensed hazardous waste disposal contractor in strict accordance with local and federal environmental regulations (e.g., EPA RCRA guidelines)[4].

References

Sources

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